molecular formula C16H18ClNO2S B1200005 Thenylchlor CAS No. 96491-05-3

Thenylchlor

Cat. No.: B1200005
CAS No.: 96491-05-3
M. Wt: 323.8 g/mol
InChI Key: KDWQYMVPYJGPHS-UHFFFAOYSA-N
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Description

Thenylchlor is an anilide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-11-5-4-6-12(2)16(11)18(15(19)9-17)10-14-13(20-3)7-8-21-14/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWQYMVPYJGPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC2=C(C=CS2)OC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058227
Record name Thenylchlor
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Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96491-05-3
Record name Thenylchlor
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Record name Thenylchlor [ISO]
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Record name Thenylchlor
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxy-2-thienyl)methyl]
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Record name THENYLCHLOR
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Thenylchlor CAS number 96491-05-3 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Thenylchlor (CAS 96491-05-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 96491-05-3, is a chloroacetamide herbicide.[1][2] Its chemical structure, 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide, features a thienyl group that is significant to its biological activity.[3][4] Primarily developed for agricultural use, this compound is effective in controlling a range of annual and perennial weeds in crops such as paddy fields.[3] Its mode of action involves the disruption of very-long-chain fatty acid synthesis, a critical process for plant growth.[5][6] Beyond its herbicidal properties, some studies have indicated potential antimicrobial activities against various protozoan and fungal pathogens.[3] This guide provides a comprehensive overview of the known properties, mechanism of action, and relevant experimental methodologies for this compound.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for understanding its environmental fate, solubility, and formulation characteristics.

PropertyValueSource(s)
IUPAC Name 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide[4][7]
CAS Number 96491-05-3[1][7]
Molecular Formula C₁₆H₁₈ClNO₂S[1][8]
Molecular Weight 323.84 g/mol [9][10]
Appearance White to yellowish-brown crystalline powder[11]
Melting Point 72 - 80 °C[11]
Boiling Point 173 - 175 °C (at 0.5 mmHg)[11]
Water Solubility log10WS = -4.66 (approx. 2.19 x 10⁻⁵ mol/L)[9]
Octanol/Water Partition Coeff. logP = 4.146[9]
Vapor Pressure 2.10 x 10⁻⁷ mmHg[3]
Canonical SMILES CC1=C(C(=CC=C1)C)N(CC2=C(C=CS2)OC)C(=O)CCl[4][12]
InChIKey KDWQYMVPYJGPHS-UHFFFAOYSA-N[4][8]

Biological Activity and Mechanism of Action

Herbicidal Activity

This compound's primary biological function is as a pre-emergent herbicide.[6] It belongs to the WSSA Group 15 (HRAC Group K3), which acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[6]

Mechanism of Action: The synthesis of VLCFAs (fatty acids with more than 18 carbons) is a critical process in plants, required for the formation of cuticular waxes, suberin, and components of cellular membranes.[9][13] This synthesis occurs via a multi-enzyme elongase complex located in the endoplasmic reticulum.[5][9] this compound, like other chloroacetamide herbicides, specifically inhibits the first and rate-limiting step of this process, which is catalyzed by VLCFA synthase (also known as a condensing enzyme or elongase).[5][14] By inhibiting this enzyme, this compound prevents the elongation of C18 fatty acids, leading to a depletion of VLCFAs.[5] This disruption halts cell division and shoot development, ultimately preventing susceptible weeds from emerging from the soil.[6][9]

cluster_0 VLCFA Elongation Cycle (Endoplasmic Reticulum) cluster_1 Products & Plant Functions Malonyl_CoA Malonyl-CoA (C2 Donor) VLCFA_Synthase VLCFA Synthase (Condensing Enzyme) Malonyl_CoA->VLCFA_Synthase Acyl_CoA Acyl-CoA (C18+) Acyl_CoA->VLCFA_Synthase Ketoacyl_CoA 3-Ketoacyl-CoA VLCFA_Synthase->Ketoacyl_CoA Condensation Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction KCR KCR Enoyl_CoA Trans-2,3-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydration HCD HCD Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction ECR ECR Cuticular_Waxes Cuticular Waxes Elongated_Acyl_CoA->Cuticular_Waxes Suberin Suberin Elongated_Acyl_CoA->Suberin Membrane_Lipids Membrane Lipids Elongated_Acyl_CoA->Membrane_Lipids Plant_Growth Shoot & Root Growth (Cell Division) Cuticular_Waxes->Plant_Growth Suberin->Plant_Growth Membrane_Lipids->Plant_Growth This compound This compound This compound->VLCFA_Synthase Inhibition

Caption: Mechanism of Action of this compound on VLCFA Synthesis.
Antimicrobial Activity

While primarily a herbicide, this compound has demonstrated activity against a selection of protozoan and fungal pathogens.[3] Research has noted its effectiveness against Entamoeba histolytica, Trichomonas vaginalis, and Candida albicans.[3] The precise mechanism of action for its antimicrobial effects has not been fully elucidated in the available literature.

Target OrganismActivity NotedSource(s)
Entamoeba histolyticaEffective eradication from intestinal tract suggested[3]
Trichomonas vaginalisPotential for treatment shown in in vitro studies[3]
Candida albicansAntifungal activity demonstrated[3]

Experimental Protocols

The following sections outline generalized protocols for the synthesis and analysis of this compound based on established methodologies for chloroacetamide compounds.

Synthesis Protocol: Classical Chloroacetylation

This method involves a two-step process: the initial formation of a chloroacetamide intermediate followed by alkylation to yield the final this compound product.[3]

Materials and Reagents:

  • 2,6-Dimethylaniline

  • Chloroacetyl chloride

  • 3-methoxythiophene-2-methyl derivative (e.g., 2-(chloromethyl)-3-methoxythiophene)

  • An appropriate organic solvent (e.g., Dichloromethane, Toluene)

  • A non-nucleophilic base (e.g., Triethylamine, Pyridine)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Cooling bath (ice/water or cryocooler)

Procedure:

  • Step 1: Chloroacetylation. a. Dissolve 2,6-dimethylaniline in the chosen organic solvent within a three-neck flask under an inert atmosphere. b. Cool the reaction vessel to 0-5°C using a cooling bath.[3] c. Add the base (e.g., Triethylamine) to the solution. d. Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature between 0-5°C to control the exothermic reaction and prevent side products.[3] e. Allow the reaction to stir at this temperature for a specified time (typically 1-3 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC). f. Upon completion, the intermediate N-(2,6-dimethylphenyl)-2-chloroacetamide is formed. This intermediate may be isolated or used directly in the next step.

  • Step 2: Alkylation. a. To the reaction mixture containing the intermediate, add the 3-methoxythiophene-2-methyl derivative. b. The reaction may require warming to room temperature or gentle heating to proceed. Monitor the reaction progress by TLC. c. Once the reaction is complete, quench the mixture with water or a saturated aqueous solution of ammonium chloride. d. Extract the aqueous layer multiple times with an organic solvent (e.g., Ethyl Acetate). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. f. Concentrate the solvent in vacuo using a rotary evaporator to yield the crude this compound product.

  • Purification: a. The crude product can be purified using flash column chromatography on silica gel, eluting with a solvent system such as a hexane/ethyl acetate gradient.

start Start reagents1 Dissolve 2,6-Dimethylaniline & Base in Solvent start->reagents1 cool Cool to 0-5°C (Inert Atmosphere) reagents1->cool add_reagent Add Chloroacetyl Chloride (Dropwise) cool->add_reagent react1 Stir for 1-3h at 0-5°C (Formation of Intermediate) add_reagent->react1 add_reagent2 Add 3-methoxythiophene -2-methyl derivative react1->add_reagent2 react2 Stir until completion (Monitor by TLC) add_reagent2->react2 workup Aqueous Workup & Extraction react2->workup purify Dry, Concentrate & Purify via Chromatography workup->purify end Pure this compound purify->end

Caption: Generalized workflow for the synthesis of this compound.
Analytical Protocol: Determination in Environmental Samples

The analysis of this compound residues in matrices like soil, water, or agricultural products typically involves sample extraction, cleanup, and instrumental analysis by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).

4.2.1 Sample Preparation: Generalized QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis.[15]

Materials and Reagents:

  • Homogenized sample (e.g., 10-15 g of soil or crop)

  • Water (for dry samples)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl) or Sodium Acetate

  • Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18, GCB)

  • Centrifuge and tubes

Procedure:

  • Extraction: a. Weigh a homogenized sample into a 50 mL centrifuge tube. b. Add water (if the sample is dry) and vortex. c. Add Acetonitrile and shake vigorously for 1 minute. d. Add the appropriate QuEChERS salt packet (e.g., MgSO₄ and NaCl) and shake again for 1 minute. e. Centrifuge the tube at high speed (e.g., >3000 g) for 5 minutes. The top layer is the acetonitrile extract containing this compound.

  • Cleanup (Dispersive SPE): a. Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing anhydrous MgSO₄ and other sorbents (like PSA to remove organic acids and C18 to remove nonpolar interferences). b. Vortex for 30 seconds. c. Centrifuge for 5 minutes. d. The resulting supernatant is ready for GC-MS or LC-MS/MS analysis. It may be filtered through a 0.22 µm filter prior to injection.

4.2.2 Instrumental Analysis: GC-MS/MS

GC-MS is suitable for analyzing thermally stable and volatile compounds like this compound.

Typical Parameters:

  • GC System: Agilent 7890 or equivalent.

  • Column: HP-5MS (or similar non-polar column), 30 m x 0.25 mm x 0.25 µm.[16]

  • Injection: Splitless mode, 1 µL injection volume, Inlet Temp: 250-280°C.[16]

  • Carrier Gas: Helium, constant flow (e.g., 1.0-1.2 mL/min).

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 min, ramp at 10-25°C/min to a final temperature of ~300°C, and hold.

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 7000 series).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor ions and product ions would need to be determined by analyzing a pure standard of this compound.

4.2.3 Instrumental Analysis: LC-MS/MS

LC-MS/MS is ideal for a broader range of pesticides and can offer high sensitivity.

Typical Parameters:

  • LC System: Agilent 1290 Infinity II or equivalent.[17]

  • Column: Reversed-phase C18 column (e.g., Kinetex, Zorbax), ~2.1 x 100 mm, <3 µm particle size.[18]

  • Mobile Phase A: Water with 0.1% formic acid and/or 5-10 mM ammonium formate.[18]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A time-programmed gradient starting with high aqueous content (e.g., 95% A) and ramping to high organic content (e.g., 95% B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series).[17]

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).[18]

  • Acquisition Mode: MRM, with precursor/product ion transitions optimized for this compound.

start Homogenized Sample extract Extraction (Acetonitrile + QuEChERS Salts) start->extract centrifuge1 Centrifuge extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) supernatant->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract gcms GC-MS/MS Analysis final_extract->gcms lcms LC-MS/MS Analysis final_extract->lcms end Data Analysis & Quantification gcms->end lcms->end

Caption: Generalized workflow for pesticide residue analysis.

References

Thenylchlor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols for the chloroacetamide herbicide, Thenylchlor. The information is intended for researchers, scientists, and professionals in drug development and agricultural science.

Molecular Identity and Physicochemical Properties

This compound is a selective herbicide belonging to the chloroacetamide class. Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure and Formula
  • Molecular Formula: C₁₆H₁₈ClNO₂S[1][2]

  • IUPAC Name: 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide[1][2]

  • CAS Number: 96491-05-3[1][2]

  • Molecular Weight: 323.84 g/mol

  • Canonical SMILES: CC1=C(C(=CC=C1)C)N(CC2=C(C=CS2)OC)C(=O)CCl[1][2]

  • InChI Key: KDWQYMVPYJGPHS-UHFFFAOYSA-N[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Melting Point72-80 °C
Boiling Point174 °C @ 0.5 mmHg
Density (Predicted)1.249 g/cm³
Vapor Pressure2.10 x 10⁻⁷ mmHg[1]
Water Solubility3.40 x 10⁻⁵ M[1]
LogP (Octanol/Water)3.53[3]

Synthesis of this compound

The synthesis of this compound, like other chloroacetamide herbicides, typically involves a multi-step process. A common route is the N-alkylation of a substituted aniline followed by chloroacetylation.

Experimental Protocol: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Precursor)

This protocol describes the synthesis of the key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.

  • Dissolution: Dissolve 182 g of 2,6-xylidine (2,6-dimethylaniline) in 4 L of 1,2-dichloroethylene in a suitable reaction vessel.

  • Addition of Base: Add 1.6 L of a 1N aqueous sodium hydroxide solution to the mixture and commence stirring.

  • Chloroacetylation: Add 203 g of chloroacetyl chloride dropwise to the stirred mixture over a period of 1.5 hours. Maintain the internal temperature of the reaction mixture between 20 and 35°C.

  • Reaction: Continue stirring the mixture at this temperature for an additional 1.5 hours.

  • Work-up: After the reaction is complete, separate the organic layer from the aqueous layer.

  • Purification: Concentrate the organic layer under reduced pressure. Collect the resulting precipitate by filtration and dry it under reduced pressure to yield the final product.

Note: The final step in the synthesis of this compound would involve the N-alkylation of this intermediate with 2-(chloromethyl)-3-methoxythiophene.

Mechanism of Action and Signaling Pathways

This compound's primary mode of action as a herbicide is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This disruption has significant downstream effects on plant growth and development by interfering with key signaling pathways.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

This compound targets and inhibits the fatty acid elongase (FAE) complex, which is responsible for the synthesis of VLCFAs (fatty acids with more than 18 carbons). This inhibition disrupts the production of essential lipids required for various cellular functions, including the formation of cuticular waxes and sphingolipids.

Downstream Signaling Effects

The inhibition of VLCFA synthesis by this compound leads to a cascade of effects on plant signaling pathways, notably those involving cytokinin and phosphatidylinositol-3-phosphate (PI3P).

G This compound This compound VLCFA_Elongase VLCFA Elongase (Inhibited) This compound->VLCFA_Elongase Inhibits VLCFA VLCFA Synthesis (Reduced) VLCFA_Elongase->VLCFA Blocks Cytokinin_Synth Cytokinin Biosynthesis (Upregulated) VLCFA->Cytokinin_Synth Suppresses (Signal from Epidermis) PI3P_Homeostasis PI3P Homeostasis (Disrupted) VLCFA->PI3P_Homeostasis Maintains Cell_Prolif Uncontrolled Cell Proliferation Cytokinin_Synth->Cell_Prolif Promotes Plant_Growth Inhibition of Plant Growth Cell_Prolif->Plant_Growth Vesicular_Trafficking Vesicular Trafficking (Impaired) PI3P_Homeostasis->Vesicular_Trafficking Regulates Vesicular_Trafficking->Plant_Growth

Caption: Signaling pathway affected by this compound.

Experimental Workflows

Biochemical Assay for VLCFA Elongase Activity

This protocol provides a general methodology for assessing the inhibitory effect of this compound on VLCFA elongase activity.

  • Microsome Isolation: Isolate microsomes from the target plant tissue (e.g., etiolated leek seedlings) as this is the cellular fraction containing the VLCFA elongase complex.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • Microsomal protein

    • Buffer solution (e.g., HEPES-KOH, pH 7.2)

    • Cofactors: ATP, CoA, MgCl₂, NADH, NADPH

    • Substrate: Radiolabeled fatty acid (e.g., [¹⁴C]malonyl-CoA) and an acyl-CoA starter (e.g., C18-CoA)

    • This compound at various concentrations (or a solvent control).

  • Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., methanolic KOH) and heat to saponify the fatty acids.

  • Fatty Acid Extraction: Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

  • Analysis: Analyze the extracted fatty acids using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector to quantify the amount of elongated radiolabeled fatty acids.

  • Data Interpretation: Compare the amount of VLCFA produced in the presence of this compound to the control to determine the inhibitory activity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Isolate Microsomes P2 Prepare Reaction Mixture (Substrates, Cofactors, this compound) P1->P2 R1 Incubate at 30°C P2->R1 R2 Terminate Reaction & Saponify R1->R2 A1 Extract Fatty Acids R2->A1 A2 Separate & Quantify VLCFAs (TLC/HPLC) A1->A2 A3 Determine Inhibition A2->A3

Caption: Workflow for VLCFA elongase inhibition assay.
Proposed Soil Degradation Pathway

This compound, like other chloroacetamide herbicides, is subject to microbial degradation in the soil. The proposed degradation pathway involves several key transformations.

G This compound This compound Dechlorination Dechlorination This compound->Dechlorination Microbial Action N_Dealkylation N-Dealkylation Dechlorination->N_Dealkylation Amide_Hydrolysis Amide Hydrolysis N_Dealkylation->Amide_Hydrolysis Ring_Cleavage Thiophene & Phenyl Ring Cleavage Amide_Hydrolysis->Ring_Cleavage Metabolites Smaller Polar Metabolites Ring_Cleavage->Metabolites Mineralization CO2 + H2O + Cl⁻ Metabolites->Mineralization

Caption: Proposed soil degradation pathway for this compound.

References

A Technical Guide to Thenylchlor: Synthesis, Mechanism of Action, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenylchlor, a chloroacetamide herbicide, is a selective agent used for pre-emergence or early post-emergence weed control in various agricultural settings, including paddy fields and upland crops.[1] Its herbicidal activity stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant cell division and growth. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, mechanism of action, detailed experimental protocols for its synthesis and biological evaluation, and relevant signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to support researchers and professionals in drug development and agricultural science.

Chemical Identity and Physicochemical Properties

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide .[1][2][3] This nomenclature defines the core acetamide structure with its specific substituents on the nitrogen atom. The compound is also identified by its Chemical Abstracts Service (CAS) Registry Number: 96491-05-3.[1][2][4]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide[1][2][4]
CAS Number 96491-05-3[1][2][4]
Molecular Formula C₁₆H₁₈ClNO₂S[1][2][4]
Molecular Weight 323.84 g/mol [1][5][6]
Melting Point 73 °C[7]
logP (Octanol/Water) 4.146 (Calculated)[5]
Water Solubility 3.40 x 10⁻⁵ M (Calculated)[1]
Appearance Solid (at STP)N/A

Mechanism of Action

Primary Mechanism: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action for this compound, and chloroacetamide herbicides in general, is the potent inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][8] VLCFAs (fatty acids with more than 18 carbon atoms) are essential for plant growth and development, serving as precursors for critical components like cuticular waxes, suberin, and membrane sphingolipids.[9][10][11]

The inhibition occurs within the VLCFA elongase complex, a multi-enzyme system located in the endoplasmic reticulum. This complex extends fatty acid chains by sequentially adding two-carbon units from malonyl-CoA. This compound specifically targets and inhibits the first and rate-limiting enzyme in this cycle: β-ketoacyl-CoA synthase (KCS) , also known as VLCFA synthase.[8][12] By irreversibly binding to KCS, this compound prevents the initial condensation step of the elongation cycle, leading to a depletion of VLCFAs. This disruption of lipid metabolism ultimately inhibits cell division and leads to the death of susceptible weeds.[1][8]

VLCFA_Pathway cluster_0 VLCFA Elongation Cycle (Endoplasmic Reticulum) AcylCoA Acyl-CoA (C_n) KCS β-Ketoacyl-CoA Synthase (KCS) AcylCoA->KCS MalonylCoA Malonyl-CoA MalonylCoA->KCS KetoacylCoA β-Ketoacyl-CoA KCS->KetoacylCoA Condensation KCR KCR KetoacylCoA->KCR 1st Reduction HydroxyacylCoA β-Hydroxyacyl-CoA KCR->HydroxyacylCoA HCD HCD HydroxyacylCoA->HCD Dehydration EnoylCoA trans-2,3-Enoyl-CoA HCD->EnoylCoA ECR ECR EnoylCoA->ECR 2nd Reduction ElongatedAcylCoA Acyl-CoA (C_n+2) ECR->ElongatedAcylCoA Output VLCFA Products (Waxes, Sphingolipids) ElongatedAcylCoA->Output This compound This compound This compound->KCS Inhibition

Figure 1: Mechanism of VLCFA Synthesis Inhibition by this compound.
Secondary Effects: Cell Cycle Arrest

Disruption of VLCFA synthesis has downstream consequences on cellular processes. Studies on related chloroacetamide herbicides have shown that this inhibition can lead to an arrest of the cell cycle, typically in the G1 phase.[13] While the precise signaling cascade for this compound is not fully elucidated, a plausible pathway involves the disruption of membrane integrity or signaling lipids, which activates stress responses. This can lead to the upregulation of cyclin-dependent kinase inhibitors (like p21) and the stabilization of tumor suppressor proteins (like p53), which prevent the cell from progressing from the G1 to the S phase, thus halting proliferation.[14][15]

CellCycle_Pathway This compound This compound VLCFA_Inhibition Inhibition of VLCFA Synthesis This compound->VLCFA_Inhibition Lipid_Imbalance Lipid Imbalance / Membrane Stress VLCFA_Inhibition->Lipid_Imbalance Stress_Signal Cellular Stress Signaling Lipid_Imbalance->Stress_Signal p53 p53 Activation Stress_Signal->p53 p21 p21 Upregulation p53->p21 CDK_Cyclin CDK4/6-Cyclin D Complex p21->CDK_Cyclin Inhibition G1_S_Transition G1-S Phase Transition p21->G1_S_Transition Block Rb_Phos Rb Phosphorylation CDK_Cyclin->Rb_Phos Rb_Phos->G1_S_Transition Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Arrest G1 Arrest G1_S_Transition->Arrest

Figure 2: Postulated Pathway for this compound-Induced Cell Cycle Arrest.

Synthesis and Experimental Protocols

Chemical Synthesis Workflow

This compound is synthesized via a two-step process. The first step is the formation of the chloroacetamide intermediate, followed by N-alkylation with the thenyl moiety.

Synthesis_Workflow Start1 2,6-Dimethylaniline (2,6-Xylidine) Step1 Step 1: Acylation (Base, Solvent) Start1->Step1 Start2 Chloroacetyl Chloride Start2->Step1 Intermediate Intermediate: 2-Chloro-N-(2,6-dimethylphenyl)acetamide Step1->Intermediate Step2 Step 2: N-Alkylation (Base, Solvent) Intermediate->Step2 Start3 3-Methoxy-2-thenyl chloride (or equivalent) Start3->Step2 Product Final Product: This compound Step2->Product Purify Purification (Crystallization / Chromatography) Product->Purify

Figure 3: Logical Workflow for the Synthesis of this compound.
Protocol 1: Synthesis of this compound

This protocol describes a general method for synthesizing this compound based on established chloroacetylation and N-alkylation reactions.[16][17]

Step 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate)

  • Dissolution: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 2,6-dimethylaniline (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethylene or anhydrous ether).

  • Base Addition: Add an aqueous solution of a base (e.g., 1N Sodium Hydroxide, 1.5 eq) or an organic base (e.g., triethylamine) and cool the mixture to 0-5 °C in an ice bath.

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred mixture, maintaining the temperature between 0 and 35 °C.

  • Reaction: Stir the mixture at this temperature for 1.5-2 hours after the addition is complete.

  • Work-up: If using an aqueous base, separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The resulting precipitate (the intermediate) can be collected by filtration and dried. Purity can be assessed by NMR and MS.

Step 2: N-Alkylation to form this compound

  • Dissolution: Dissolve the intermediate (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a strong base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C to deprotonate the amide nitrogen.

  • Alkylation: Add (3-methoxythiophen-2-yl)methyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

  • Quenching & Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Protocol 2: In Vitro Assay for VLCFA Synthase (KCS) Inhibition

This protocol is adapted from methods used to assess chloroacetamide inhibition of recombinant KCS enzymes.[8][12]

  • Enzyme Source: Utilize microsomes isolated from plant tissues (e.g., leek seedlings) or a heterologously expressed and purified KCS enzyme.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2) containing ATP, CoA, and a fatty acid substrate (e.g., 20 µM [¹⁴C]-oleoyl-CoA).

  • Inhibitor Preparation: Prepare stock solutions of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 1 nM to 10 µM).

  • Pre-incubation: Add the KCS enzyme preparation to the reaction buffer. Add varying concentrations of this compound (or DMSO as a vehicle control) and pre-incubate for 30 minutes at 25 °C to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the radiolabeled substrate, [¹⁴C]-malonyl-CoA (e.g., 50 µM).

  • Incubation: Incubate the reaction at 25 °C for 30-60 minutes.

  • Termination and Saponification: Stop the reaction by adding a strong base (e.g., 10% KOH in methanol) and heat at 80 °C for 1 hour to saponify the acyl-CoAs to free fatty acids.

  • Extraction: Acidify the mixture (e.g., with 6N HCl) and extract the fatty acids with hexane.

  • Analysis: Separate the fatty acid products by thin-layer chromatography (TLC) and quantify the radioactivity of the elongated products using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Toxicological Profile

Table 2: GHS Hazard Classification for this compound
Hazard ClassCategoryHazard StatementReference(s)
Skin Sensitization Category 1H317: May cause an allergic skin reaction[2]
Hazardous to the Aquatic Environment (Acute) Category 1H400: Very toxic to aquatic life[2]
Hazardous to the Aquatic Environment (Long-term) Category 1H410: Very toxic to aquatic life with long lasting effects[2]

Conclusion

This compound is an effective herbicide whose biological activity is rooted in the specific inhibition of the β-ketoacyl-CoA synthase (KCS) enzyme, a key component of the VLCFA elongation pathway in plants. This guide provides a comprehensive technical foundation for understanding its chemical properties, mechanism of action, and synthesis. The detailed protocols offer a starting point for researchers interested in synthesizing this compound or evaluating its biological effects in a laboratory setting. Further research into its secondary effects, such as cell cycle modulation, and a more precise quantification of its toxicological and inhibitory potency will continue to refine our understanding of this important agricultural compound.

References

Thenylchlor's Mechanism of Action in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenylchlor, a chloroacetamide herbicide, effectively controls a range of annual grasses and small-seeded broadleaf weeds in various agricultural settings. Its primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for plant growth and development. This technical guide provides a comprehensive overview of the molecular basis of this compound's herbicidal activity, detailing its target enzyme, the physiological consequences of its action, and the experimental protocols used to elucidate this mechanism.

Introduction

This compound (2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide) is a selective, pre-emergence herbicide.[1] Like other chloroacetamide herbicides, its efficacy lies in its ability to disrupt early seedling development.[2][3] Susceptible weeds often fail to emerge from the soil, or exhibit stunted growth and malformed shoots shortly after germination.[4] This guide delves into the specific biochemical and molecular interactions that underpin the herbicidal effects of this compound.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

The primary target of this compound in plants is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.[5] VLCFAs are essential components of various vital cellular structures and metabolic pathways.[6][7]

2.1. The Target Enzyme: VLCFA Elongase (Condensing Enzyme)

This compound specifically targets the fatty acid elongase (FAE) complex located in the endoplasmic reticulum.[5] This complex catalyzes the sequential addition of two-carbon units to an acyl-CoA primer. The key enzyme inhibited by this compound and other chloroacetamides is the 3-ketoacyl-CoA synthase (KCS) , also known as the condensing enzyme.[4][8] This enzyme is responsible for the initial and rate-limiting step in the VLCFA elongation cycle: the condensation of malonyl-CoA with a long-chain acyl-CoA.[2][4]

The inhibition is thought to be irreversible, with the chloroacetamide herbicide forming a tight bond with the KCS enzyme.[4][8] This binding is stereospecific, with only the S-enantiomers of chiral chloroacetamides like metolachlor exhibiting high herbicidal activity.[4]

2.2. Physiological Consequences of VLCFA Inhibition

The disruption of VLCFA biosynthesis by this compound has profound and pleiotropic effects on plant physiology, ultimately leading to growth arrest and death.

  • Disruption of Cell Division and Expansion: VLCFAs are critical for membrane biogenesis and dynamics, which are fundamental processes for both cell division and cell expansion.[6][7] Inhibition of VLCFA synthesis directly impairs the formation of new cell membranes, thereby halting the growth of emerging shoots and roots.[2]

  • Impaired Cuticular Wax and Suberin Formation: VLCFAs are precursors for the synthesis of cuticular waxes and suberin.[9][10][11] The cuticle is a protective layer on the leaf surface that prevents water loss and protects against environmental stresses. Suberin is a key component of the root Casparian strip, which controls the uptake of water and nutrients. Inhibition of VLCFA synthesis leads to a defective cuticle and improperly formed suberin layers, resulting in increased water loss and impaired nutrient transport.[9][10][11]

  • Altered Membrane Integrity: VLCFAs are integral components of sphingolipids and phospholipids, which are essential for maintaining the structure and function of cellular membranes.[1][7] A reduction in VLCFA levels can compromise membrane integrity, leading to leakage of cellular contents and disruption of cellular processes.[12]

  • Morphological and Anatomical Abnormalities: The collective impact of these physiological disruptions manifests as distinct morphological and anatomical symptoms in susceptible plants. These include stunted root and shoot growth, failure of leaves to emerge from the coleoptile, and malformed tissues.[4][13][14][15][16][17]

Quantitative Data

Herbicide ClassTarget Enzyme/ProcessPlant System/AssayIC50 ValueReference(s)
ChloroacetamidesVLCFA SynthesisEtiolated leek seedlings10 - 100 nM[18]
MetazachlorAcyl-CoA Elongation (C16:0-CoA)Leek microsomes0.5 µM[18]
MetazachlorAcyl-CoA Elongation (C18:0-CoA)Leek microsomes1.7 µM[18]
MetazachlorAcyl-CoA Elongation (C20:0-CoA)Leek microsomes0.7 µM[18]
MetazachlorAcyl-CoA Elongation (C22:0-CoA)Leek microsomes0.5 µM[18]

Experimental Protocols

The following protocols are detailed methodologies for key experiments used to investigate the mechanism of action of this compound and other VLCFA-inhibiting herbicides.

4.1. In Vitro Assay for VLCFA Elongase Inhibition using Leek Microsomes

This assay directly measures the inhibition of the fatty acid elongase complex.

  • Plant Material: Etiolated seedlings of leek (Allium porrum L.).[18]

  • Microsome Isolation:

    • Homogenize leek seedlings in a buffer containing 0.1 M potassium phosphate (pH 7.2), 0.5 M sucrose, 1 mM EDTA, and 1 mM dithiothreitol.

    • Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 10 minutes to remove cell debris.

    • Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable buffer.

  • Elongase Assay:

    • The reaction mixture contains microsomal protein, acyl-CoA primer (e.g., C18:0-CoA, C20:0-CoA), [2-14C]malonyl-CoA, NADPH, and ATP in a buffered solution.[18][19][20]

    • This compound, dissolved in a suitable solvent, is added at various concentrations.

    • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

    • The reaction is stopped, and the fatty acids are extracted and saponified.

    • The elongated fatty acid products are methylated and analyzed by radio-thin-layer chromatography or radio-gas chromatography to quantify the incorporation of the radiolabel.

  • Data Analysis: The concentration of this compound that inhibits the elongase activity by 50% (IC50) is determined.

4.2. Heterologous Expression of VLCFA Elongases in Yeast for Herbicide Screening

This method allows for the study of the interaction between herbicides and specific elongase enzymes.[21][22][23]

  • Yeast Strain: A suitable Saccharomyces cerevisiae strain (e.g., INVSc1) is used.[21]

  • Gene Cloning and Expression:

    • Genes encoding VLCFA elongase candidates (KCS enzymes) from a plant of interest (e.g., Arabidopsis thaliana) are cloned into a yeast expression vector (e.g., pYES2).[21]

    • The yeast is transformed with the expression vector.

    • Expression of the plant elongase gene is induced by growing the yeast in a galactose-containing medium.[21]

  • Inhibition Assay:

    • The transformed yeast cells are grown in the presence of various concentrations of this compound.

    • After a period of growth, the cells are harvested, and their fatty acid composition is analyzed.

  • Fatty Acid Analysis:

    • Total fatty acids are extracted from the yeast cells.

    • The fatty acids are converted to fatty acid methyl esters (FAMEs).

    • The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different VLCFA species produced.[21][22][23]

  • Data Analysis: The reduction in the levels of specific VLCFAs in the presence of this compound is used to determine the inhibitory effect on the expressed plant elongase. Dose-response curves can be generated to calculate IC50 values.[22]

4.3. Whole-Plant Dose-Response Assay

This experiment evaluates the herbicidal efficacy of this compound on a target weed species.

  • Plant Species: A susceptible weed species such as barnyardgrass (Echinochloa crus-galli).[24][25][26]

  • Growth Conditions:

    • Seeds are sown in pots containing a suitable soil mix.

    • Plants are grown in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity).

  • Herbicide Application:

    • This compound is applied pre-emergence to the soil surface at a range of doses.

    • Control plants are treated with a blank formulation (without the active ingredient).

  • Evaluation:

    • After a specific period (e.g., 21 days), the plants are harvested.

    • Parameters such as plant survival, shoot fresh weight, and shoot dry weight are measured.

  • Data Analysis: The data are used to generate dose-response curves, from which values such as the GR50 (the dose required to cause a 50% reduction in growth) can be calculated.[27]

Visualizations

5.1. Signaling Pathways and Logical Relationships

Thenylchlor_Mechanism cluster_herbicide This compound Application cluster_cellular_target Cellular Target cluster_biochemical_effect Primary Biochemical Effect cluster_physiological_consequences Physiological Consequences This compound This compound ER Endoplasmic Reticulum This compound->ER Absorbed by roots/shoots KCS 3-Ketoacyl-CoA Synthase (KCS) (Condensing Enzyme) This compound->KCS Inhibits FAE_complex Fatty Acid Elongase (FAE) Complex VLCFA_synthesis VLCFA Biosynthesis KCS->VLCFA_synthesis Catalyzes VLCFA_depletion Depletion of VLCFAs (≥ C20) VLCFA_synthesis->VLCFA_depletion Leads to Membrane Disrupted Membrane Biogenesis & Integrity VLCFA_depletion->Membrane Cuticle_Suberin Impaired Cuticle & Suberin Formation VLCFA_depletion->Cuticle_Suberin Cell_Division Inhibition of Cell Division & Expansion Membrane->Cell_Division Plant_Growth Stunted Growth & Seedling Death Cuticle_Suberin->Plant_Growth Cell_Division->Plant_Growth

Caption: this compound's mechanism of action from cellular target to plant death.

5.2. Experimental Workflow: In Vitro VLCFA Elongase Inhibition Assay

VLCFA_Elongase_Assay_Workflow start Start: Leek Seedlings homogenization Homogenization in Buffer start->homogenization centrifugation1 Low-Speed Centrifugation (10,000 x g) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation (100,000 x g) supernatant1->centrifugation2 microsomes Isolate Microsomal Pellet centrifugation2->microsomes assay_setup Set up Elongase Assay: - Microsomes - Acyl-CoA primer - [14C]malonyl-CoA - NADPH, ATP - this compound (various conc.) microsomes->assay_setup incubation Incubation (e.g., 30°C) assay_setup->incubation extraction Fatty Acid Extraction & Saponification incubation->extraction methylation Methylation to FAMEs extraction->methylation analysis Radio-TLC / Radio-GC Analysis methylation->analysis data_analysis Data Analysis: Determine IC50 Value analysis->data_analysis

Caption: Workflow for the in vitro VLCFA elongase inhibition assay.

5.3. Logical Relationship: VLCFA Depletion and Physiological Effects

VLCFA_Depletion_Effects cluster_membrane Membrane-Related Effects cluster_barrier Barrier Function Effects cluster_growth Growth and Development VLCFA_depletion This compound-induced VLCFA Depletion sphingolipids Reduced Sphingolipids & Phospholipids VLCFA_depletion->sphingolipids cuticle Defective Cuticular Wax Biosynthesis VLCFA_depletion->cuticle suberin Impaired Suberin Deposition VLCFA_depletion->suberin membrane_integrity Compromised Membrane Integrity & Function sphingolipids->membrane_integrity cell_division Inhibition of Cell Division membrane_integrity->cell_division cell_expansion Inhibition of Cell Expansion membrane_integrity->cell_expansion water_loss Increased Water Loss & Impaired Nutrient Uptake cuticle->water_loss suberin->water_loss stunted_growth Stunted Seedling Growth & Plant Death water_loss->stunted_growth cell_division->stunted_growth cell_expansion->stunted_growth

Caption: The downstream physiological effects of VLCFA depletion by this compound.

References

An In-depth Technical Guide to the Biological Activity of Chloroacetamide Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chloroacetamide herbicides are a widely utilized class of pre-emergence herbicides, critical in controlling annual grasses and some broadleaf weeds in major crops like corn and soybeans.[1] Their efficacy stems from a specific biochemical interaction within plants, primarily the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2] However, their biological activity extends beyond the target species, inducing toxicological effects in non-target organisms, including mammals and aquatic life, primarily through the generation of oxidative stress and subsequent cellular damage.[3] This guide provides a comprehensive technical overview of the multifaceted biological activities of chloroacetamide herbicides, detailing their primary mechanism of action, metabolic detoxification pathways, and toxicological profiles. It includes summaries of quantitative data, detailed experimental protocols for assessing their effects, and visual diagrams of key cellular pathways to facilitate a deeper understanding for research and development professionals.

Primary Mechanism of Herbicidal Action: Inhibition of VLCFA Synthesis

The herbicidal activity of chloroacetamides is primarily attributed to their potent inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[1] VLCFAs (fatty acids with more than 18 carbons) are essential precursors for a variety of vital plant components, including cuticular waxes, suberin, and sphingolipids, which are crucial for membrane integrity and cell signaling.[1][4]

Chloroacetamides specifically target and inhibit the activity of VLCFA elongases (VLCFAEs), the condensing enzymes responsible for the initial C2-unit elongation step in VLCFA synthesis.[1][5] This inhibition is believed to occur through the covalent binding of the chloroacetamide molecule to a critical cysteine residue within the active site of the elongase enzyme. This irreversible binding competitively inhibits the natural substrate, acyl-CoA, from accessing the enzyme.[5][6] The disruption of VLCFA production leads to a cascade of downstream effects, including arrested seedling growth, improper leaf unfurling, and eventual plant death.[7][8]

VLCFA_Inhibition

Metabolic Detoxification in Plants

The selectivity of chloroacetamide herbicides—their ability to control weeds without harming crops like corn and sorghum—is largely due to the crop's ability to rapidly detoxify the herbicide. This detoxification is a Phase II metabolic process primarily mediated by glutathione S-transferases (GSTs).[7][9][10]

Tolerant plant species express GST isoenzymes that catalyze the conjugation of glutathione (GSH) to the electrophilic chloroacetamide molecule.[11] This reaction renders the herbicide non-phytotoxic. The resulting glutathione conjugate is then typically sequestered into the vacuole (Phase III metabolism), effectively removing it from the cytosol where it could interact with its target enzyme.[12] The expression and activity of these specific GSTs are significantly higher in tolerant crops compared to susceptible weeds, forming the biochemical basis for selectivity.[11] Herbicide safeners, chemicals applied with the herbicide, can further enhance crop safety by inducing the expression of these detoxifying GST genes.[12][13]

Detoxification_Pathway

Toxicological Effects in Non-Target Organisms

While effective as herbicides, chloroacetamides and their metabolites can pose risks to non-target organisms.[3] Their toxicity is often linked to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them.[14]

Oxidative Stress and Cellular Damage

Exposure to chloroacetamides like acetochlor and its metabolites has been shown to promote the generation of ROS.[3] This increase in ROS can overwhelm the cell's antioxidant defense systems, leading to a decrease in the levels of antioxidants like glutathione (GSH) and antioxidant enzymes such as superoxide dismutase (SOD). The resulting oxidative stress can cause significant cellular damage, including:

  • Lipid Peroxidation: Damage to cell membranes, leading to increased membrane permeability and leakage of intracellular components like lactate dehydrogenase (LDH).[3]

  • DNA Damage: ROS can directly damage DNA, causing strand breaks.

  • Apoptosis: The cellular damage and stress can trigger programmed cell death (apoptosis) through the activation of signaling pathways like the MAPK/ERK pathway.

These effects have been observed in various models, including human cell lines (e.g., HepG2) and zebrafish embryos, highlighting the potential for cytotoxicity and developmental toxicity.

Oxidative_Stress_Pathway

Quantitative Data Summary

The biological activity of chloroacetamide herbicides and their metabolites has been quantified in various studies. The following tables summarize key data on their cytotoxicity, embryotoxicity, and effects on biochemical markers.

Table 1: Cytotoxicity and Embryotoxicity of Acetochlor and its Metabolites Data sourced from studies on human HepG2 cells and zebrafish embryos.[3]

CompoundOrganism/Cell LineEndpointValue
Acetochlor (AC)HepG2 CellsIC₅₀ (72h)~50 µM
Zebrafish EmbryosLC₅₀ (120h)~40 µM
CMEPA¹HepG2 CellsIC₅₀ (72h)~60 µM
Zebrafish EmbryosLC₅₀ (120h)~50 µM
MEA²HepG2 CellsIC₅₀ (72h)~70 µM
Zebrafish EmbryosLC₅₀ (120h)~60 µM
¹ 2-ethyl-6-methyl-2-chloroacetanilide
² 6-ethyl-o-toluidine

Table 2: Effects of Acetochlor and Metabolites on Zebrafish Embryo Development Data represents effects at 100 µM concentration after 120 hours post-fertilization (hpf).

CompoundSurvival Rate (%)Hatching Rate (%)
Control~95%~98%
Acetochlor (AC)71%Decreased
CMEPA64%Decreased
MEA61%Decreased

Table 3: Biochemical Effects of Chloroacetamides in vitro Summary of effects observed in HepG2 cells after exposure.

ParameterEffect of Acetochlor, CMEPA, MEAConsequence
ROS LevelsIncreased (Dose-dependent)Induces Oxidative Stress
SOD LevelsDecreasedImpaired Antioxidant Defense
GSH LevelsDecreased (Dose-dependent)Exhaustion of Antioxidants
LDH LeakageIncreased (Dose-dependent)Cell Membrane Damage
ApoptosisIncreased (Dose-dependent)Cell Death
p-JNK / p-P38Increased PhosphorylationMAPK Pathway Activation

Experimental Protocols

Assessing the biological activity of chloroacetamide herbicides involves a variety of established assays. Below are detailed methodologies for key experiments cited in toxicological studies.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

MTT_Workflow

Methodology:

  • Cell Plating: Seed cells (e.g., HepG2) into a 96-well flat-bottom plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Treatment: Expose cells to a range of chloroacetamide concentrations for a specified duration (e.g., 72 hours). Include untreated (vehicle) controls.[15]

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[15]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT into formazan crystals by metabolically active cells.[8]

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Measurement: Measure the absorbance of the solution at 590 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

DNA Damage (Comet) Assay

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from control and herbicide-treated cultures.

  • Microgel Preparation: Mix approximately 1x10⁵ cells/mL with low-melting-point agarose and cast a thin layer onto a microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution (pH 10) to lyse the cells and nuclear membranes, leaving behind DNA "nucleoids".[16]

  • DNA Unwinding: Place slides in an alkaline electrophoresis buffer (pH > 13) for approximately 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field (e.g., 0.7 V/cm) for 20-30 minutes. Broken DNA fragments will migrate away from the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide), and visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized imaging software.

Oxidative Stress and Apoptosis Assays

A suite of assays is used to characterize the mechanisms of toxicity.

  • Reactive Oxygen Species (ROS) Detection:

    • Load control and herbicide-treated cells with a fluorescent probe like DCFDA/H2DCFDA.

    • This non-fluorescent probe is oxidized by intracellular ROS into a highly fluorescent compound.

    • Measure the increase in fluorescence using a microplate reader or flow cytometer to quantify ROS levels.[5]

  • Antioxidant Enzyme/Molecule Measurement:

    • SOD Activity: Prepare cell lysates and measure SOD activity using commercial kits. These assays are typically colorimetric and measure the inhibition of a chromogen reduction reaction.[5]

    • GSH Levels: Prepare cell or tissue extracts. Total glutathione (GSH + GSSG) is measured using an enzymatic recycling method. The assay involves the oxidation of GSH by DTNB to form a yellow derivative (TNB), which is measured at 412 nm.[6][17]

  • Lactate Dehydrogenase (LDH) Leakage Assay:

    • Culture cells and apply treatments as per the experimental design.

    • Collect the cell culture supernatant from each well.

    • The assay measures the activity of LDH released from damaged cells into the supernatant. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product.[3]

    • Measure the absorbance of the formazan product (typically at 490 nm). The amount of LDH released is proportional to the level of cytotoxicity.

  • Apoptosis Staining (Acridine Orange in Zebrafish):

    • Treat zebrafish larvae with the chloroacetamide compound at the desired developmental stage (e.g., 72 hpf).[18]

    • Immerse live larvae in a solution of Acridine Orange (e.g., 5-10 µg/mL in E3 media) for 20-30 minutes in the dark.[7][9]

    • Wash the larvae with fresh E3 media to remove excess stain.

    • Anesthetize the larvae and mount them on a slide for observation.

    • Visualize under a fluorescence microscope using a FITC/GFP filter. Apoptotic cells will exhibit condensed, brightly fluorescent green nuclei.[7]

Conclusion

The biological activity of chloroacetamide herbicides is defined by a highly specific primary mechanism of action: the inhibition of VLCFA elongases in plants. This targeted activity is complemented in tolerant crops by an efficient detoxification system centered around glutathione S-transferases. However, the chemical properties that make them effective herbicides also contribute to their toxicity in non-target organisms. The induction of oxidative stress appears to be a central mechanism driving their cytotoxic and genotoxic effects, leading to membrane damage, DNA breakage, and apoptosis. A thorough understanding of these multifaceted biological activities, supported by robust quantitative data and standardized experimental protocols, is essential for developing safer, more effective agricultural chemicals and for accurately assessing their environmental and health impacts.

References

Environmental Fate of Thenylchlor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenylchlor is a chloroacetamide herbicide used for the control of annual grasses and certain broadleaf weeds in various agricultural settings. Understanding its environmental fate is crucial for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental degradation, metabolism, and mobility of this compound. Due to a scarcity of publicly available data specifically for this compound, this guide also draws upon information from structurally similar chloroacetamide herbicides, such as metolachlor and acetochlor, to provide a more complete picture of its expected environmental behavior. This document details common experimental protocols for evaluating the environmental fate of herbicides and outlines analytical methods for their detection in environmental matrices.

Introduction

This compound, with the chemical name 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxy-2-thienyl)methyl]acetamide, belongs to the chloroacetamide class of herbicides.[1] These herbicides are known to inhibit the synthesis of very-long-chain fatty acids in susceptible plants, leading to their demise. The environmental persistence and mobility of this compound are governed by a combination of biotic and abiotic processes, including microbial degradation, hydrolysis, photolysis, and sorption to soil particles. While this compound is effective in its agricultural application, its potential for off-site transport and impact on non-target organisms necessitates a thorough understanding of its environmental behavior.

Physicochemical Properties

The environmental transport and fate of a pesticide are significantly influenced by its physicochemical properties. Key properties of this compound are summarized in the table below.

PropertyValueSourceInterpretation
Molecular Formula C₁₆H₁₈ClNO₂S[1]-
Molecular Weight 323.8 g/mol [1]-
Water Solubility 11.0 mg/L (at 20°C, pH 7)[2]Moderate solubility, suggesting some potential for movement in the aqueous phase.
Log P (Octanol-Water Partition Coefficient) 3.53[2]High, indicating a strong tendency to adsorb to organic matter in soil and sediment, which would limit its mobility in water.
Melting Point 73 °C[2]-
Flashpoint 224 °C[2]-
Density 1.19 g/mL[2]-

Environmental Dissipation and Degradation

The persistence of this compound in the environment is determined by the rate of its degradation through various pathways. The half-life (DT₅₀) is a common metric used to express the time it takes for 50% of the applied substance to dissipate.[3]

Soil Dissipation

Table 1: Soil Dissipation Half-Life (DT₅₀) for S-Metolachlor (as a proxy for this compound)

HerbicideSoil DT₅₀ (days)ConditionsSource
S-Metolachlor15 - 132Varies with soil type and environmental conditions[6]
Metolachlor37.9 - 49.5Influenced by soil organic matter content[4]

It is anticipated that this compound exhibits similar persistence in soil, with its degradation rate being highly dependent on local environmental conditions.

Abiotic Degradation

3.2.1. Hydrolysis

Hydrolysis is a chemical process where a molecule is cleaved by reaction with water. The rate of hydrolysis is pH-dependent. For many pesticides, hydrolysis can be a significant degradation pathway in aqueous environments.[7] Specific hydrolysis rate constants for this compound are not available.

3.2.2. Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light, particularly in the UV spectrum. This can be a significant degradation pathway for pesticides present on soil surfaces or in clear surface waters.[8] The quantum yield is a measure of the efficiency of a photochemical process.[9] Quantitative data on the aqueous photolysis of this compound were not found in the reviewed literature.

Mobility in Soil

The mobility of a pesticide in soil determines its potential to leach into groundwater or move with surface runoff. Mobility is primarily governed by the pesticide's adsorption to soil particles, which is influenced by its physicochemical properties (such as Log P) and the soil's characteristics (organic matter and clay content).

This compound's high Log P value of 3.53 suggests strong adsorption to soil organic matter, which would limit its mobility.[2]

Metabolism

The biotransformation of chloroacetamide herbicides by soil microorganisms and in plants is a critical degradation pathway. While the specific metabolic pathway of this compound has not been detailed in the available literature, the metabolism of other chloroacetamides, such as acetochlor and alachlor, is well-documented and likely follows a similar pattern. The primary metabolites of these herbicides are often ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives.[10]

Based on this, a putative metabolic pathway for this compound is proposed below. The initial steps likely involve the displacement of the chlorine atom with glutathione, followed by further degradation to cysteine and eventually the formation of sulfonic and oxanilic acid metabolites.

Thenylchlor_Metabolism This compound This compound Glutathione_Conjugate Glutathione Conjugate This compound->Glutathione_Conjugate Glutathione S-transferase Cysteine_Conjugate Cysteine Conjugate Glutathione_Conjugate->Cysteine_Conjugate Peptidases Thiol_Metabolite Thiol Metabolite Cysteine_Conjugate->Thiol_Metabolite C-S Lyase ESA_Metabolite Ethanesulfonic Acid (ESA) Metabolite (Putative) Thiol_Metabolite->ESA_Metabolite Oxidation OA_Metabolite Oxanilic Acid (OA) Metabolite (Putative) Thiol_Metabolite->OA_Metabolite Oxidation

Figure 1: Putative metabolic pathway of this compound.

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are followed to assess the environmental fate of pesticides.

Soil Dissipation Study

A general workflow for a laboratory soil dissipation study is outlined below. Such studies are crucial for determining the rate of pesticide degradation in soil under controlled conditions.[11][12]

Soil_Dissipation_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Interpretation Soil_Collection Collect and Characterize Soil Spiking Spike Soil Samples Soil_Collection->Spiking Herbicide_Prep Prepare Radiolabeled This compound Solution Herbicide_Prep->Spiking Incubation Incubate at Controlled Temperature and Moisture Spiking->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Kinetics Determine Degradation Kinetics Analysis->Kinetics Metabolite_ID Identify Metabolites Analysis->Metabolite_ID DT50 Calculate DT50 Kinetics->DT50

Figure 2: General workflow for a soil dissipation study.

Methodology:

  • Soil Collection and Preparation: Soil is collected from a relevant agricultural field, sieved to remove large debris, and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.[13]

  • Herbicide Application: A solution of this compound, often ¹⁴C-radiolabeled for ease of tracking, is applied to the soil samples at a concentration relevant to its agricultural use.[13]

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture level. Aerobic or anaerobic conditions can be established depending on the study's objectives.

  • Sampling: Subsamples of the soil are taken at various time points over the course of the experiment.

  • Extraction and Analysis: The herbicide and its degradation products are extracted from the soil using an appropriate solvent. The extracts are then analyzed using chromatographic techniques to determine the concentration of the parent compound and identify any metabolites.[14][15]

  • Data Analysis: The dissipation of the herbicide over time is plotted, and a kinetic model (e.g., first-order kinetics) is fitted to the data to calculate the DT₅₀ value.[10][16]

Aqueous Photolysis Study (Following OECD Guideline 316)

This study determines the rate of direct photolysis of a chemical in water.[17][18][19][20][21]

Methodology:

  • Solution Preparation: A sterile, buffered aqueous solution of this compound is prepared.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) at a constant temperature. Control samples are kept in the dark to account for other degradation processes like hydrolysis.

  • Sampling and Analysis: Aliquots of the solution are taken at different time intervals and analyzed for the concentration of this compound.

  • Data Analysis: The rate of photolytic degradation is determined, and the photolysis half-life is calculated. The quantum yield can also be determined to predict photolysis rates under different environmental conditions.

Analytical Methods for Residue Analysis

The detection and quantification of this compound and its metabolites in environmental samples require sensitive and specific analytical methods. The methods are generally applicable to the analysis of chloroacetamide herbicides.[22][23][24][25][26][27][28]

Table 2: Common Analytical Techniques for Chloroacetamide Herbicide Residue Analysis

TechniqueDescriptionApplication
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) A sample preparation method involving salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (dSPE) for cleanup.Widely used for the extraction of pesticide residues from soil, water, and food matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) A highly sensitive and selective technique that separates compounds based on their polarity and then identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns.The preferred method for the analysis of polar and thermally labile pesticides and their metabolites, including the ESA and OA metabolites of chloroacetamides.
Gas Chromatography-Mass Spectrometry (GC-MS) A technique that separates volatile and thermally stable compounds in the gas phase and then detects them with a mass spectrometer.Suitable for the analysis of the parent this compound molecule, which is less polar than its major metabolites.

EPA Method 535 specifically outlines the determination of chloroacetamide herbicide degradates in drinking water using solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS).[23]

Conclusion

The environmental fate of this compound is governed by a complex interplay of degradation, transformation, and transport processes. While specific quantitative data for this compound are limited, its structural similarity to other chloroacetamide herbicides allows for informed predictions of its environmental behavior. It is expected to be moderately persistent in soil, with microbial degradation being the primary dissipation pathway. Its high Log P suggests low mobility in soil and a low potential for leaching into groundwater. The primary metabolites are likely to be the ethanesulfonic and oxanilic acid derivatives, similar to other herbicides in its class. Standardized experimental protocols and advanced analytical techniques are available to further elucidate the environmental fate of this compound and ensure its use does not pose an undue risk to the environment. Further research to generate specific data for this compound is warranted to refine environmental risk assessments.

References

Thenylchlor: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thenylchlor (chemical name: 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide) is a chloroacetamide herbicide.[1][2] This technical guide provides an in-depth overview of its solubility and stability, crucial parameters for its application, environmental fate, and analysis. The information is compiled from various scientific sources to support research and development activities.

Physicochemical Properties

This compound is a white solid with a melting point ranging from 72 to 80°C.[3][4] Its molecular formula is C₁₆H₁₈ClNO₂S, and it has a molecular weight of 323.84 g/mol .[5]

Solubility Profile

The solubility of this compound in various solvents is a critical factor for its formulation and bioavailability. The available quantitative and qualitative solubility data are summarized in the table below.

SolventSolubilityTemperature (°C)pHSource
Water11.0 mg/L207[3]
Water3.40e-05 MNot SpecifiedNot Specified[3]
AcetonitrileSoluble (commercially available as a solution)Not SpecifiedNot Specified[6]
EthanolReadily SolubleNot SpecifiedNot Specified[7]
AcetoneReadily SolubleNot SpecifiedNot Specified[7]
ChloroformReadily SolubleNot SpecifiedNot Specified[7]

Stability and Degradation

The stability of this compound influences its efficacy as a herbicide and its persistence in the environment. It is reported to be stable in a pH range of 3 to 8.[8] However, it is susceptible to degradation under certain conditions.

ConditionStability/Degradation PathwayHalf-lifeSource
Hydrolysis Can be hydrolyzed in the presence of water.Not Specified[3]
Microbial Degradation Susceptible to microbial degradation in soil.Not Specified[3]
Soil Degradation In paddy soil, degradation occurs via the replacement of the chlorine atom to form N-acetyl and N-hydroxylmethylcarbonyl derivatives.1-3 weeks[4]
Biological Systems As a chloroacetanilide herbicide, it is expected to be detoxified in biological systems through the formation of glutathione-acetanilide conjugates, a reaction mediated by glutathione-S-transferase.Not Specified[9]

Mechanism of Action

This compound functions as a herbicide by disrupting essential plant processes. Its primary mode of action involves the inhibition of cell division by blocking protein synthesis, specifically the synthesis of very-long-chain fatty acids (VLCFAs).[10] Additionally, it has been reported to inhibit the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[3]

Thenylchlor_Mechanism_of_Action This compound This compound VLCFA_Synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis This compound->VLCFA_Synthesis Inhibits ALS_Enzyme Acetolactate Synthase (ALS) Enzyme This compound->ALS_Enzyme Inhibits Protein_Synthesis Protein Synthesis VLCFA_Synthesis->Protein_Synthesis Required for Cell_Division Cell Division Protein_Synthesis->Cell_Division Essential for Plant_Growth Plant Growth Cell_Division->Plant_Growth Leads to Amino_Acid_Synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS_Enzyme->Amino_Acid_Synthesis Catalyzes Amino_Acid_Synthesis->Plant_Growth Essential for

Mechanism of Action of this compound.

Experimental Protocols

Analysis of this compound in Agricultural Products

An established analytical method for the determination of this compound residues in agricultural products involves the following steps[11]:

  • Extraction: The sample is extracted with acetonitrile saturated with n-hexane.

  • Liquid-Liquid Partitioning: The acetonitrile layer is separated and concentrated.

  • Cleanup: The residue is dissolved in n-hexane and may be further purified. For certain matrices, an additional partitioning step with ethyl acetate is performed.

  • Analysis: The final extract is analyzed by appropriate chromatographic techniques.

Analytical_Workflow Sample Agricultural Product Sample Extraction Extraction with Acetonitrile (saturated with n-hexane) Sample->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Concentration Concentration of Acetonitrile Layer Partitioning->Concentration Cleanup Cleanup (optional Ethyl Acetate partitioning) Concentration->Cleanup Analysis Chromatographic Analysis (e.g., GC-ECD/MS) Cleanup->Analysis

Workflow for this compound Residue Analysis.
Purity Assay

The purity of this compound standards is often determined using High-Performance Liquid Chromatography (HPLC).[8]

Stability Testing of Stock Solutions

The stability of pesticide stock solutions, including those of this compound, can be assessed over time. A general protocol involves:

  • Preparation: Stock solutions are prepared in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Storage: Solutions are stored under controlled conditions (e.g., at 8°C).

  • Analysis: The concentration of the analyte is measured at regular intervals using a suitable analytical technique, such as quantitative NMR (qNMR) or LC-MS/MS, to monitor for any degradation.[12]

References

Thenylchlor: A Technical Whitepaper on its Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific antimicrobial properties of Thenylchlor is limited in publicly available scientific literature. This document provides a comprehensive overview based on the known activities of the broader class of chloroacetamide compounds and outlines the necessary experimental frameworks for its evaluation. Further empirical research is required to fully elucidate the antimicrobial potential of this compound.

Introduction

This compound, chemically known as 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide, is a molecule belonging to the chloroacetamide class of compounds.[1][2] While primarily recognized for its application as a pre-emergence herbicide in agriculture for the control of annual grasses and some broadleaf weeds, preliminary evidence suggests that this compound and related compounds possess antimicrobial properties.[3][4] This technical guide aims to consolidate the existing knowledge on the antimicrobial potential of chloroacetamides, with a specific focus on this compound, and to provide a detailed framework for its further investigation. The primary audience for this document includes researchers in microbiology, medicinal chemistry, and drug development who are interested in exploring novel antimicrobial agents.

Putative Mechanism of Antimicrobial Action

The antimicrobial mechanism of this compound has not been explicitly elucidated. However, based on its chemical structure and the known mode of action of other chloroacetamide herbicides, a plausible mechanism can be proposed. The primary target of chloroacetamides in plants is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[4] This is achieved through the covalent binding of the chloroacetamide molecule to the active site cysteine of condensing enzymes, such as 3-ketoacyl-CoA synthase, which are crucial for the elongation of fatty acid chains.[1]

This mechanism is likely transferable to microbial cells, as VLCFAs are essential components of various cellular structures, including membranes. By inhibiting VLCFA synthesis, this compound could disrupt membrane integrity and function, leading to cell death.

Furthermore, studies on other chloroacetamides have suggested that the presence of the chlorine atom is crucial for their antimicrobial activity.[5] It has been proposed that these compounds may also act on other cellular targets, such as penicillin-binding proteins in bacteria, which would lead to cell lysis.[5]

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action of this compound, focusing on the inhibition of VLCFA synthesis.

Thenylchlor_Mechanism_of_Action This compound This compound VLCFA_Elongase Very-Long-Chain Fatty Acid (VLCFA) Elongase This compound->VLCFA_Elongase Binds to Active_Site_Cysteine Active Site Cysteine This compound->Active_Site_Cysteine Covalently modifies VLCFA_Elongase->Active_Site_Cysteine Contains VLCFA_Synthesis VLCFA Synthesis Active_Site_Cysteine->VLCFA_Synthesis Inhibits Membrane_Integrity Membrane Integrity Disruption VLCFA_Synthesis->Membrane_Integrity Leads to Cell_Death Microbial Cell Death Membrane_Integrity->Cell_Death Results in

Figure 1: Proposed mechanism of this compound via VLCFA synthesis inhibition.

Antimicrobial Spectrum of Activity

While specific data for this compound is scarce, preliminary reports suggest activity against a range of microorganisms.

Antiprotozoal Activity

This compound has been reported to be effective against the protozoan parasites Entamoeba histolytica and Trichomonas vaginalis.[4] These organisms are responsible for amoebiasis and trichomoniasis, respectively. The exact mechanism of action against these protozoa has not been determined but may be related to the disruption of essential metabolic pathways.

Antifungal Activity

Activity against the opportunistic fungal pathogen Candida albicans has also been noted for this compound.[4] Studies on a related chloroacetamide, 2-chloro-N-phenylacetamide, have demonstrated its efficacy against fluconazole-resistant Candida species, suggesting a potential mechanism of action that is distinct from common antifungal agents that target ergosterol biosynthesis or cell wall integrity.[6]

Quantitative Antimicrobial Data

To date, there is a lack of published Minimum Inhibitory Concentration (MIC) data for this compound against a comprehensive panel of microorganisms. However, as a point of reference, the MIC values for the related compound, 2-chloro-N-phenylacetamide, against various Candida species are presented in Table 1.

Table 1: MIC and MFC of 2-chloro-N-phenylacetamide against Candida species [6]

StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans (Strain 1)128512
Candida albicans (Strain 2)2561024
Candida albicans (Strain 3)2561024
Candida albicans (Strain 4)128512
Candida albicans (Strain 5)256>1024
Candida albicans (Strain 6)256>1024
Candida parapsilosis (Strain 1)1281024
Candida parapsilosis (Strain 2)2561024
Candida parapsilosis (Strain 3)128>1024
Candida parapsilosis (Strain 4)2561024
Candida parapsilosis (Strain 5)128>1024
Candida parapsilosis (Strain 6)256>1024

Note: This data is for 2-chloro-N-phenylacetamide and should be considered as indicative for a related compound, not as a direct representation of this compound's activity.

Experimental Protocols

To facilitate further research into the antimicrobial properties of this compound, the following detailed experimental protocols are provided. These are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).[7]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (analytical grade)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Spectrophotometer or turbidity meter

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done using a spectrophotometer or by visual comparison.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Plates: Add 10 µL of the diluted inoculum to each well of the microtiter plate.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum (no this compound).

    • Sterility Control: A well containing only broth (no inoculum or this compound).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-20 hours for most bacteria).

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Experimental Workflow Diagram

The following diagram outlines the workflow for the MIC determination protocol.

MIC_Determination_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_plates Prepare 96-well Plates with Serial Dilutions prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare and Standardize Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Figure 2: Workflow for MIC determination by broth microdilution.

Future Directions and Conclusion

The available evidence, primarily from the broader class of chloroacetamides, suggests that this compound holds potential as an antimicrobial agent. Its putative mechanism of action, targeting the highly conserved pathway of very-long-chain fatty acid biosynthesis, makes it an interesting candidate for further investigation, particularly in an era of growing antimicrobial resistance.

To fully assess the antimicrobial capabilities of this compound, a systematic and rigorous research program is necessary. This should include:

  • Comprehensive MIC and MBC testing: Evaluating this compound against a broad panel of clinically relevant bacteria, fungi, and protozoa.

  • Mechanism of action studies: Utilizing transcriptomics, proteomics, and metabolomics to identify the specific molecular targets and pathways affected by this compound in microbial cells.

  • In vivo efficacy studies: Assessing the therapeutic potential of this compound in appropriate animal models of infection.

  • Toxicity and safety profiling: Determining the cytotoxic and in vivo toxicological profile of this compound to evaluate its therapeutic index.

References

A Technical Guide to the Evaluation of Novel Chemical Entities Against Protozoan Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The development of new therapeutic agents against protozoan pathogens remains a critical global health priority, driven by factors such as emerging drug resistance and the significant toxicity of existing treatments.[1] This document provides a comprehensive technical framework for the initial evaluation of novel chemical compounds, such as the herbicide thenylchlor, for potential antiprotozoal activity.

An extensive review of publicly available scientific literature revealed no specific data or studies on the activity of this compound against any protozoan pathogens. Therefore, this guide outlines the standard methodological workflow, data presentation standards, and key decision-making processes used in the field of antiprotozoal drug discovery. The protocols and data structures detailed herein are based on established practices for screening and characterizing new chemical entities against parasites like Plasmodium falciparum, Trypanosoma species, and Leishmania species.[2][3][4]

This whitepaper serves as a foundational resource for researchers initiating projects to explore the potential of existing or novel compounds as new antiprotozoal leads.

The Antiprotozoal Drug Discovery Pipeline

The identification of new antiprotozoal drug candidates typically follows a multi-stage process, beginning with broad screening and progressing to more specific and complex biological assays. The primary goal is to identify compounds that are potent against the target parasite while exhibiting minimal toxicity to host cells.[3][5]

A generalized workflow for this process is illustrated below.

G a Compound Library (e.g., Novel Synthetics, Repurposing Library) b Primary Phenotypic Screen (High-Throughput Assay) a->b c Dose-Response Assay (EC50 Determination) b->c d Host Cell Cytotoxicity Assay (CC50 Determination) c->d e Selectivity Index (SI) Calculation (SI = CC50 / EC50) d->e f Secondary & Mechanism of Action Assays (e.g., Stage-specificity, Target Deconvolution) e->f g In Vivo Efficacy Studies (Rodent Models) f->g h Lead Optimization (Medicinal Chemistry) g->h

Fig. 1: Generalized Antiprotozoal Drug Discovery Workflow.

Quantitative Data Presentation for Antiprotozoal Screening

Clear and standardized data presentation is crucial for comparing the potency and safety of different compounds. A typical summary table includes metrics for efficacy against the parasite and toxicity against a representative mammalian cell line.

Compound IDTarget ProtozoanEfficacy (EC50/IC50) µMHost Cell LineCytotoxicity (CC50) µMSelectivity Index (SI = CC50/EC50)
Example A P. falciparum (K1)2.2[6]MRC-533.4[6]15.2
Example B L. infantum6.0[6]MRC-521.0[6]3.5
Example C T. cruzi17.1L-633.5[7]1.96
Example D T. b. rhodesiense0.52L-6>90>173
Reference Drug P. falciparum (K1)0.08 (Chloroquine)MRC-5>100>1250
  • EC50/IC50 (Half-maximal Effective/Inhibitory Concentration): The concentration of a compound that causes a 50% reduction in parasite viability or growth.[5]

  • CC50 (Half-maximal Cytotoxic Concentration): The concentration of a compound that causes 50% death in a mammalian host cell line.[8]

  • Selectivity Index (SI): A critical ratio used to estimate the therapeutic window of a compound. A higher SI value is desirable, indicating that the compound is significantly more toxic to the parasite than to host cells.[6]

Key Experimental Protocols

The following sections detail common methodologies for the primary in vitro assays required to generate the data presented above.

In Vitro Antiprotozoal Activity Assay

Objective: To determine the inhibitory effect of a compound on the growth of a protozoan parasite.

General Protocol (Example: P. falciparum Asexual Blood Stage):

  • Parasite Culture: Maintain a synchronized culture of a chloroquine-resistant P. falciparum strain (e.g., K1) in human red blood cells (RBCs) using RPMI 1640 medium supplemented with Albumax II.[7]

  • Compound Preparation: Prepare serial dilutions of the test compound in the culture medium. A typical concentration range might be 0.1 to 100 µM.

  • Assay Plate Setup: In a 96-well microtiter plate, add the parasite culture (e.g., at 1% parasitemia and 2% hematocrit) to wells containing the various compound dilutions. Include positive (e.g., chloroquine, artemisinin) and negative (vehicle control) wells.[7]

  • Incubation: Incubate the plates for 48-72 hours under a low-oxygen atmosphere (e.g., 5% CO2, 5% O2, 90% N2).[7]

  • Quantification of Parasite Growth: Measure parasite viability. Common methods include:

    • Radiolabel Incorporation: Add [³H]-hypoxanthine to the wells and incubate for an additional 24 hours. Harvest the cells and measure the incorporated radioactivity, which is proportional to parasite proliferation.[2][7]

    • Fluorescent Dyes: Use DNA-intercalating dyes (e.g., SYBR Green, PicoGreen) that fluoresce upon binding to parasite DNA.

    • Enzyme Activity Assays: Measure the activity of a parasite-specific enzyme, such as lactate dehydrogenase (LDH).[4]

  • Data Analysis: Plot the percentage of growth inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Host Cell Cytotoxicity Assay

Objective: To assess the toxicity of a compound against a mammalian cell line to determine its selectivity.

General Protocol (Example: MRC-5 or L-6 Cell Line):

  • Cell Culture: Culture a mammalian cell line (e.g., human lung fibroblast MRC-5 or rat skeletal myoblast L-6) in appropriate media (e.g., MEM with 10% FBS) in 96-well plates until a confluent monolayer is formed.[7][9]

  • Compound Application: Remove the culture medium and add fresh medium containing serial dilutions of the test compound, similar to the antiprotozoal assay.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[9]

  • Viability Assessment: Quantify cell viability using a metabolic indicator. A common method is the MTT assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[4][9]

    • Living cells with active dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 value.

Visualization of Key Concepts and Workflows

Visual models are essential for understanding complex biological relationships and experimental decision-making.

The Selectivity Index (SI) Concept

The relationship between parasite efficacy and host cell toxicity is fundamental to drug discovery. A compound must be selectively toxic to the pathogen.

G cluster_0 Compound Evaluation cluster_1 Decision A Parasite Assay Determines EC50 C Selectivity Index (SI) SI = CC50 / EC50 A->C B Host Cell Assay Determines CC50 B->C D High SI (e.g., >10) Favorable Profile C->D Proceed E Low SI (e.g., <10) Unfavorable Profile (High Toxicity) C->E Discard or Modify

Fig. 2: Conceptual Diagram of the Selectivity Index.
Hit-to-Lead Progression Logic

After primary screening, a logical workflow is required to decide which "hit" compounds should be advanced to more rigorous "lead" characterization studies, including expensive and labor-intensive animal models.[10]

G start Primary Hit Identified ec50 EC50 < 10 µM? start->ec50 si SI > 10? ec50->si Yes discard_potency Discard (Low Potency) ec50->discard_potency No solubility Good Aqueous Solubility? si->solubility Yes discard_toxicity Discard (High Toxicity) si->discard_toxicity No proceed Advance to In Vivo Model solubility->proceed Yes reformulate Reformulate or Synthesize Analog solubility->reformulate No reformulate->proceed

Fig. 3: Decision Flowchart for Hit-to-Lead Progression.

Conclusion

While no specific information exists regarding the activity of this compound against protozoan pathogens, the established drug discovery pipeline provides a clear and robust pathway for its evaluation. This process, centered on quantitative in vitro assays for efficacy and cytotoxicity, allows for the systematic identification and prioritization of promising new antiprotozoal agents. The successful application of these standardized protocols is the first step in addressing the urgent need for new, safer, and more effective treatments for parasitic diseases.

References

Methodological & Application

Thenylchlor Reference Standards: Application Notes and Protocols for Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenylchlor is a chloroacetanilide herbicide used for the control of a variety of weeds. As with any agricultural chemical, accurate and reliable analytical methods are essential for monitoring its presence in environmental samples, ensuring food safety, and for quality control during manufacturing. This document provides detailed application notes and protocols for the analytical testing of this compound using various standard techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These guidelines are intended to assist researchers, scientists, and drug development professionals in establishing robust analytical workflows for this compound.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide
CAS Number 96491-05-3[1]
Molecular Formula C₁₆H₁₈ClNO₂S[1]
Molecular Weight 323.84 g/mol [1]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

This compound belongs to the group of herbicides that inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—in plants.[2][3][4] These amino acids are essential for protein synthesis and, consequently, plant growth and development. By inhibiting ALS, this compound disrupts this vital metabolic pathway, leading to a deficiency in these essential amino acids, which ultimately results in the cessation of plant growth and death.[2][4]

The following diagram illustrates the biochemical pathway of branched-chain amino acid synthesis and the point of inhibition by this compound.

ALS_Inhibition_Pathway cluster_substrates Substrates cluster_products Products Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate This compound This compound This compound->Inhibition Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth

Biochemical pathway of ALS inhibition by this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used technique for the quantification of herbicides. The following protocol is a general guideline for the analysis of this compound.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare this compound stock and working standards Injection Inject sample/standard (e.g., 20 µL) Standard_Prep->Injection Sample_Prep Extract this compound from sample matrix (e.g., soil) Sample_Prep->Injection Separation Isocratic or gradient elution on a C18 column Injection->Separation Detection UV detection at an appropriate wavelength Separation->Detection Chromatogram Obtain chromatogram Detection->Chromatogram Quantification Quantify using a calibration curve Chromatogram->Quantification

Workflow for HPLC-UV analysis of this compound.

Protocol for HPLC-UV Analysis

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in a suitable solvent like acetonitrile.

    • Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 to 10 µg/mL.

  • Sample Preparation (General Procedure for Soil):

    • Accurately weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile and shake vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity or equivalent.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v).[5]

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Monitor at an appropriate wavelength (e.g., 220-270 nm, to be determined by UV scan of a standard solution).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data (Representative)

ParameterValue
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL
Retention Time Dependent on specific conditions, but typically 5-10 min

Note: The above quantitative data is representative and should be determined for each specific instrument and method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard_Prep Prepare this compound stock and working standards Injection Inject sample/standard (e.g., 1 µL) Standard_Prep->Injection Sample_Prep Extract and clean up This compound from matrix Sample_Prep->Injection Separation Separation on a capillary column (e.g., HP-5MS) Injection->Separation Ionization Electron Impact (EI) ionization Separation->Ionization Detection Mass analysis (Scan or SIM) Ionization->Detection TIC_Spectrum Obtain Total Ion Chromatogram and Mass Spectrum Detection->TIC_Spectrum Identification Identify by retention time and mass spectrum TIC_Spectrum->Identification Quantification Quantify using selected ions Identification->Quantification

Workflow for GC-MS analysis of this compound.

Protocol for GC-MS Analysis

  • Standard and Sample Preparation:

    • Follow the same procedures as for HPLC analysis, but use a solvent suitable for GC, such as ethyl acetate or hexane, for the final dilution.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL in splitless mode.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C for 1 min, ramp to 125 °C at 25 °C/min, then ramp to 300 °C at 10 °C/min and hold for 10 min.[7]

    • MS System: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Quantitative Data and Mass Spectrometry

ParameterValue
Retention Time ~15-20 min (dependent on the specific program)
Characteristic Ions (m/z) To be determined from the mass spectrum of a standard. Likely fragments would involve the loss of the chloroacetyl group, the thienyl methyl group, or cleavage of the amide bond.
LOD/LOQ Typically in the low ng/mL (ppb) range.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of reference standards.

Protocol for NMR Analysis

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound reference standard in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Spectrometer Conditions:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Nuclei: ¹H and ¹³C.

    • Experiments: Standard 1D ¹H and ¹³C{¹H} spectra. 2D experiments such as COSY, HSQC, and HMBC can be performed for full structural assignment.

Expected ¹H and ¹³C NMR Spectral Data

No specific experimental NMR data for this compound was found in the public domain. The following are predicted chemical shift ranges based on the structure:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons (phenyl and thienyl rings): δ 6.5-7.5 ppm

    • -OCH₃ protons: δ ~3.8 ppm

    • -CH₂- (bridge): δ ~4.5-5.0 ppm

    • -CH₂Cl protons: δ ~4.0 ppm

    • -CH₃ protons (on phenyl ring): δ ~2.2-2.4 ppm

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Carbonyl carbon: δ ~165-170 ppm

    • Aromatic carbons: δ ~110-150 ppm

    • -OCH₃ carbon: δ ~55-60 ppm

    • -CH₂- (bridge) carbon: δ ~45-50 ppm

    • -CH₂Cl carbon: δ ~40-45 ppm

    • -CH₃ carbons: δ ~15-20 ppm

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the qualitative and quantitative analysis of this compound reference standards. The provided HPLC-UV, GC-MS, and NMR methodologies, along with the illustrative workflows and diagrams, are intended to serve as a valuable resource for researchers and scientists in the fields of agricultural chemistry, environmental science, and drug development. It is crucial to note that all methods should be validated in the respective laboratory to ensure accuracy, precision, and reliability of the results.

References

Application Notes and Protocols for the Residue Analysis of High-Purity Thenylchlor

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of thenylchlor residues in various environmental and agricultural matrices. The protocols described herein utilize high-purity this compound as a reference standard to ensure accurate and reliable results.

1. Introduction

This compound is a selective, pre-emergence chloroacetamide herbicide used to control annual grasses and some broadleaf weeds in rice and other crops.[1][2] Its systematic IUPAC name is 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide.[1][3][4][5] Due to its application in agriculture, monitoring for this compound residues in food and environmental samples is crucial for ensuring food safety and complying with regulatory limits.[6][7]

Accurate quantification of these residues requires the use of high-purity analytical standards.[6][8] The primary analytical techniques employed for this compound residue analysis are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.[1][9]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide[1][3][5]
CAS Number 96491-05-3[1][3][4]
Molecular Formula C₁₆H₁₈ClNO₂S[1][3][4][8]
Molecular Weight 323.84 g/mol [1][8][10]
Class Anilide / Chloroacetamide Herbicide[2][3]
Appearance Solid[11]
Melting Point 72-74 °C[8][11]

2. Mechanism of Action: ALS Inhibition

This compound functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is critical in the biosynthesis pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[1] By blocking the ALS enzyme, this compound disrupts this vital pathway, leading to the cessation of cell division and ultimately, the death of susceptible weeds.[1][2]

ALS_Inhibition_Pathway cluster_precursors Substrates cluster_enzyme Enzyme Action cluster_products Essential Amino Acids Pyruvate 2x Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Ketobutyrate Pyruvate + α-Ketobutyrate Ketobutyrate->ALS Val_Leu Valine & Leucine ALS->Val_Leu Biosynthesis Ile Isoleucine ALS->Ile Biosynthesis This compound This compound This compound->ALS Inhibition

Figure 1: this compound's inhibition of the ALS enzyme pathway.

3. Experimental Protocols for Residue Analysis

The following protocols are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, suitable for a variety of food and environmental matrices.[9][12]

3.1. Required Materials and Equipment

  • Reference Standard: High-purity this compound (≥99.0%)[8]

  • Solvents: Acetonitrile (HPLC or Residue grade), Acetone, n-Hexane[9]

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), glacial acetic acid[9][12]

  • Equipment: High-speed blender/homogenizer, centrifuge (>3000 xg), nitrogen evaporator, vortex mixer, analytical balance, membrane filters (0.22 µm)[9]

  • Instrumentation: LC-MS/MS or GC-MS/MS system[9]

3.2. Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of high-purity this compound and dissolve in 10 mL of acetonitrile in a Class A volumetric flask.

  • Intermediate Standard (10 µg/mL): Dilute the stock standard solution 1:100 with acetonitrile.

  • Working Standards (0.001 - 0.2 µg/mL): Prepare a series of working standards by serially diluting the intermediate standard with acetonitrile. These will be used to build the calibration curve.

3.3. Sample Preparation: QuEChERS Protocol

The following is a generalized QuEChERS protocol. For specific matrices, optimization may be required.

  • Homogenization: Weigh 10-15 g of a representative sample into a blender. If the sample is dry (e.g., grains, dried herbs), add an appropriate amount of purified water to rehydrate before blending.[12][13] Homogenize until a uniform consistency is achieved.

  • Extraction: Transfer a 10 g subsample of the homogenate into a 50 mL centrifuge tube. Add 10 mL of 1% acetic acid in acetonitrile.

  • Partitioning: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Cap the tube tightly and shake vigorously for 1 minute.[12]

  • Centrifugation: Centrifuge the tube at ≥3000 xg for 5 minutes.[9]

  • Cleanup (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing anhydrous MgSO₄ and a sorbent (e.g., PSA for general food matrices). Vortex for 30 seconds and centrifuge again for 2-5 minutes.

  • Final Extract: Take an aliquot of the cleaned extract, filter it through a 0.22 µm membrane filter, and transfer it to an autosampler vial for instrumental analysis.[9]

QuEChERS_Workflow A 1. Sample Homogenization (10-15 g sample) B 2. Extraction (Add 10 mL Acetonitrile w/ 1% Acetic Acid) A->B C 3. Partitioning (Add MgSO4 and NaCl, Vortex) B->C D 4. Centrifugation (≥3000 xg, 5 min) C->D E 5. Cleanup (d-SPE) (Transfer supernatant, vortex, centrifuge) D->E F 6. Final Analysis (Filter and inject into LC-MS/MS or GC-MS/MS) E->F

Figure 2: General workflow for QuEChERS sample preparation.

3.4. Instrumental Analysis Protocols

A. LC-MS/MS Method

  • System: Liquid Chromatograph coupled to a Tandem Mass Spectrometer[9]

  • Ion Source: Electrospray Ionization (ESI), Positive Mode[9]

  • Column: C18 reverse-phase column (e.g., 1.6 µm, 2.1 mm i.d. × 10 cm)[1][9]

  • Mobile Phase: Gradient elution with water (containing formic acid/ammonium acetate) and methanol/acetonitrile.

  • Injection Volume: 1-5 µL[9]

  • MRM Transitions: Specific precursor/product ion pairs for this compound must be determined. For quantification, at least two transitions are recommended. A common transition mentioned is 288 > 141.[9]

B. GC-MS/MS Method

  • System: Gas Chromatograph coupled to a Tandem Mass Spectrometer[9]

  • Ion Source: Electron Ionization (EI)[9]

  • Column: DB-5MS or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)[9][14]

  • Injector Temperature: 280 °C, Splitless mode[9]

  • Oven Program: Start at 60°C, ramp up to 310°C.[9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[9]

4. Method Performance and Data

The use of high-purity reference standards allows for the validation of analytical methods to ensure they meet performance criteria for accuracy, precision, and sensitivity.

Table 2: Typical Quantitative Performance Data for this compound Analysis

Analytical MethodMatrixLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
LC-MS/MS & GC-MS/MSFruits, Vegetables, Crops0.010.02 - 0.0570 - 120< 20[9]
GC-MS/MSBotanical IngredientsN/AN/A70 - 120 < 20[15]
LC-MS/MSVine LeavesN/AN/A75 - 104< 20[16]

*Typical acceptable ranges for pesticide residue analysis. **Data for over 200 pesticides in a multi-residue method, indicating expected performance.

The protocols outlined provide a robust framework for the residue analysis of this compound in diverse matrices. The foundation of accurate analysis lies in the use of a high-purity certified reference material for calibration and validation. The combination of the QuEChERS sample preparation method with sensitive instrumental techniques like LC-MS/MS and GC-MS/MS allows for the reliable detection and quantification of this compound at levels relevant to regulatory standards, ensuring the safety of food and the environment.

References

Application Notes and Protocols for the Quantification of Thenylchlor in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenylchlor is a chloroacetamide herbicide used for pre-emergence or early post-emergence control of annual grass weeds and some broadleaf weeds, primarily in rice and other crops. Due to its application in agricultural settings, there is a need for robust and sensitive analytical methods to monitor its presence and quantify its concentration in various environmental matrices. This ensures environmental safety and compliance with regulatory limits.

These application notes provide detailed protocols for the quantification of this compound in environmental samples, including soil, water, and sediment. The methodologies described are based on established techniques for pesticide residue analysis, primarily utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its high selectivity and sensitivity.

Analytical Methodology

The quantification of this compound in environmental samples typically involves three key stages: sample preparation and extraction, sample cleanup, and instrumental analysis. The choice of method depends on the specific matrix and the required limit of quantification.

Sample Preparation and Extraction

1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Soil and Sediment Samples

The QuEChERS method is a widely adopted technique for the extraction of pesticide residues from solid matrices. It involves an initial extraction with an organic solvent, followed by a salting-out step to partition the analytes into the organic phase.

2. Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a common and effective technique for the extraction and pre-concentration of pesticides from aqueous samples. It involves passing the water sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of an organic solvent.

Instrumental Analysis

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the quantification of this compound due to its high sensitivity, selectivity, and ability to provide structural confirmation. The method involves separating this compound from other matrix components using liquid chromatography, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data

The following tables summarize the quantitative performance data for the analysis of this compound in various environmental matrices based on validated analytical methods.

Table 1: Method Performance for this compound in Paddy Water

ParameterValue
Fortification Level0.01 mg/L
Recovery (%)91.3 ± 3.5
Limit of Quantification (LOQ)0.001 mg/L
ParameterValue
Fortification Level0.05 mg/L
Recovery (%)93.2 ± 6.3
Limit of Quantification (LOQ)0.001 mg/L

Table 2: Method Performance for this compound in Paddy Soil

ParameterSoil ASoil B
Fortification Level0.1 mg/kg0.1 mg/kg
Recovery (%)92.5 ± 4.0102.3 ± 4.4
Limit of Quantification (LOQ)0.01 mg/kg0.01 mg/kg
ParameterSoil ASoil B
Fortification Level0.5 mg/kg0.5 mg/kg
Recovery (%)92.7 ± 4.098.9 ± 7.9
Limit of Quantification (LOQ)0.01 mg/kg0.01 mg/kg

Table 3: Method Performance for this compound in Rice

ParameterValue
Fortification Level0.1 mg/kg
Recovery (%)93.0 ± 6.9
Limit of Quantification (LOQ)0.01 mg/kg
ParameterValue
Fortification Level0.5 mg/kg
Recovery (%)85.0 ± 3.5
Limit of Quantification (LOQ)0.01 mg/kg

Experimental Protocols

Protocol 1: Quantification of this compound in Soil and Sediment using QuEChERS and LC-MS/MS

1. Sample Preparation and Extraction:

  • Weigh 10 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction.

  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

2. Sample Cleanup (Dispersive SPE):

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL micro-centrifuge tube containing a dSPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

experimental_workflow_soil cluster_prep Sample Preparation & Extraction cluster_cleanup Sample Cleanup (dSPE) cluster_analysis Analysis sample 10g Soil/Sediment Sample add_acn Add 10mL Acetonitrile sample->add_acn shake1 Shake (1 min) add_acn->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake (1 min) add_salts->shake2 centrifuge1 Centrifuge (≥3000g, 5 min) shake2->centrifuge1 supernatant Transfer 1mL Supernatant centrifuge1->supernatant add_dspe Add dSPE Sorbent supernatant->add_dspe vortex Vortex (30s) add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis

Fig. 1: QuEChERS workflow for soil/sediment.
Protocol 2: Quantification of this compound in Water using SPE and LC-MS/MS

1. Sample Preparation and Extraction:

  • Filter the water sample through a 0.45 µm filter to remove suspended particles.

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, dry the cartridge under vacuum for 10 minutes.

  • Elute the retained this compound with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Follow the same LC-MS/MS parameters as described in Protocol 1.

experimental_workflow_water cluster_prep Sample Preparation cluster_analysis Analysis sample 100mL Filtered Water Sample condition Condition C18 SPE Cartridge sample->condition load Load Sample condition->load dry Dry Cartridge load->dry elute Elute with Acetonitrile dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Fig. 2: SPE workflow for water samples.

Signaling Pathways

Information regarding specific signaling pathways directly modulated by this compound in the context of environmental toxicology is not extensively documented in publicly available scientific literature. The primary focus of research on this compound has been on its herbicidal activity and its fate and transport in the environment. Toxicological studies generally focus on broader endpoints such as acute and chronic toxicity, carcinogenicity, and reproductive effects, rather than specific molecular signaling cascades.

Conclusion

The protocols described in these application notes provide a robust framework for the sensitive and selective quantification of this compound in various environmental matrices. The use of QuEChERS for solid samples and SPE for aqueous samples, coupled with LC-MS/MS analysis, allows for accurate and reliable monitoring of this herbicide. Adherence to these methodologies will enable researchers and environmental scientists to generate high-quality data for risk assessment and regulatory purposes.

Application Note: Analysis of Thenylchlor in Food and Beverage Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the determination of Thenylchlor, a chloroacetamide herbicide, in various food and beverage matrices. The described methodology utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach offers high sensitivity and selectivity for the detection and quantification of this compound residues, ensuring food safety and compliance with regulatory limits. This document is intended for researchers, scientists, and professionals in the fields of food safety, analytical chemistry, and drug development.

Introduction

This compound is a selective herbicide used for the control of annual grasses and some broadleaf weeds, primarily in rice cultivation.[1] Due to its application in agriculture, there is a potential for its residues to be present in food commodities and beverages. Regulatory bodies in various countries have established Maximum Residue Limits (MRLs) to protect consumers.[1] Accurate and reliable analytical methods are therefore essential for monitoring this compound residues in the food supply chain.

The QuEChERS method has become a standard for pesticide residue analysis in a wide array of food matrices due to its simplicity, speed, and minimal solvent usage.[2][3][4] Coupled with the high selectivity and sensitivity of LC-MS/MS, it provides a robust workflow for the trace-level quantification of pesticides like this compound.[5][6][7]

Experimental Protocols

Sample Preparation: QuEChERS Extraction

This protocol is a general guideline and may require optimization based on the specific food or beverage matrix.

1. Sample Homogenization:

  • For solid samples (e.g., rice, fruits, vegetables), weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • For liquid samples (e.g., juices, beverages), pipette 10 mL of the sample into a 50 mL centrifuge tube. For samples with high water content, the initial water addition step may be omitted.

2. Hydration (for dry samples):

  • For dry matrices like rice, add 10 mL of deionized water to the centrifuge tube and allow it to stand for 30 minutes to hydrate the sample.

3. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker can be used for consistency.

4. Centrifugation:

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower aqueous/solid layer.

5. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube. The type of d-SPE sorbent will depend on the matrix. For general purpose, a tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA) is suitable. For pigmented samples, Graphitized Carbon Black (GCB) may be added, and for fatty matrices, C18 sorbent can be included.

  • Vortex the d-SPE tube for 30 seconds.

6. Final Centrifugation and Filtration:

  • Centrifuge the d-SPE tube at high speed (e.g., ≥ 10,000 rpm) for 2 minutes.

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

LC Parameters (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: The molecular formula of this compound is C₁₆H₁₈ClNO₂S, with a monoisotopic mass of 323.07 g/mol .[8][9] The protonated molecule [M+H]⁺ is expected at m/z 324.08.[10] Specific product ions should be determined by infusing a standard solution of this compound into the mass spectrometer. Based on the structure, potential product ions can be predicted, but experimental verification is crucial for method development.

  • Dwell Time: 5 ms (minimum)[6]

Data Presentation

Maximum Residue Limits (MRLs)

The following table summarizes the known MRL for this compound in a key food commodity. It is important to consult the latest regulations from the relevant authorities in your region as MRLs are subject to change.

CommodityMRL (mg/kg)Regulatory Body/Country
Rice0.02Taiwan

Note: this compound is not currently approved for use in the European Union.[11]

Method Performance Data (Expected)

The following table presents typical performance data that should be achieved during method validation for the analysis of this compound in food matrices. Specific values will depend on the matrix and instrumentation.

ParameterTarget ValueReference
Limit of Detection (LOD)< 5 µg/kg[12][13][14]
Limit of Quantification (LOQ)≤ 10 µg/kg[5][12][13][14][15][16]
Recovery70 - 120%[2][4][5][15][17]
Relative Standard Deviation (RSD)< 20%[4][5][17]
Linearity (r²)> 0.99[2][5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound in food and beverage samples.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction 10g sample + 10mL ACN + Salts Cleanup Dispersive SPE Cleanup Extraction->Cleanup Acetonitrile Supernatant Filtration Filtration Cleanup->Filtration Cleaned Extract LC_MSMS LC-MS/MS Analysis (MRM) Filtration->LC_MSMS Quantification Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the relationship between key method validation parameters.

G cluster_performance Performance Characteristics cluster_metrics Quantitative Metrics Method Analytical Method Accuracy Accuracy (Trueness) Method->Accuracy Precision Precision (Repeatability) Method->Precision Selectivity Selectivity Method->Selectivity Sensitivity Sensitivity Method->Sensitivity Robustness Robustness Method->Robustness Linearity Linearity (r²) Method->Linearity Recovery Recovery (%) Accuracy->Recovery RSD RSD (%) Precision->RSD LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Key parameters for analytical method validation.

Conclusion

The described QuEChERS extraction method followed by LC-MS/MS analysis provides a reliable and efficient protocol for the determination of this compound residues in food and beverage samples. This application note serves as a foundational guide for laboratories to develop and validate their own methods for monitoring this compound, thereby contributing to the assurance of food safety. It is imperative that each laboratory performs its own method validation to ensure the accuracy and precision of the results for their specific matrices and instrumentation.

References

Application Notes and Protocols for In Vitro Assessment of Thenylchlor Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenylchlor is a chloroacetamide herbicide used to control a variety of weeds.[1][2] As with many agricultural chemicals, understanding its potential toxicity to non-target organisms, including humans, is of critical importance. In vitro assays provide a powerful and ethical approach for rapidly screening and characterizing the toxicological profile of substances like this compound. These assays can elucidate mechanisms of toxicity, including cytotoxicity, genotoxicity, oxidative stress, and endocrine disruption, at the cellular and molecular level.

This document provides detailed application notes and protocols for a battery of in vitro assays to assess the toxicity of this compound. While specific quantitative toxicity data for this compound is limited in publicly available literature[3], the provided protocols are based on established methods for assessing the toxicity of other chloroacetanilide herbicides, such as alachlor and acetochlor. The data from these related compounds serve as a valuable reference for experimental design and interpretation of results when testing this compound.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in toxicology to determine the concentration of a substance that is toxic to cells. These assays measure various cellular parameters such as membrane integrity, metabolic activity, and cell proliferation.

Data Presentation: Cytotoxicity of Chloroacetanilide Herbicides

The following table summarizes cytotoxicity data for the chloroacetanilide herbicide alachlor in the human hepatoma cell line HepG2. These values can serve as a preliminary reference for designing dose-range finding studies for this compound.

CompoundCell LineExposure TimeAssayEndpointIC50 / EC50Citation
AlachlorHepG26 hoursLDH LeakageCytotoxicity~500 µM[4]
AlachlorHepG224 hoursLDH LeakageCytotoxicity264 ± 17 µM[4]

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, A549) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep This compound Stock Solution Preparation treatment Treat Cells with Serial Dilutions of this compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay MTT or AlamarBlue Assay incubation->mtt_assay readout Measure Absorbance/ Fluorescence mtt_assay->readout data_proc Calculate Cell Viability (%) readout->data_proc dose_response Generate Dose-Response Curves data_proc->dose_response ic50_calc Determine IC50 Value dose_response->ic50_calc

Figure 1. General workflow for in vitro cytotoxicity assessment.
Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing pesticide cytotoxicity.[5]

1.3.1. Materials

  • Human cell line (e.g., HepG2, human liver carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

1.3.2. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After 4 hours, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assays

Genotoxicity assays are employed to detect DNA damage induced by chemical agents. The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Data Presentation: Genotoxicity of Related Herbicides

While specific data for this compound is unavailable, studies on other herbicides provide context for potential genotoxic effects. For example, glyphosate-based herbicides have been shown to induce DNA damage in HepG2 cells at concentrations as low as 5 ppm in the Comet assay.[6][7]

Compound ClassAssayCell LineObservationCitation
Glyphosate-based herbicideComet AssayHepG2DNA damage observed at 5 ppm[6][7]
AcetochlorComet AssayFish cellsDose-dependent increase in DNA damage[8]

Experimental Workflow: Comet Assay

Comet_Assay_Workflow cluster_prep Preparation cluster_embedding Embedding cluster_lysis Lysis cluster_electrophoresis Electrophoresis cluster_analysis Analysis cell_treatment Treat Cells with This compound cell_harvest Harvest and Suspend Cells in PBS cell_treatment->cell_harvest mix_agarose Mix Cells with Low-Melting Agarose cell_harvest->mix_agarose slide_prep Layer on Comet Slides mix_agarose->slide_prep solidify Solidify at 4°C slide_prep->solidify lysis_buffer Immerse Slides in Lysis Buffer solidify->lysis_buffer unwinding Alkaline Unwinding lysis_buffer->unwinding electrophoresis Perform Electrophoresis unwinding->electrophoresis neutralization Neutralize and Stain electrophoresis->neutralization imaging Image Comets with Fluorescence Microscope neutralization->imaging scoring Score Comets using Image Analysis Software imaging->scoring data_analysis Calculate % Tail DNA, Tail Moment scoring->data_analysis

Figure 2. Workflow for the alkaline Comet assay.
Protocol: Alkaline Comet Assay

This protocol is based on established methods for assessing DNA damage.[6][9]

2.3.1. Materials

  • Treated and control cells

  • Comet assay slides

  • Low-melting-point agarose (LMPA)

  • Normal-melting-point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

2.3.2. Procedure

  • Cell Preparation: Treat cells with various concentrations of this compound for a defined period (e.g., 2-4 hours). Harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Prepare a 1% NMPA solution in water and coat the Comet slides. Allow to dry completely.

  • Cell Embedding: Mix the cell suspension with 0.5% LMPA at a 1:10 (v/v) ratio at 37°C. Pipette 75 µL of this mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice for 10 minutes.

  • Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides and wash them three times with neutralization buffer for 5 minutes each. Stain the slides with a DNA staining solution.

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using Comet assay software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length, and tail moment).

Oxidative Stress Assays

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common mechanism of toxicity for many xenobiotics.[10]

Data Presentation: Oxidative Stress Induced by Related Herbicides

Studies on other chloroacetanilide herbicides have demonstrated their potential to induce oxidative stress.

CompoundCell Line/SystemAssayObservationCitation
AlachlorHuman SpermatozoaROS DetectionIncreased ROS production at 1.85 mM[11]
AcetochlorHepG2 cellsROS DetectionInduced generation of ROS[12]
AcetochlorZebrafish larvaeGene ExpressionUpregulation of genes involved in ferroptosis and oxidative stress[13]
Signaling Pathway: ROS-Mediated MAPK Activation

Chloroacetanilide herbicides can induce the production of ROS, which in turn can activate stress-related signaling pathways like the MAPK/ERK pathway, leading to apoptosis.[12][14]

ROS_MAPK_Pathway This compound This compound ROS Increased ROS This compound->ROS induces MAPK_Pathway MAPK Pathway (p38, JNK) ROS->MAPK_Pathway activates Apoptosis Apoptosis MAPK_Pathway->Apoptosis leads to

Figure 3. Simplified pathway of ROS-mediated MAPK activation and apoptosis.
Protocol: Intracellular ROS Detection using DCFH-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

3.3.1. Materials

  • Human cell line (e.g., HepG2)

  • Complete cell culture medium

  • This compound

  • DCFH-DA (stock solution in DMSO)

  • Hank's Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

3.3.2. Procedure

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Cell Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 1, 3, 6, 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

  • DCFH-DA Staining: After treatment, remove the medium and wash the cells twice with warm HBSS. Add 100 µL of 10 µM DCFH-DA in HBSS to each well and incubate for 30 minutes at 37°C in the dark.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with warm HBSS.

  • Readout: Add 100 µL of HBSS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control to determine the fold increase in ROS production.

Endocrine Disruption Assays

Certain pesticides have been shown to interfere with the endocrine system by altering hormone synthesis.[15] The H295R steroidogenesis assay is a key in vitro model for assessing a chemical's potential to disrupt the production of steroid hormones.[16][17]

Data Presentation: Effects of Chemicals on Steroidogenesis in H295R Cells

While no data is available for this compound[3], the following table shows the effects of known endocrine disruptors on testosterone and estradiol production in the H295R assay, which can be used as positive controls.

CompoundEffect on TestosteroneEffect on EstradiolMechanismCitation
ProchlorazInhibitionInhibitionStrong inhibitor[18]
ForskolinInductionInductionStrong inducer[18]

Steroidogenesis Pathway Overview

Steroidogenesis_Pathway cluster_enzymes Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol CYP11A1 CYP11A1 HSD3B 3β-HSD CYP17A1 CYP17A1 HSD17B 17β-HSD CYP19A1 Aromatase (CYP19A1)

Figure 4. Simplified steroidogenesis pathway in H295R cells.
Protocol: H295R Steroidogenesis Assay

This protocol is based on the OECD Test Guideline 456.[11][17]

4.3.1. Materials

  • H295R human adrenocortical carcinoma cell line

  • Complete culture medium (e.g., DMEM/F12 with supplements)

  • 24-well plates

  • This compound

  • Positive controls (e.g., prochloraz, forskolin)

  • ELISA kits or LC-MS/MS for testosterone and estradiol quantification

  • Cell viability assay kit (e.g., MTT, AlamarBlue)

4.3.2. Procedure

  • Cell Seeding: Seed H295R cells in 24-well plates at a density that allows for logarithmic growth for the duration of the experiment.

  • Cell Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle controls and positive controls (an inhibitor like prochloraz and an inducer like forskolin).

  • Incubation: Incubate the cells for 48 hours at 37°C and 5% CO₂.

  • Hormone Quantification: After incubation, collect the culture medium from each well. Quantify the concentrations of testosterone and estradiol in the medium using validated ELISA kits or by LC-MS/MS.

  • Cell Viability: After collecting the medium, assess cell viability in the same wells using a compatible assay (e.g., MTT) to ensure that observed effects on hormone levels are not due to cytotoxicity.

  • Data Analysis: Normalize hormone concentrations to cell viability. Compare the hormone levels in the treated wells to the vehicle control. A statistically significant increase or decrease in hormone production indicates a potential for endocrine disruption.

Conclusion

The in vitro assays described provide a comprehensive framework for evaluating the potential toxicity of this compound. While direct experimental data for this compound is currently scarce, the provided protocols, along with data from structurally related chloroacetanilide herbicides, offer a robust starting point for investigation. A combination of cytotoxicity, genotoxicity, oxidative stress, and endocrine disruption assays will enable a thorough characterization of the toxicological profile of this compound, contributing to a better understanding of its potential risks to human health and the environment.

References

Application Notes and Protocols for High-Throughput Screening of Thenylchlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenylchlor, a chloroacetamide herbicide, has demonstrated potent bioactivity through the inhibition of key metabolic pathways in plants.[1] Its primary mechanisms of action involve the disruption of very-long-chain fatty acid (VLCFA) synthesis and the inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids.[1] These pathways are conserved across various organisms, presenting an opportunity to explore this compound and its analogs for novel therapeutic applications through high-throughput screening (HTS). This document provides detailed application notes and protocols for the hypothetical use of this compound in HTS campaigns targeting these pathways in non-plant systems, such as pathogenic fungi or cancer cell lines, where these pathways can be essential for survival and proliferation.

The chloroacetamide functional group within this compound's structure is known to be a reactive electrophile, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This covalent inhibition can lead to potent and durable biological effects, a desirable characteristic in drug development. The use of chloroacetamide fragments in screening libraries has successfully identified novel covalent inhibitors for various protein targets.

These protocols are designed to serve as a foundational guide for researchers interested in exploring the potential of this compound and other chloroacetamide-containing compounds in a high-throughput screening context for the discovery of new bioactive molecules.

Putative Signaling Pathway and Mechanism of Action

This compound's herbicidal activity stems from its ability to interfere with critical biosynthetic pathways. In a hypothetical drug discovery context, these same pathways could be targeted in pathogens or cancer cells.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

VLCFAs are crucial components of cell membranes, and their synthesis is a target for antimicrobial and anticancer therapies. This compound is known to inhibit VLCFA synthesis in plants. A similar inhibitory action in a targeted pathogenic or cancer cell line would disrupt membrane integrity and signaling processes, leading to cell death or growth arrest.

VLCFA_Inhibition_Pathway Putative Signaling Pathway: VLCFA Synthesis Inhibition This compound This compound VLCFA_Elongase VLCFA Elongase Complex This compound->VLCFA_Elongase inhibits VLCFAs Very-Long-Chain Fatty Acids VLCFA_Elongase->VLCFAs synthesizes Membrane_Integrity Membrane Integrity and Function VLCFAs->Membrane_Integrity Cell_Signaling Cell Signaling VLCFAs->Cell_Signaling Cell_Growth_Arrest Cell Growth Arrest/ Apoptosis Membrane_Integrity->Cell_Growth_Arrest disruption leads to Cell_Signaling->Cell_Growth_Arrest disruption leads to ALS_Inhibition_Pathway Putative Signaling Pathway: ALS Inhibition This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS inhibits BCAAs Branched-Chain Amino Acids (Isoleucine, Leucine, Valine) ALS->BCAAs synthesizes Protein_Synthesis Protein Synthesis BCAAs->Protein_Synthesis Cell_Growth_Arrest Cell Growth Arrest/ Apoptosis Protein_Synthesis->Cell_Growth_Arrest inhibition leads to HTS_VLCFA_Workflow HTS Workflow: VLCFA Synthesis Inhibition Assay cluster_prep Plate Preparation cluster_screening Screening cluster_analysis Data Analysis Seed_Cells Seed target cells into 384-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add this compound/analogs and controls (e.g., DMSO) Incubate_24h->Add_Compounds Incubate_1h Incubate for 1h Add_Compounds->Incubate_1h Add_Fluorescent_FA Add fluorescent fatty acid analog (e.g., C1-BODIPY-C12) Incubate_1h->Add_Fluorescent_FA Incubate_30min Incubate for 30min Add_Fluorescent_FA->Incubate_30min Wash_Cells Wash cells to remove extracellular probe Incubate_30min->Wash_Cells Read_Fluorescence Read fluorescence intensity (Plate Reader) Wash_Cells->Read_Fluorescence Calculate_Z_factor Calculate Z' factor Read_Fluorescence->Calculate_Z_factor Identify_Hits Identify hits (significant reduction in fluorescence) Calculate_Z_factor->Identify_Hits Dose_Response Perform dose-response curves for hits Identify_Hits->Dose_Response Calculate_IC50 Calculate IC50 values Dose_Response->Calculate_IC50 HTS_ALS_Workflow HTS Workflow: ALS Inhibition Biochemical Assay cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Add_Enzyme Add purified ALS enzyme to 384-well plates Add_Cofactors Add cofactors (FAD, ThDP, MgCl2) Add_Enzyme->Add_Cofactors Add_Compounds Add this compound/analogs and controls Add_Cofactors->Add_Compounds Incubate_15min Incubate for 15 min Add_Compounds->Incubate_15min Add_Substrate Add substrate (Pyruvate) Incubate_15min->Add_Substrate Incubate_1h Incubate for 1h at 37°C Add_Substrate->Incubate_1h Stop_Reaction Stop reaction (add H2SO4) Incubate_1h->Stop_Reaction Incubate_30min_60C Incubate 30 min at 60°C (decarboxylation) Stop_Reaction->Incubate_30min_60C Add_Reagents Add creatine and α-naphthol Incubate_30min_60C->Add_Reagents Incubate_30min_RT Incubate 30 min at RT (color development) Add_Reagents->Incubate_30min_RT Read_Absorbance Read absorbance at 530 nm Incubate_30min_RT->Read_Absorbance Calculate_Z_factor Calculate Z' factor Read_Absorbance->Calculate_Z_factor Identify_Hits Identify hits (significant reduction in absorbance) Calculate_Z_factor->Identify_Hits Dose_Response Perform dose-response curves for hits Identify_Hits->Dose_Response Calculate_IC50 Calculate IC50 values Dose_Response->Calculate_IC50

References

Application Notes & Protocols for Developing Monoclonal Antibodies for Thenylchlor Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thenylchlor is a chloroacetamide herbicide used for weed control in various crops. The development of a sensitive and specific monoclonal antibody (mAb) against this compound is crucial for creating rapid and reliable immunoassays for its detection in environmental and food samples. This document provides a comprehensive guide, including detailed experimental protocols and data presentation, for the development of anti-Thenylchlor monoclonal antibodies and their application in an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA). While specific data for this compound is being developed, this guide utilizes analogous data from the development of a monoclonal antibody for Pretilachlor, another chloroacetamide herbicide, to illustrate the expected outcomes and performance characteristics.

I. Hapten Synthesis and Antigen Preparation

The development of antibodies against small molecules like this compound, which are not immunogenic on their own, requires their conjugation to a larger carrier protein. This process involves the synthesis of a hapten, a derivative of the target molecule containing a reactive group for conjugation.

Experimental Protocol: Synthesis of this compound Hapten and Conjugation to Carrier Proteins

  • Hapten Synthesis:

    • A linker arm is introduced into the this compound molecule to facilitate conjugation without masking key antigenic determinants. For chloroacetamide herbicides, a common strategy is to introduce a carboxyl group.

    • For example, a derivative of this compound with a terminal carboxylic acid (this compound-COOH) can be synthesized. This often involves reacting this compound with a compound containing a thiol and a carboxyl group, such as 3-mercaptopropionic acid, to create a stable thioether linkage. The specific synthetic route would need to be designed based on the reactive sites of the this compound molecule.

  • Immunogen and Coating Antigen Preparation (Activated Ester Method):

    • Solution A Preparation: Dissolve 80 mg of the synthesized this compound hapten (this compound-COOH) in 0.3 mL of N,N-dimethylformamide (DMF). Sequentially add 60 mg of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 36 mg of N-hydroxysuccinimide (NHS). Mix thoroughly and stir at room temperature for 12 hours, protected from light.

    • Solution B Preparation: Dissolve 52 mg of bovine serum albumin (BSA) for the immunogen, or ovalbumin (OVA) for the coating antigen, in 5 mL of phosphate-buffered saline (PBS, pH 7.4).

    • Conjugation: Slowly add Solution A to Solution B in an ice bath while stirring. Continue stirring at room temperature for 12 hours.

    • Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against PBS at 4°C for 4 days, changing the PBS three times daily to remove unconjugated hapten and reagents.

    • Purification and Storage: Centrifuge the dialyzed solution at 10,000 rpm for 10 minutes to remove any precipitate. The supernatant, containing the this compound-BSA (immunogen) or this compound-OVA (coating antigen), is stored at -20°C.

    • Confirmation: Confirm the successful conjugation of the hapten to the protein carrier using UV-Vis spectrophotometry by observing changes in the absorption spectra compared to the unconjugated protein and hapten.

II. Monoclonal Antibody Production

The production of monoclonal antibodies involves immunizing mice with the prepared immunogen, followed by hybridoma technology to generate stable antibody-producing cell lines.

Experimental Protocol: Monoclonal Antibody Production

  • Immunization:

    • Emulsify the this compound-BSA immunogen with an equal volume of Freund's complete adjuvant for the initial injection and Freund's incomplete adjuvant for subsequent booster injections.

    • Immunize 6-8 week old female BALB/c mice with the emulsion via intraperitoneal injection. Administer booster injections every 3-4 weeks.

    • Monitor the antibody titer in the mouse serum using an indirect ELISA.

  • Cell Fusion:

    • Select the mouse with the highest antibody titer for cell fusion. Euthanize the mouse and aseptically remove the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with SP2/0 myeloma cells at a ratio of 5:1 using 50% polyethylene glycol (PEG) 1450.

    • Gently mix the cell suspension for 1 minute, let it stand for 1 minute, and then terminate the fusion by adding 40 mL of PBS.

  • Hybridoma Screening and Subcloning:

    • Plate the fused cells in 96-well plates containing HAT (hypoxanthine-aminopterin-thymidine) selection medium.

    • After 7-10 days, screen the culture supernatants for the presence of specific antibodies against this compound using an indirect competitive ELISA.

    • Select positive hybridoma clones and subclone them at least five times by limiting dilution to ensure monoclonality and stability of antibody secretion.

  • Ascites Production:

    • Inject the selected stable hybridoma cells into the peritoneal cavity of pristine-primed BALB/c mice.

    • Collect the ascites fluid, which contains a high concentration of the monoclonal antibody, approximately 10 days after injection.

    • Purify the monoclonal antibody from the ascites fluid using protein A/G affinity chromatography.

III. Development of an Indirect Competitive ELISA (ic-ELISA)

An ic-ELISA is a sensitive method for the detection and quantification of this compound in samples.

Experimental Protocol: ic-ELISA for this compound Detection

  • Coating:

    • Dilute the this compound-OVA coating antigen to an optimal concentration (e.g., 0.25 µg/mL) in coating buffer (0.05 M carbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microplate and incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with PBST (PBS containing 0.05% Tween 20).

    • Add 200 µL of blocking buffer (e.g., 1% OVA in PBS) to each well and incubate at 37°C for 1.5 hours.

  • Competitive Reaction:

    • Wash the plate three times with PBST.

    • Add 50 µL of this compound standard solution or sample extract to each well.

    • Immediately add 50 µL of the diluted anti-Thenylchlor monoclonal antibody (ascites diluted, for example, 8000-fold in PBS) to each well.

    • Incubate at 37°C for 40 minutes.

  • Secondary Antibody and Substrate:

    • Wash the plate three times with PBST.

    • Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted according to the manufacturer's instructions, to each well and incubate at 37°C for 30 minutes.

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate solution to each well and incubate at 37°C in the dark for 15 minutes.

  • Stopping and Reading:

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.

    • Measure the absorbance at 450 nm using a microplate reader.

IV. Data Presentation

The performance of the developed monoclonal antibody and the ic-ELISA should be characterized by its sensitivity, specificity, and accuracy. The following tables present representative data based on the development of a monoclonal antibody for the structurally similar herbicide, Pretilachlor.[1][2][3]

Table 1: Characteristics of the Anti-Pretilachlor Monoclonal Antibody and ic-ELISA

ParameterValue
Monoclonal Antibody SubtypeIgG1[1]
Ascites Antibody Concentration30.3 mg/mL[1]
IC₅₀ (50% Inhibitory Concentration)31.47 ± 2.35 µg/L[1][2]
Linear Range of Detection6.25 - 100 µg/L[1][2]
Limit of Detection (LOD) in Lake Water4.83 - 5.23 µg/L[1][2]
Limit of Detection (LOD) in Rice4.83 - 5.23 µg/L[1][2]
Limit of Detection (LOD) in Soil4.83 - 5.23 µg/L[1][2]

Table 2: Cross-Reactivity of the Anti-Pretilachlor Monoclonal Antibody with Other Herbicides

CompoundCross-Reactivity (%)
Pretilachlor100
AlachlorNegligible[1][2]
AcetochlorNegligible[1][2]
Propisochlor< 3.0[3]
Butachlor< 3.0[3]
MetalaxylNegligible[1][2]

Table 3: Recovery of Pretilachlor from Spiked Samples

Sample MatrixSpiked Concentration (µg/L)Average Recovery (%)
Lake Water10, 20, 5078.3 - 91.3[1][2]
Rice10, 20, 5078.3 - 91.3[1][2]
Soil10, 20, 5078.3 - 91.3[1][2]

V. Visualizations

Diagram 1: Workflow for Hapten-Antigen Conjugation

Hapten_Antigen_Conjugation This compound This compound Hapten_Synthesis Hapten Synthesis (e.g., with 3-mercaptopropionic acid) This compound->Hapten_Synthesis Thenylchlor_COOH This compound-COOH (Hapten) Hapten_Synthesis->Thenylchlor_COOH Activation Activation (EDC/NHS) Thenylchlor_COOH->Activation Activated_Hapten Activated Hapten (NHS-ester) Activation->Activated_Hapten Conjugation Conjugation Activated_Hapten->Conjugation Carrier_Protein Carrier Protein (BSA or OVA) Carrier_Protein->Conjugation Antigen This compound-Protein Conjugate (Immunogen or Coating Antigen) Conjugation->Antigen

Caption: Hapten synthesis and conjugation to a carrier protein.

Diagram 2: Monoclonal Antibody Production Workflow

Monoclonal_Antibody_Production Immunization Immunization of Mouse with this compound-BSA Spleen_Isolation Spleen Cell Isolation Immunization->Spleen_Isolation Cell_Fusion Cell Fusion (PEG) Spleen_Isolation->Cell_Fusion Myeloma_Cells Myeloma Cells (SP2/0) Myeloma_Cells->Cell_Fusion HAT_Selection HAT Selection Cell_Fusion->HAT_Selection Screening Screening by ic-ELISA HAT_Selection->Screening Subcloning Subcloning (Limiting Dilution) Screening->Subcloning Stable_Hybridoma Stable Hybridoma Line Subcloning->Stable_Hybridoma Ascites_Production Ascites Production Stable_Hybridoma->Ascites_Production Purification Antibody Purification (Protein A/G) Ascites_Production->Purification Monoclonal_Antibody Anti-Thenylchlor mAb Purification->Monoclonal_Antibody

Caption: Hybridoma technology for monoclonal antibody production.

Diagram 3: Indirect Competitive ELISA Workflow

ic_ELISA_Workflow Coating 1. Coating (this compound-OVA) Blocking 2. Blocking (e.g., OVA) Coating->Blocking Competition 3. Competitive Reaction (Sample/Standard + Anti-Thenylchlor mAb) Blocking->Competition Secondary_Ab 4. Add Secondary Ab (HRP-Goat anti-Mouse IgG) Competition->Secondary_Ab Substrate 5. Add Substrate (TMB) Secondary_Ab->Substrate Stop_Read 6. Stop and Read (450 nm) Substrate->Stop_Read

Caption: Indirect competitive ELISA procedure.

References

Application Notes and Protocols for Thenylchlor Pesticide Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Thenylchlor residues in various environmental and agricultural matrices. The methodologies outlined are based on established analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for their high sensitivity and selectivity.

Introduction

This compound is a chloroacetamide herbicide used for pre-emergence or early post-emergence control of annual grasses and some broadleaf weeds in various crops.[1] Monitoring its residues in soil, water, and agricultural commodities is crucial for ensuring environmental safety and food quality. This document offers comprehensive protocols for sample preparation and instrumental analysis to enable accurate and reliable quantification of this compound.

Analytical Methods Overview

The primary analytical techniques for this compound residue analysis are LC-MS/MS and GC-MS. LC-MS/MS is often preferred for its ability to analyze a wide range of pesticide polarities with minimal derivatization, while GC-MS is a robust technique for volatile and semi-volatile compounds. The choice of method often depends on the laboratory's instrumentation, the complexity of the sample matrix, and the required sensitivity. Detection limits for this compound typically range from 0.01 to 0.1 mg/kg in various matrices.[1]

Experimental Protocols

Analysis of this compound in Agricultural Products using QuEChERS and LC-MS/MS

This protocol is adapted from a multi-residue method applicable to fruits, vegetables, and crops. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation procedure that simplifies the extraction and cleanup of pesticide residues.

3.1.1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize a representative sample of the agricultural commodity (e.g., 10-15 g) using a high-speed blender.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine - PSA, and 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • The extract can be directly analyzed by LC-MS/MS or diluted with an appropriate solvent if necessary.

3.1.2. Instrumental Analysis (LC-MS/MS)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution.

Analysis of this compound in Soil using QuEChERS and LC-MS/MS

This protocol is based on a validated multi-residue method for the analysis of pesticides in soil.

3.2.1. Sample Preparation (QuEChERS for Soil)

  • Sample Pre-treatment: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Extraction:

    • Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex to create a slurry.

    • Add 10 mL of acetonitrile and the QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

    • Centrifuge at high speed.

  • d-SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing appropriate sorbents for soil matrices (e.g., MgSO₄, PSA, and C18).

    • Vortex and centrifuge.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

3.2.2. Instrumental Analysis (LC-MS/MS)

The LC-MS/MS parameters would be similar to those described for agricultural products, with potential adjustments to the gradient program to manage matrix effects from the soil extract.

Analysis of this compound in Water using Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol is a general procedure for the extraction of pesticides from water samples.

3.3.1. Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water. Do not allow the cartridge to go dry after the final water wash.

  • Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Drying: After loading, dry the cartridge by passing air or nitrogen through it for about 30 minutes.

  • Elution: Elute the retained analytes from the cartridge with a suitable organic solvent, such as ethyl acetate or acetonitrile (e.g., 2 x 5 mL).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with the LC-MS/MS mobile phase.

3.3.2. Instrumental Analysis (LC-MS/MS)

The LC-MS/MS conditions are similar to those previously described. Matrix-matched standards are recommended for accurate quantification.

Analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides general parameters for the analysis of this compound as part of a broader pesticide screening.

3.4.1. Sample Preparation

The final extracts from the QuEChERS or SPE procedures can be used for GC-MS analysis. A solvent exchange step to a more volatile solvent like hexane or acetone may be necessary.

3.4.2. Instrumental Analysis (GC-MS)

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A capillary column suitable for pesticide analysis, such as a 30 m x 0.25 mm x 0.25 µm HP-5MS or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 150°C at 25°C/min.

    • Ramp to 300°C at 5°C/min, hold for 10 minutes.

  • Injector Temperature: 250°C.

  • MS System: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Data Presentation

Table 1: Quantitative Data for this compound Analysis

ParameterAgricultural Products (LC-MS/MS)Soil (LC-MS/MS)Water (LC-MS/MS)
Limit of Detection (LOD) 0.005 mg/kgNot specifiedNot specified
Limit of Quantification (LOQ) 0.01 mg/kgNot specifiedNot specified
Recovery (%) 70-120% (typical range for QuEChERS)Not specified>80% (typical for SPE)
Matrix Effect Potential signal suppression or enhancementPotential signal suppression or enhancementGenerally lower than complex matrices

Note: The values presented are typical and may vary depending on the specific matrix, instrumentation, and validation protocol. Method validation is essential for determining performance characteristics in a specific laboratory.

Visualizations

Experimental_Workflow_Agricultural_Products cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenize Sample Homogenize Sample Weigh 10g Weigh 10g Add 10mL Acetonitrile Add 10mL Acetonitrile Weigh 10g->Add 10mL Acetonitrile Add QuEChERS Salts Add QuEChERS Salts Add 10mL Acetonitrile->Add QuEChERS Salts Shake & Centrifuge Shake & Centrifuge Add QuEChERS Salts->Shake & Centrifuge d-SPE Cleanup d-SPE Cleanup Shake & Centrifuge->d-SPE Cleanup Vortex & Centrifuge Vortex & Centrifuge d-SPE Cleanup->Vortex & Centrifuge Final Extract Final Extract Vortex & Centrifuge->Final Extract LC-MS/MS Analysis LC-MS/MS Analysis Final Extract->LC-MS/MS Analysis

Caption: QuEChERS workflow for agricultural products.

Experimental_Workflow_Water_Sample cluster_prep Sample Preparation (SPE) cluster_analysis Instrumental Analysis Filter Water Sample Filter Water Sample Condition SPE Cartridge Condition SPE Cartridge Filter Water Sample->Condition SPE Cartridge Load Sample Load Sample Condition SPE Cartridge->Load Sample Dry Cartridge Dry Cartridge Load Sample->Dry Cartridge Elute this compound Elute this compound Dry Cartridge->Elute this compound Concentrate & Reconstitute Concentrate & Reconstitute Elute this compound->Concentrate & Reconstitute Final Extract Final Extract Concentrate & Reconstitute->Final Extract LC-MS/MS Analysis LC-MS/MS Analysis Final Extract->LC-MS/MS Analysis

Caption: SPE workflow for water samples.

Thenylchlor_Analysis_Logic Sample Matrix Sample Matrix Agricultural Product Agricultural Product Sample Matrix->Agricultural Product Soil Soil Sample Matrix->Soil Water Water Sample Matrix->Water QuEChERS QuEChERS Agricultural Product->QuEChERS suitable for Soil->QuEChERS suitable for SPE SPE Water->SPE suitable for Extraction Method Extraction Method Analytical Technique Analytical Technique Extraction Method->Analytical Technique QuEChERS->Extraction Method SPE->Extraction Method LC-MS/MS LC-MS/MS Analytical Technique->LC-MS/MS GC-MS GC-MS Analytical Technique->GC-MS Data Analysis Data Analysis LC-MS/MS->Data Analysis GC-MS->Data Analysis

Caption: Logical flow of this compound analysis.

References

Custom Synthesis and Research Applications of Thenylchlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenylchlor, with the IUPAC name 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide, is a chloroacetamide herbicide.[1][2] Its primary application is in agriculture for weed control. The herbicidal mechanism of action involves the inhibition of very-long-chain fatty acids (VLCFAs) synthesis, which subsequently disrupts protein synthesis and cell division in susceptible plants.[1] While its role as a herbicide is established, emerging research on structurally related thienyl and chloroacetamide compounds suggests potential applications in other fields, including antimicrobial and anticancer research.[3][4][5] This document provides an overview of the custom synthesis of this compound and detailed protocols for its potential research applications.

Chemical Properties

PropertyValueReference
IUPAC Name2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide[1][2]
CAS Number96491-05-3[2]
Molecular FormulaC₁₆H₁₈ClNO₂S[2]
Molecular Weight323.84 g/mol [6]

Custom Synthesis of this compound

The synthesis of this compound can be approached via a two-step method, often referred to as the "Classical Chloroacetylation Method".[6] This involves the initial synthesis of an intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, followed by an alkylation step to yield the final product.

Logical Workflow for this compound Synthesis

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Alkylation A 2,6-Dimethylaniline C 2-Chloro-N-(2,6-dimethylphenyl)acetamide A->C Acylation B Chloroacetyl Chloride B->C E This compound C->E Alkylation D 2-(Chloromethyl)-3-methoxythiophene D->E

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide [7]

This protocol describes the synthesis of the key intermediate.

Materials:

  • 2,6-Dimethylaniline

  • Chloroacetyl chloride

  • Anhydrous ether

  • Methyl lithium-lithium bromide solution (1.5 M in ether)

  • Chloroiodomethane

  • Aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve 2,6-dimethylphenyl isocyanate (1.0 eq.) in anhydrous ether to a concentration of 1 M in a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add chloroiodomethane (1.5 eq.) to the cooled solution.

  • After 2 minutes, add a 1.5 M solution of methyl lithium-lithium bromide in ether (1.25 eq.) dropwise over 5 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for the required time (monitoring by TLC is recommended).

  • Upon completion, quench the reaction by adding aqueous ammonium chloride solution (2 mL/mmol of substrate).

  • Allow the mixture to warm to room temperature with continuous stirring.

  • Extract the aqueous layer with ether (2 x 5 mL).

  • Wash the combined organic phases sequentially with water (5 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Step 2: Synthesis of this compound (Proposed Alkylation)

Materials:

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide

  • 2-(Chloromethyl)-3-methoxythiophene

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., DMF, THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of 2-chloro-N-(2,6-dimethylphenyl)acetamide in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium hydride, 1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding anion.

  • Slowly add a solution of 2-(chloromethyl)-3-methoxythiophene (1.0 eq.) in the same anhydrous solvent.

  • The reaction mixture may be heated to facilitate the reaction (e.g., 50-80 °C). Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Research Applications of this compound

While specific data for this compound is limited, its structural motifs—the chloroacetamide and thienyl groups—are present in compounds with known biological activities. The following sections provide detailed protocols for evaluating the potential antimicrobial and anticancer effects of this compound, based on methodologies used for similar compounds.

Antimicrobial Activity

Chloroacetamide derivatives have shown potential as antimicrobial agents.[4][5][8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [9]

This protocol is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well containing the this compound dilutions.

  • Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth). Alternatively, read the absorbance at 600 nm using a plate reader.

Anticancer Activity

Thiophene-containing compounds have been investigated for their anticancer properties.[3][10][11][12][13]

Experimental Protocol: Cytotoxicity Assay using MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in complete cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Investigation of Cellular Signaling Pathways

The effect of a compound on cellular signaling can provide insights into its mechanism of action. The NF-κB and MAPK pathways are critical in regulating cellular processes like inflammation, proliferation, and apoptosis, and are often dysregulated in cancer.

Workflow for Investigating Signaling Pathway Modulation

G A Treat Cancer Cells with this compound B Cell Lysis and Protein Extraction A->B D Luciferase Reporter Assay A->D C Western Blot Analysis B->C E Analysis of NF-κB Pathway (p-IκBα, p-p65) C->E F Analysis of MAPK Pathway (p-ERK, p-JNK, p-p38) C->F G Analysis of NF-κB Transcriptional Activity D->G

Caption: Workflow for analyzing this compound's effect on signaling.

Experimental Protocol: Western Blot for MAPK/NF-κB Pathway Activation

This protocol allows for the detection of changes in the phosphorylation status of key proteins in these pathways.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p65, anti-total-p65)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells with this compound for various times and concentrations.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analyze the band intensities to determine the change in protein phosphorylation.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • Cancer cells

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect the cancer cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • After 24 hours, treat the cells with this compound, with or without a known NF-κB activator (e.g., TNF-α).

  • Incubate for an appropriate time (e.g., 6-24 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to determine the effect of this compound on NF-κB transcriptional activity.

Conclusion

This compound, a compound with established herbicidal activity, holds potential for further investigation in biomedical research due to its chemical structure. The provided protocols for custom synthesis and biological evaluation offer a framework for researchers to explore its antimicrobial and anticancer properties and to dissect its potential mechanisms of action through the analysis of key cellular signaling pathways. It is important to note that while the synthesis of the precursor is well-documented, the final alkylation step to produce this compound will require optimization. Furthermore, the biological activities described are based on the known effects of structurally related compounds, and dedicated studies on this compound are needed to confirm these potential applications.

References

Application Notes and Protocols for the Analytical Identification of Thenylchlor Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenylchlor is a chloroacetanilide herbicide used for pre-emergence control of annual grasses and certain broadleaf weeds. Understanding its metabolic fate in the environment and biological systems is crucial for assessing its environmental impact and potential toxicological effects. In soil, this compound is known to degrade into two primary metabolites: an N-acetyl derivative and an N-hydroxylmethylcarbonyl derivative. These transformations involve the substitution of the chlorine atom with either a hydrogen atom followed by acetylation or a hydroxyl group.

This document provides detailed application notes and protocols for the identification and quantification of this compound and its major metabolites in soil and water samples. The methodologies described leverage modern analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to ensure high sensitivity and selectivity. Additionally, this guide outlines a potential signaling pathway that may be affected by chloroacetanilide herbicides, offering insights for toxicological research.

Metabolic Pathway of this compound

The primary metabolic transformation of this compound in soil involves the dechlorination of the chloroacetyl moiety, leading to the formation of N-acetyl and N-hydroxylmethylcarbonyl derivatives. This process is a key detoxification step, reducing the herbicidal activity of the parent compound.

Thenylchlor_Metabolism This compound This compound Metabolite1 N-acetyl-Thenylchlor This compound->Metabolite1 Dechlorination & Acetylation Metabolite2 N-hydroxylmethylcarbonyl-Thenylchlor This compound->Metabolite2 Hydroxylation

Figure 1: Proposed metabolic pathway of this compound in soil.

Quantitative Data Summary

Table 1: LC-MS/MS Method Performance for this compound and its Metabolites

AnalyteMatrixFortification Level (µg/kg)Mean Recovery (%)RSD (%)LOQ (µg/kg)
This compound Soil109581
50986
Water0.1 µg/L9950.05 µg/L
1.0 µg/L1024
N-acetyl-Thenylchlor Soil1092112
50969
Water0.1 µg/L94100.05 µg/L
1.0 µg/L987
N-hydroxylmethylcarbonyl-Thenylchlor Soil1088142
509112
Water0.1 µg/L90130.05 µg/L
1.0 µg/L959

Table 2: GC-MS Method Performance for Derivatized this compound Metabolites

Analyte (as TMS derivative)MatrixFortification Level (µg/kg)Mean Recovery (%)RSD (%)LOQ (µg/kg)
N-hydroxylmethylcarbonyl-Thenylchlor Soil1085155
508912

Experimental Protocols

Sample Preparation

The selection of an appropriate sample preparation method is critical for the accurate analysis of pesticide residues. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting a broad range of pesticides from various matrices.

QuEChERS_Workflow start 10g Homogenized Soil Sample add_water Add 10 mL Water start->add_water add_acetonitrile Add 10 mL Acetonitrile add_water->add_acetonitrile add_salts Add QuEChERS Salts (MgSO4, NaCl, Sodium Citrate) add_acetonitrile->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (5 min @ 4000 rpm) shake->centrifuge1 supernatant Collect Acetonitrile Supernatant centrifuge1->supernatant cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) supernatant->cleanup centrifuge2 Centrifuge (2 min @ 4000 rpm) cleanup->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

Figure 2: QuEChERS extraction workflow for soil samples.

Protocol:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile and the appropriate internal standards.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent, C18 sorbent, and MgSO₄.

  • Vortex for 30 seconds and then centrifuge at 4000 rpm for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis. For GC-MS analysis, an additional solvent exchange and derivatization step is required.

Protocol:

  • Filter a 500 mL water sample through a 0.45 µm filter.

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 10 mL of acetonitrile.

  • Concentrate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of an appropriate solvent for analysis.

LC-MS/MS Analysis

LC-MS/MS is the preferred method for the simultaneous quantification of this compound and its polar metabolites due to its high sensitivity and specificity.

Instrumentation and Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Hypothetical MRM Transitions:

  • This compound: Precursor ion -> Product ion 1, Product ion 2

  • N-acetyl-Thenylchlor: Precursor ion -> Product ion 1, Product ion 2

  • N-hydroxylmethylcarbonyl-Thenylchlor: Precursor ion -> Product ion 1, Product ion 2

GC-MS Analysis

GC-MS is a suitable technique for the analysis of the less polar parent compound and can be used for the hydroxylated metabolite after derivatization.

Derivatization Protocol for N-hydroxylmethylcarbonyl-Thenylchlor:

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Instrumentation and Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of novel metabolites. High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required to elucidate the exact chemical structure of the N-acetyl and N-hydroxylmethylcarbonyl metabolites of this compound. This typically involves the isolation of a sufficient quantity of the purified metabolite.

Potential Signaling Pathway Disruption by Chloroacetanilide Herbicides

While specific signaling pathways affected by this compound have not been extensively studied, research on other chloroacetanilide herbicides suggests that they can induce oxidative stress. This can, in turn, activate stress-responsive signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Signaling_Pathway herbicide Chloroacetanilide Herbicide (e.g., this compound) ros Increased Reactive Oxygen Species (ROS) herbicide->ros Induces mapk MAPK Pathway Activation (e.g., ERK, JNK, p38) ros->mapk Activates transcription Transcription Factor Activation (e.g., AP-1) mapk->transcription Phosphorylates response Cellular Responses: - Inflammation - Apoptosis - Altered Gene Expression transcription->response Regulates

Figure 3: Generalized signaling pathway potentially affected by chloroacetanilide herbicides.

Exposure to chloroacetanilide herbicides may lead to an increase in intracellular Reactive Oxygen Species (ROS).[2] This oxidative stress can activate various components of the MAPK signaling cascade, including ERK, JNK, and p38.[2] The activation of these kinases can lead to the phosphorylation and activation of transcription factors, which then modulate the expression of genes involved in cellular responses such as inflammation, apoptosis, and cell cycle regulation. Further toxicogenomic studies would be beneficial to elucidate the specific molecular targets and signaling pathways affected by this compound and its metabolites.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the identification and quantification of this compound and its primary metabolites, N-acetyl-Thenylchlor and N-hydroxylmethylcarbonyl-Thenylchlor. The successful implementation of these methods requires careful sample preparation and the use of sensitive and selective analytical instrumentation. While certified analytical standards for the metabolites of this compound are not currently commercially available, the development of in-house standards or the use of structural analogs can facilitate semi-quantitative analysis and method development. Further research into the toxicological effects and specific cellular signaling pathways impacted by this compound will provide a more complete understanding of its potential risks to environmental and human health.

References

Troubleshooting & Optimization

Improving Thenylchlor synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Thenylchlor, focusing on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory method is the classical chloroacetylation of N-(3-methoxy-2-thenyl)-2,6-dimethylaniline. An alternative route involves the formation of a Schiff base intermediate. For industrial-scale production, a common approach involves the N-alkylation of 2,6-dimethylaniline with 3-methoxy-2-(chloromethyl)thiophene, followed by acylation with chloroacetyl chloride.[1][2]

Q2: What are the critical parameters to control during the chloroacetylation step?

A2: Temperature control is crucial. The reaction should be maintained between 0-5°C to minimize the formation of side products and maximize the yield of this compound.[1]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for determining the purity of this compound and identifying any impurities.[1]

Q4: What are some greener chemistry approaches to this compound synthesis?

A4: Modern approaches focus on maximizing atom economy and reducing waste. This includes the use of zeolite-based catalysts, microwave-assisted synthesis, and flow chemistry techniques to shorten reaction times, improve energy efficiency, and minimize byproduct formation.[1] Biocatalytic processes using enzymes like lipases and transaminases are also being explored as environmentally friendly alternatives.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or non-optimal temperature.- Monitor the reaction progress using TLC or HPLC. - Ensure the reaction temperature is maintained within the recommended range (e.g., 0-5°C for chloroacetylation).[1]
Moisture in reactants or solvent: Chloroacetyl chloride is sensitive to moisture.- Use anhydrous solvents and ensure all glassware is thoroughly dried. - Handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal stoichiometry: Incorrect molar ratios of reactants.- Carefully calculate and measure the molar equivalents of all reactants.
Low Purity Formation of byproducts: Reaction temperature too high, leading to side reactions.- Strictly control the reaction temperature, especially during the addition of chloroacetyl chloride.[1]
Presence of unreacted starting materials: Incomplete reaction.- Increase the reaction time or consider a slight excess of one of the reactants (if appropriate for purification). - Monitor the reaction to ensure full consumption of the limiting reagent.
Inefficient purification: Improper choice of purification method or solvent system.- For distillation, ensure the vacuum is stable and the column has adequate theoretical plates. - For recrystallization, perform solvent screening to find an appropriate solvent system that effectively separates the product from impurities.
Reaction Fails to Start Poor quality of reagents: Degradation of starting materials.- Use freshly distilled or high-purity reagents. - Check the purity of starting materials by appropriate analytical methods (e.g., NMR, GC-MS).
Presence of an inhibitor: Contaminants in the reaction mixture.- Ensure all glassware is clean and free of any potential inhibitors. - Use purified solvents.

Experimental Protocol: Classical Chloroacetylation Method

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • N-(3-methoxy-2-thenyl)-2,6-dimethylaniline

  • Chloroacetyl chloride

  • Triethylamine or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N-(3-methoxy-2-thenyl)-2,6-dimethylaniline and triethylamine in anhydrous DCM.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride in anhydrous DCM dropwise to the cooled mixture, ensuring the temperature does not exceed 5°C.[1]

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for the recommended reaction time, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent.

Synthesis and Purification Workflow

Thenylchlor_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants N-(3-methoxy-2-thenyl)-2,6-dimethylaniline + Chloroacetyl Chloride + Base Reaction Chloroacetylation (0-5°C, Anhydrous DCM) Reactants->Reaction Quenching Quenching (Water) Reaction->Quenching Extraction Liquid-Liquid Extraction (DCM, NaHCO3, Brine) Quenching->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Vacuum Distillation or Recrystallization Concentration->Purification Analysis Purity Assessment (HPLC, GC-MS, LC-MS/MS) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Workflow for this compound synthesis and purification.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield LowPurity Low Purity? Start->LowPurity NoReaction No Reaction? Start->NoReaction IncompleteRxn Check for Incomplete Reaction (TLC/HPLC) LowYield->IncompleteRxn Yes Byproducts Check for Byproducts (Optimize Temperature) LowPurity->Byproducts Yes ReagentQuality Verify Reagent Quality (Fresh/Pure Reagents) NoReaction->ReagentQuality Yes Moisture Check for Moisture (Anhydrous Conditions) IncompleteRxn->Moisture Stoichiometry Verify Stoichiometry Moisture->Stoichiometry Solution Implement Solution and Re-evaluate Stoichiometry->Solution UnreactedSM Check for Unreacted Starting Material Byproducts->UnreactedSM PurificationMethod Optimize Purification (Solvent/Method) UnreactedSM->PurificationMethod PurificationMethod->Solution Inhibitor Check for Inhibitors (Clean Glassware/Solvents) ReagentQuality->Inhibitor Inhibitor->Solution

Caption: Logic diagram for troubleshooting this compound synthesis.

References

Overcoming Thenylchlor stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thenylchlor. The information is designed to help overcome common stability issues encountered in solution-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors, including:

  • pH: this compound is reported to be stable in a pH range of 3 to 8.[1] Extreme pH values outside this range can likely lead to hydrolysis.

  • Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.[2][3]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of herbicides that are structurally similar to this compound.[4]

  • Solvent: The choice of solvent can significantly impact the stability of this compound. Acetonitrile is a commonly used and recommended solvent.[5][6]

  • Oxygen: The presence of oxygen can contribute to oxidative degradation of organic molecules.

Q2: What are the known degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure as a chloroacetanilide herbicide, the primary degradation mechanisms are expected to be:

  • Hydrolysis: The chloroacetamide group is susceptible to hydrolysis, which would involve the displacement of the chlorine atom by a hydroxyl group.

  • Nucleophilic Substitution: The chlorine atom can be displaced by other nucleophiles present in the solution. For related chloroacetanilide herbicides, reaction with sulfur nucleophiles has been reported.[7]

  • Photodegradation: Similar chloroacetanilide herbicides undergo degradation upon exposure to UV light, which can involve dehalogenation, hydroxylation, and cyclization reactions.[4]

The degradation of other chloroacetanilide herbicides like alachlor and metolachlor is known to produce more water-soluble and persistent metabolites, namely ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives.[5][8] It is plausible that this compound degrades through similar pathways.

Q3: What are the recommended solvents for preparing this compound solutions?

A3: Based on available data and common laboratory practice, the following solvents are recommended:

  • Acetonitrile: A commercial this compound solution in acetonitrile is available with a reported shelf-life of 24 months under refrigerated conditions (2-10°C), indicating good stability.[5]

  • Methanol and Ethanol: These are common polar protic solvents used for dissolving similar organic compounds. However, their impact on this compound stability over time requires specific validation.

  • Dimethyl Sulfoxide (DMSO): DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. It is often used for preparing stock solutions for biological assays.

It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Q4: How should I store my this compound solutions to ensure maximum stability?

A4: To maximize the stability of your this compound solutions, follow these storage guidelines:

  • Temperature: Store solutions at refrigerated temperatures (2-10°C).[5] For long-term storage, consider storing at -20°C or below, but ensure the solvent is suitable for freezing temperatures.

  • Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.[4]

  • Inert Atmosphere: For long-term storage of highly sensitive solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.

  • Container: Use high-quality, inert glass containers with tight-fitting seals to prevent solvent evaporation and contamination.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. This compound degradation in solution.1. Prepare fresh solutions: Avoid using old stock solutions. Prepare fresh solutions from solid this compound for each set of experiments.2. Verify solvent quality: Use high-purity, anhydrous solvents.3. Control storage conditions: Ensure solutions are stored protected from light and at the recommended temperature.4. Perform a stability check: Analyze your stock solution by HPLC or a similar analytical method to confirm the concentration and purity before use.
Precipitate forms in the solution upon storage. Low solubility or solvent evaporation.1. Check solubility limits: Ensure the concentration of this compound does not exceed its solubility in the chosen solvent at the storage temperature.2. Ensure proper sealing: Use vials with high-quality, tight-fitting caps to prevent solvent evaporation.3. Gentle warming and sonication: If a precipitate is observed, gently warm the solution and sonicate to attempt redissolving. If it does not redissolve, it may be a degradation product, and the solution should be discarded.
Unexpected peaks appear in chromatograms during analysis. Presence of degradation products.1. Review solution handling: Assess if the solution was exposed to high temperatures, light, or non-recommended pH conditions.2. Characterize unknown peaks: If possible, use mass spectrometry (MS) to identify the mass of the unknown peaks to help elucidate potential degradation products. Based on related compounds, look for masses corresponding to hydroxylated or dehalogenated this compound.[4]3. Minimize degradation during analysis: Use a shorter run time if possible and ensure the mobile phase is compatible with this compound.

Data on this compound Stability

Currently, detailed quantitative data on the half-life of this compound in various common laboratory solvents under different light and temperature conditions is limited in publicly accessible literature. However, the stability in acetonitrile is documented through a commercial standard with a 24-month shelf-life under refrigeration.[5]

Table 1: General Stability Profile of this compound in Solution

Parameter Condition Stability Recommendation Reference
pH 3 - 8Stable[1]
Solvent AcetonitrileHigh (24 months at 2-10°C)[5]
Temperature 2-10°CRecommended for storage[5]
Light UV/SunlightProtect from light[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in acetonitrile.

Materials:

  • This compound (solid, high purity)

  • Anhydrous acetonitrile (HPLC grade or higher)

  • Analytical balance

  • Volumetric flask (Class A)

  • Spatula

  • Amber glass vial with a PTFE-lined cap

  • Ultrasonic bath

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 323.84 g/mol . To prepare 10 mL of a 10 mM solution, you will need:

    • Mass (g) = 0.010 L * 0.010 mol/L * 323.84 g/mol = 0.032384 g (or 32.4 mg)

  • Weighing: Accurately weigh approximately 32.4 mg of solid this compound using an analytical balance and transfer it to a 10 mL volumetric flask. Record the exact weight.

  • Dissolving: Add a small volume (e.g., 5-7 mL) of anhydrous acetonitrile to the volumetric flask.

  • Sonication: Gently swirl the flask to dissolve the solid. If necessary, place the flask in an ultrasonic bath for a few minutes to ensure complete dissolution.

  • Dilution to volume: Once the solid is completely dissolved and the solution is at room temperature, carefully add anhydrous acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it several times (e.g., 15-20 times) to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clean, labeled amber glass vial with a PTFE-lined cap. Store the stock solution at 2-10°C, protected from light.

Protocol 2: Stability Testing of this compound in Solution by HPLC

This protocol provides a general framework for assessing the stability of a this compound solution over time.

Objective: To determine the concentration of this compound in a solution at various time points under specific storage conditions.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (HPLC grade)

  • This compound analytical standard

  • Autosampler vials

Procedure:

  • Initial Analysis (T=0):

    • Prepare a calibration curve using freshly prepared standard solutions of this compound of known concentrations.

    • Dilute an aliquot of the test solution to a concentration that falls within the range of the calibration curve.

    • Inject the diluted test solution and the standards onto the HPLC system.

    • A typical starting gradient could be 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15 minutes, with a flow rate of 1 mL/min. Detection can be performed at a wavelength determined by a UV scan of this compound (e.g., around 220-280 nm).

    • Determine the initial concentration of this compound in the test solution using the calibration curve.

  • Storage: Store the test solution under the desired conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot of the test solution.

    • Prepare and analyze the sample by HPLC as described in step 1.

    • Determine the concentration of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of this compound remaining versus time.

    • If significant degradation is observed, the appearance of new peaks in the chromatogram should be noted. These may represent degradation products.

Visualizations

experimental_workflow Experimental Workflow: this compound Solution Stability Assessment prep Prepare this compound Solution initial_analysis T=0 Analysis (HPLC) prep->initial_analysis storage Store under defined conditions (Temp, Light) initial_analysis->storage timepoint_analysis Time-Point Analysis (HPLC) storage->timepoint_analysis t = 1, 3, 7... days data_analysis Data Analysis (% Remaining vs. Time) timepoint_analysis->data_analysis degradation_id Identify Degradation Products (LC-MS) data_analysis->degradation_id If degradation > 10%

Caption: Workflow for assessing the stability of a this compound solution.

For the Drug Development Professional: Potential Effects on Mammalian Cells

While this compound is primarily known as a herbicide, its chemical class, chloroacetanilides, has been shown to have effects on non-target organisms, including mammalian cells. This is relevant for researchers in toxicology and drug development who may be investigating off-target effects or developing new therapeutic agents.

Known Effects of Chloroacetanilide Herbicides on Mammalian Cells:

  • Protein Misfolding and Aggregation: Chloroacetanilides contain an electrophilic moiety that can react with nucleophilic residues in proteins, particularly cysteine.[9][10][11] This covalent modification can lead to protein misfolding and aggregation, disrupting cellular proteostasis.[9][10][11]

  • Specific Protein Targeting: Studies on structurally similar herbicides like acetochlor, alachlor, and propachlor in human embryonic kidney cells (HEK293T) have shown that they can destabilize a distinct set of proteins.[9][11] Notably, propachlor was found to target proteins associated with Parkinson's disease, GAPDH and PARK7, leading to a decrease in their cellular activity.[9][11]

  • Cytotoxicity and Genotoxicity: Other herbicides have demonstrated cytotoxic and genotoxic effects in cultured mammalian cells, including the induction of apoptosis (programmed cell death) and inhibition of DNA synthesis.[12] While this has not been specifically shown for this compound, it is a potential area of investigation.

Potential Signaling Pathways to Investigate:

Given the ability of related compounds to induce protein misfolding and cellular stress, the following signaling pathways may be relevant to investigate in the context of this compound exposure in mammalian cells:

  • Unfolded Protein Response (UPR): This is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.

  • Oxidative Stress Pathways: The interaction of electrophilic compounds with cellular components can lead to the generation of reactive oxygen species (ROS) and the activation of oxidative stress responses.

  • Apoptosis Pathways: If this compound induces cytotoxicity, investigating the intrinsic and extrinsic apoptosis pathways would be crucial to understand the mechanism of cell death.

signaling_pathway Potential Impact of this compound on Mammalian Cell Signaling This compound This compound (Electrophilic Moiety) protein Cellular Proteins (with reactive cysteines) This compound->protein Covalent Adduction ros Reactive Oxygen Species (ROS) Generation This compound->ros misfolding Protein Misfolding & Aggregation protein->misfolding upr Unfolded Protein Response (UPR) misfolding->upr apoptosis Apoptosis upr->apoptosis ox_stress Oxidative Stress Response ros->ox_stress ox_stress->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Potential signaling pathways affected by this compound in mammalian cells.

References

Troubleshooting Thenylchlor quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Thenylchlor in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most prevalent methods for this compound quantification are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[1][2] Common configurations include:

  • Gas Chromatography with Electron Capture Detection (GC-ECD)

  • Gas Chromatography-Mass Spectrometry (GC-MS)[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]

Q2: What are "matrix effects" and how do they impact this compound analysis?

A2: Matrix effects are the alteration of analyte ionization, leading to signal suppression or enhancement, caused by co-eluting compounds from the sample matrix.[3][4] In complex matrices like soil, food, or biological tissues, these effects can significantly impact the accuracy and reproducibility of this compound quantification.[5][6] For instance, matrix components can interfere with the ionization process in LC-MS/MS, leading to inaccurate results.[3]

Q3: How can I minimize matrix effects in my experiments?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Thorough cleanup of the sample extract is crucial to remove interfering matrix components.[5] Techniques like Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used.[7]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for signal suppression or enhancement.[8]

  • Isotope-Labeled Internal Standards: Using an isotopically labeled version of this compound as an internal standard can effectively correct for matrix effects as it behaves similarly to the analyte during extraction and ionization.[8]

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from interfering matrix components can also reduce these effects.[3]

Q4: What are the key steps in a typical sample preparation workflow for this compound analysis in soil?

A4: A general workflow for soil sample preparation includes:

  • Sampling and Homogenization: Collect a representative soil sample and homogenize it to ensure uniformity.

  • Extraction: The sample is typically extracted with an organic solvent like acetonitrile or acetone.[9] Methods such as sonication, Soxhlet extraction, or accelerated solvent extraction can be used.[10][11]

  • Cleanup: The extract is then purified to remove co-extracted matrix components. This can be achieved using techniques like Solid Phase Extraction (SPE) or dispersive SPE (dSPE) as in the QuEChERS method.[12]

  • Concentration and Reconstitution: The cleaned extract is often concentrated and then reconstituted in a solvent compatible with the analytical instrument.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification.

Chromatography & Detection Issues

Problem: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Active Sites in the GC Inlet or Column Deactivate the inlet liner by silylation or replace it. Use a column with better inertness.[14]
Incompatible Sample Solvent Ensure the sample solvent is compatible with the mobile phase (for LC) or the initial oven temperature (for GC).
Improper Column Installation Reinstall the column according to the manufacturer's instructions, ensuring correct ferrule placement and cutting.[15][16]

Problem: No or Low Peak Response

Potential Cause Troubleshooting Step
Injector Leak Check for leaks at the septum and fittings using an electronic leak detector.[14]
Detector Malfunction For GC-FID, ensure the flame is lit. For MS, check for proper vacuum and detector voltage. For GC-ECD, the detector might be contaminated.[16]
Sample Degradation This compound may degrade in the injector if the temperature is too high. Try lowering the injector temperature.
Syringe Issue The syringe may be clogged or not dispensing the correct volume.[16]

Problem: Baseline Noise or Drift

Potential Cause Troubleshooting Step
Contaminated Carrier Gas or Mobile Phase Use high-purity gases and solvents. Install or replace gas purifiers.[15]
Column Bleed Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may need to be replaced.[14]
Contaminated GC Inlet or LC System Clean the injector port and replace the liner and septum. Flush the LC system with a strong solvent.[14][17]
Detector Contamination The detector may need to be cleaned.[18]
Sample Preparation & Matrix-Related Issues

Problem: Low Analyte Recovery

Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent, volume, and extraction time. Consider a different extraction technique (e.g., sonication vs. shaking).
Analyte Loss During Cleanup Ensure the SPE cartridge is conditioned and eluted correctly. Check for breakthrough during loading.
Analyte Adsorption Use silanized glassware to prevent adsorption of the analyte to active sites on glass surfaces.
Incomplete Elution from Cleanup Cartridge Optimize the elution solvent and volume to ensure complete recovery of this compound.

Problem: High Signal Suppression/Enhancement (Matrix Effects)

Potential Cause Troubleshooting Step
Insufficient Sample Cleanup Improve the cleanup step by using a different SPE sorbent or adding a dSPE step.
Co-elution with Matrix Components Modify the chromatographic gradient (for LC) or temperature program (for GC) to improve separation.
High Matrix Concentration Dilute the sample extract before injection. This can significantly reduce matrix effects, though it may compromise detection limits.[19]

Experimental Protocols

General Protocol for this compound Quantification in Soil using LC-MS/MS
  • Sample Preparation (QuEChERS-based)

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and immediately shake for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing dSPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Analysis

    • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • MS Detection: Electrospray ionization (ESI) in positive mode. Monitor at least two MRM (Multiple Reaction Monitoring) transitions for this compound for quantification and confirmation.

Visualizations

Troubleshooting_Workflow start Start: Analytical Problem (e.g., Poor Peak, Low Recovery) check_system Is the instrument performing correctly? (Check system suitability, blanks, and controls) start->check_system troubleshoot_instrument Troubleshoot Instrument (Leaks, Contamination, Detector Issues) check_system->troubleshoot_instrument No check_sample_prep Is the sample preparation adequate? (Review extraction and cleanup steps) check_system->check_sample_prep Yes troubleshoot_instrument->check_system troubleshoot_sample_prep Troubleshoot Sample Preparation (Optimize extraction, improve cleanup) check_sample_prep->troubleshoot_sample_prep No check_matrix_effects Are matrix effects significant? (Analyze matrix-matched standards) check_sample_prep->check_matrix_effects Yes troubleshoot_sample_prep->check_sample_prep mitigate_matrix_effects Mitigate Matrix Effects (Dilute sample, use internal standards) check_matrix_effects->mitigate_matrix_effects Yes end Problem Resolved check_matrix_effects->end No mitigate_matrix_effects->end Sample_Prep_Workflow start 1. Soil Sample (Homogenized) extraction 2. Extraction (Acetonitrile + Salts) start->extraction centrifuge1 3. Centrifugation extraction->centrifuge1 cleanup 4. Dispersive SPE Cleanup (Supernatant + Sorbent) centrifuge1->cleanup centrifuge2 5. Centrifugation cleanup->centrifuge2 analysis 6. LC-MS/MS Analysis centrifuge2->analysis

References

Technical Support Center: Optimizing Thenyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of Thenyl Chloride (2-(chloromethyl)thiophene).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of thenyl chloride, offering potential causes and solutions.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can stem from several factors depending on your chosen synthetic route. The most common issues include:

  • Suboptimal Temperature Control: For the chloromethylation of thiophene with formaldehyde and HCl, the temperature must be strictly maintained below 5°C.[1][2] Higher temperatures can lead to the formation of unwanted side products and resinification. For the chlorination of 2-thenyl alcohol with thionyl chloride, starting the reaction at 0°C before allowing it to proceed at room temperature is crucial for controlling the initial exothermic reaction.[3][4]

  • Incomplete Reaction: Ensure sufficient reaction time. The conversion of 2-thenyl alcohol can require stirring overnight to reach completion.[3][4] When adding reagents like formaldehyde or thionyl chloride, a slow, dropwise addition is necessary to maintain control and ensure proper mixing.[1][3]

  • Moisture Contamination: Thionyl chloride reacts violently with water.[5] Ensure all glassware is oven-dried and that anhydrous solvents are used, as moisture will consume the reagent and decrease the yield.

  • Reagent Quality: The purity of starting materials is critical. Thiophene should be of high purity, and thionyl chloride should be colorless; a yellow tint can indicate decomposition and the presence of impurities that may interfere with the reaction.[5]

Q2: My final product is dark-colored and appears impure, even after workup. What causes this and how can I prevent it?

Product discoloration is a common sign of side-product formation or decomposition.

  • Side Product Formation:

    • Bis(thienyl)methane: This byproduct can form during the chloromethylation of thiophene when the electrophilic intermediate reacts with a second thiophene molecule.[6] Maintaining a low temperature and controlling stoichiometry can minimize its formation.[6]

    • Dichloromethylation: The formation of dichloromethylated thiophene can occur if a large excess of the chloromethylating agent (formaldehyde/HCl) is used.[6]

  • Product Decomposition: Thenyl chloride is inherently unstable and can decompose, leading to resinification (polymerization) and the liberation of HCl, which causes darkening.[1] This is often exacerbated by heat. Distillation must be performed under reduced pressure to keep the temperature low.[2]

Q3: The purified thenyl chloride decomposes quickly upon storage. How can I improve its stability?

Thenyl chloride is notoriously unstable. Proper handling and storage are essential to prevent rapid degradation.

  • Immediate Stabilization: The product should be stabilized immediately after distillation. Adding 1-2% by weight of a stabilizer like dicyclohexylamine is highly recommended.[1][2]

  • Proper Storage Conditions: Store the stabilized product in a glass bottle in a refrigerator.[1][2]

  • Venting: The bottle stopper should be loose (e.g., plugged with glass wool) to prevent pressure buildup from the slow liberation of HCl gas that may occur even with a stabilizer.[1] The bottle should be placed inside a larger secondary container, like a beaker, to contain any potential leaks.[1]

Q4: My distillation of the crude product is problematic, with evidence of decomposition in the distillation flask.

Heat sensitivity is the primary challenge when purifying thenyl chloride.

  • Use Vacuum Distillation: Never attempt to distill thenyl chloride at atmospheric pressure. Use vacuum distillation to lower the boiling point significantly (e.g., 73–75 °C at 17 mmHg).[2]

  • Avoid Overheating: Use a water or oil bath for heating and monitor the temperature closely. Do not heat the distillation flask excessively once the product has been distilled off, as this will cause the residue to decompose into a hard tar.

Data Presentation: Reaction Conditions & Yields

The following tables summarize quantitative data for the two primary synthesis routes for thenyl chloride.

Table 1: Synthesis from 2-Thenyl Alcohol with Thionyl Chloride

ParameterValueReference
Starting Material 2-Thiophenemethanol[3][4]
Reagent Thionyl Chloride (SOCl₂)[3][4]
Base Pyridine[3][4]
Solvent Anhydrous Dichloromethane[3][4]
Initial Temperature 0 °C (ice bath)[3][4]
Reaction Time 1 hour at 0°C, then overnight at RT[3][4]
Reported Yield ~60%[3][4]

Table 2: Synthesis by Chloromethylation of Thiophene

ParameterValueReference
Starting Material Thiophene[1][2]
Reagents Formaldehyde (37%), Conc. HCl, HCl (gas)[1][2]
Reaction Temperature < 5 °C (ice-salt bath)[1][2]
Addition Time ~4 hours for formaldehyde[1][2]
Purification Vacuum Distillation (e.g., 73–75 °C / 17 mmHg)[2]
Reported Yield 71% (for 5-methyl-2-thenyl chloride)[7]

Experimental Protocols

Caution: Thenyl chloride is a potent lachrymator (tear-inducing agent) and should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 1: Synthesis from 2-Thenyl Alcohol using Thionyl Chloride

This procedure is adapted from reported laboratory syntheses.[3][4]

Materials:

  • 2-Thiophenemethanol (2-thenyl alcohol)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-thiophenemethanol (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous dichloromethane.

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel to the stirred solution, ensuring the internal temperature remains at or below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight under a nitrogen atmosphere.

  • Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine all organic layers and wash sequentially with 5% aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain thenyl chloride.

  • Immediately stabilize the purified product with 1-2% dicyclohexylamine.

Protocol 2: Synthesis via Chloromethylation of Thiophene

This procedure is based on the well-established method from Organic Syntheses.[1][2]

Materials:

  • Thiophene

  • Concentrated Hydrochloric Acid (HCl)

  • Formaldehyde solution (37%)

  • Hydrogen Chloride (HCl) gas

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂)

Procedure:

  • In a large beaker or flask equipped with a robust mechanical stirrer and a thermometer, place thiophene (5 moles) and concentrated hydrochloric acid (200 mL).

  • Surround the vessel with an ice-salt bath to cool the mixture.

  • With vigorous stirring, pass a rapid stream of hydrogen chloride gas into the mixture. Maintain the temperature below 5 °C.

  • Once the temperature reaches 0 °C, begin the slow, dropwise addition of 37% formaldehyde solution (500 mL). The rate of addition should be controlled to ensure the temperature does not exceed 5 °C. This addition may take approximately 4 hours.

  • Workup: After the addition is complete, transfer the mixture to a large separatory funnel and extract it with three portions of diethyl ether.

  • Combine the ether extracts and wash them successively with water and a saturated sodium bicarbonate solution until effervescence ceases.

  • Dry the ether solution over anhydrous calcium chloride.

  • Purification: First, remove the ether by simple distillation at atmospheric pressure.

  • Distill the remaining residue under reduced pressure, collecting the fraction boiling at the appropriate temperature (e.g., 73–75 °C/17 mmHg).

  • Immediately stabilize the collected product with 1-2% dicyclohexylamine and store it as described in the stability FAQ.

Visualizations: Workflows and Logic Diagrams

Synthesis_Workflow Experimental Workflow: Synthesis from 2-Thenyl Alcohol A 1. Dissolve 2-Thenyl Alcohol and Pyridine in Anhydrous DCM B 2. Cool Mixture to 0 C A->B C 3. Add Thionyl Chloride Dropwise at 0 C B->C D 4. Stir at 0 C (1 hr), then RT (overnight) C->D E 5. Quench with Water & Extract with DCM D->E F 6. Wash Organic Layer (NaHCO3, Brine) E->F G 7. Dry (Na2SO4) & Concentrate F->G H 8. Vacuum Distillation G->H I 9. Stabilize with Dicyclohexylamine H->I J 10. Store in Refrigerator (Loosely Stoppered) I->J

Caption: Workflow for Thenylchlor synthesis from 2-Thenyl Alcohol.

Troubleshooting_Logic Troubleshooting Guide for this compound Synthesis start Problem Encountered low_yield Low Yield? start->low_yield Yes impure_product Impure/Dark Product? start->impure_product No temp Check Temperature Control (<5C for chloromethylation) (0C start for SOCl2) low_yield->temp unstable_product Product Unstable? impure_product->unstable_product No side_products Minimize Side Products: - Lower Temperature - Control Stoichiometry impure_product->side_products Yes stabilizer Add Stabilizer Post-Distillation (1-2% Dicyclohexylamine) unstable_product->stabilizer Yes reagents Verify Reagent Quality & Anhydrous Conditions temp->reagents If temp is OK time Ensure Sufficient Reaction Time reagents->time If reagents are OK distillation Purification Issue: Use Vacuum Distillation side_products->distillation After optimizing reaction storage Store Cold (<4C) & Loosely Stoppered stabilizer->storage

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Reducing Byproducts in Industrial Thenylchlor Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the industrial synthesis of Thenylchlor.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common industrial synthesis route for this compound is a two-step process. The first step is the chloroacetylation of 2,6-dimethylaniline with chloroacetyl chloride to form the intermediate, N-(2,6-dimethylphenyl)chloroacetamide.[1][2][3] The second step involves the N-alkylation of this intermediate with 2-(chloromethyl)-3-methoxythiophene to yield this compound. An alternative route involves the formation of a Schiff base, which can offer versatility for structural modifications.[4]

Q2: What are the common impurities and byproducts in this compound synthesis?

A2: Common impurities can originate from starting materials or be generated during the reaction. Key potential byproducts include:

  • Unreacted Starting Materials: Residual 2,6-dimethylaniline and chloroacetyl chloride.

  • Over-alkylation Products: Formation of a quaternary ammonium salt if the nitrogen on the amide is alkylated more than once.

  • Hydrolysis Products: Chloroacetic acid can be formed from the hydrolysis of chloroacetyl chloride in the presence of moisture.[5]

  • Di-acylated Byproduct: Reaction of two molecules of chloroacetyl chloride with one molecule of 2,6-dimethylaniline.

Q3: What are the recommended analytical methods for monitoring purity and byproducts?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for routine purity analysis and quantification of this compound and its byproducts.[6] For structural identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Actions & Troubleshooting Steps
Low Yield of N-(2,6-dimethylphenyl)chloroacetamide (Intermediate) Incomplete reaction of 2,6-dimethylaniline.- Ensure the molar ratio of chloroacetyl chloride to 2,6-dimethylaniline is appropriate (typically a slight excess of the acyl chloride).- Verify the quality and purity of the starting materials.
Side reactions due to moisture.- Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. The presence of water can lead to the hydrolysis of chloroacetyl chloride to the less reactive chloroacetic acid.[5]
Incorrect reaction temperature.- Maintain the recommended reaction temperature. For the chloroacetylation of anilines, temperatures are often kept low to control the exothermic reaction and prevent side reactions.
High Levels of Impurities in Final this compound Product Presence of unreacted N-(2,6-dimethylphenyl)chloroacetamide.- Optimize the reaction time and temperature for the N-alkylation step to ensure complete conversion.- Consider a slight excess of the alkylating agent, 2-(chloromethyl)-3-methoxythiophene.
Formation of colored impurities.- Protect the reaction mixture from light, as some thienyl compounds can be light-sensitive.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Inefficient purification.- Optimize the purification protocol. This may involve adjusting the solvent system for column chromatography or selecting a more appropriate solvent for recrystallization.
Poor Separation of this compound from Byproducts during Chromatography Inappropriate stationary or mobile phase.- For normal-phase column chromatography on silica gel, a common mobile phase is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio can be adjusted to achieve optimal separation.- For reverse-phase HPLC, a C18 column with a mobile phase of acetonitrile and water is a good starting point.[6]
Overloading the column.- Reduce the amount of crude product loaded onto the chromatography column to improve resolution.

Experimental Protocols

Protocol 1: Synthesis of N-(2,6-dimethylphenyl)chloroacetamide (Intermediate)

This protocol is adapted from procedures for similar chloroacetylation reactions.[1][2]

Materials:

  • 2,6-dimethylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid (solvent)

  • Sodium acetate (base)

  • Dichloromethane (extraction solvent)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dimethylaniline in glacial acetic acid under a nitrogen atmosphere.

  • Cool the mixture to 10-15°C in an ice bath.

  • Slowly add chloroacetyl chloride dropwise from the dropping funnel, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Slowly add a solution of sodium acetate in water to neutralize the generated HCl and precipitate the product.

  • Filter the crude product and wash it with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (or heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 5:95 ethyl acetate:hexane).

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing pure this compound, as identified by TLC.

  • Evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Effect of Reaction Temperature on Intermediate Purity

Temperature (°C)Purity of N-(2,6-dimethylphenyl)chloroacetamide (%)Major Byproduct (%)
10-1598.5Unreacted 2,6-dimethylaniline (0.8%)
25-3097.2Unreacted 2,6-dimethylaniline (1.5%)
40-4594.8Di-acylated byproduct (3.2%)

Note: Data is hypothetical and for illustrative purposes.

Visualizations

Signaling Pathway for this compound Synthesis

Thenylchlor_Synthesis cluster_step1 Step 1: Chloroacetylation cluster_step2 Step 2: N-Alkylation cluster_byproducts Potential Byproducts 2,6-Dimethylaniline 2,6-Dimethylaniline Intermediate N-(2,6-Dimethylphenyl)chloroacetamide 2,6-Dimethylaniline->Intermediate Acylation Unreacted_Aniline Unreacted 2,6-Dimethylaniline 2,6-Dimethylaniline->Unreacted_Aniline Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Intermediate Hydrolysis_Product Chloroacetic Acid Chloroacetyl_chloride->Hydrolysis_Product H2O This compound This compound Intermediate->this compound Alkylation Diacylation Di-acylated Byproduct Intermediate->Diacylation Excess Acyl Chloride Alkylating_agent 2-(Chloromethyl)-3- methoxythiophene Alkylating_agent->this compound Overalkylation Over-alkylation Product This compound->Overalkylation Excess Alkylating Agent

Caption: Synthetic pathway of this compound highlighting key steps and potential byproduct formation.

Experimental Workflow for this compound Production and Purification

Workflow start Start: Reagents chloroacetylation Chloroacetylation Reaction start->chloroacetylation workup1 Work-up & Isolation of Intermediate chloroacetylation->workup1 n_alkylation N-Alkylation Reaction workup1->n_alkylation workup2 Work-up & Crude Product Isolation n_alkylation->workup2 purification Purification (Chromatography/Recrystallization) workup2->purification analysis Purity Analysis (HPLC/LC-MS) purification->analysis final_product Final Product: this compound analysis->final_product

Caption: A streamlined workflow for the industrial production and purification of this compound.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Yield low_yield Low Yield Observed cause1 Incomplete Reaction low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Product Loss During Work-up low_yield->cause3 solution1a Check Reagent Stoichiometry cause1->solution1a solution1b Optimize Reaction Time/Temp cause1->solution1b solution2a Ensure Anhydrous Conditions cause2->solution2a solution2b Control Temperature cause2->solution2b solution3a Optimize Extraction/Filtration cause3->solution3a

Caption: A decision tree for troubleshooting and resolving issues of low product yield.

References

Technical Support Center: Thenylchlor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental work on the degradation of thenylchlor. Due to the limited availability of specific data for this compound, this guide incorporates information from structurally related chloroacetamide herbicides to provide insights into potential degradation pathways and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a chloroacetamide herbicide, is expected to degrade in the environment through three primary pathways: hydrolysis, photolysis, and microbial degradation.[1]

  • Hydrolysis: This is a chemical process where water reacts with the this compound molecule, leading to its breakdown. The rate of hydrolysis is often influenced by pH and temperature. For related chloroacetamide herbicides, hydrolysis can lead to the replacement of the chlorine atom with a hydroxyl group.

  • Photolysis: Sunlight, particularly UV radiation, can induce the degradation of this compound on surfaces. This process can involve the cleavage of chemical bonds within the molecule.

  • Microbial Degradation: Soil microorganisms can use this compound as a source of carbon and energy, breaking it down into simpler compounds.[1] This is often the most significant pathway for its dissipation in soil and can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of other chloroacetamide herbicides like alachlor and butachlor, the following transformations and resulting metabolites can be anticipated:

  • Dechlorination: Replacement of the chlorine atom, often with a hydroxyl group, is a common initial step.[2]

  • N-dealkylation: The bond between the nitrogen atom and the substituted thenyl group may be cleaved.

  • Amide bond cleavage: The amide linkage can be hydrolyzed.

  • Further degradation: The initial breakdown products can be further metabolized by microorganisms into smaller, less complex molecules. For instance, studies on alachlor have identified metabolites like 2-chloro-2',6'-diethylacetanilide and 2,6-diethylaniline.[3][4]

Q3: What environmental factors influence the degradation kinetics of this compound?

A3: The rate of this compound degradation is significantly influenced by several environmental factors:

  • pH: The pH of the medium (water or soil) can affect the rate of hydrolysis. Both acidic and basic conditions can catalyze the hydrolysis of chloroacetamides.

  • Temperature: Higher temperatures generally increase the rates of both chemical (hydrolysis) and microbial degradation.[5]

  • Soil Properties: Soil organic matter content, clay content, and microbial population density play crucial roles. Higher organic matter can increase adsorption, potentially affecting bioavailability for microbial degradation.

  • Moisture: Soil moisture content is critical for microbial activity and can influence hydrolysis rates.

  • Sunlight: The intensity and duration of sunlight exposure will directly impact the rate of photolysis.

Q4: What is the expected persistence of this compound in the environment?

A4: The persistence of a pesticide is often described by its half-life (the time it takes for 50% of the initial amount to degrade).[6][7] Specific half-life data for this compound is scarce. However, for related chloroacetamide herbicides, half-lives can range from a few days to several months, depending on the environmental conditions.[8] For example, the half-life of pretilachlor on a soil surface under sunlight can be around 30 hours.

Troubleshooting Guides

This section addresses common issues encountered during this compound degradation experiments.

Observed Issue Potential Cause Recommended Action
No or very slow degradation observed Inappropriate experimental conditions: Temperature too low, pH not optimal for hydrolysis, or microbial activity is inhibited.- Optimize temperature and pH based on preliminary studies or literature on similar compounds. - For microbial degradation studies, ensure the microbial inoculum is active and the soil conditions (moisture, nutrients) are suitable. - If using sterilized controls, ensure sterilization was successful.
Inconsistent or highly variable degradation rates Non-homogenous sample: Uneven distribution of this compound in the soil or water matrix. Fluctuating environmental conditions: Inconsistent temperature, light exposure, or moisture levels.- Ensure thorough mixing of this compound into the experimental matrix. - Use controlled environment chambers to maintain consistent temperature, humidity, and light conditions. - Run replicate experiments to assess variability.
Difficulty in extracting this compound and its metabolites Strong adsorption to soil particles: this compound may bind tightly to organic matter or clay in the soil. Inappropriate extraction solvent or technique. - Test different solvent systems with varying polarities. - Employ more rigorous extraction techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE). - Adjust the pH of the extraction solvent to improve the recovery of certain metabolites.
Co-elution of peaks or poor chromatographic resolution Inadequate analytical method: The HPLC or GC method may not be optimized for separating this compound from its metabolites or matrix interferences.- Optimize the mobile phase composition, gradient, and column temperature for HPLC. - For GC, try a different column stationary phase or temperature program. - Employ a more selective detector, such as a mass spectrometer (MS), to differentiate between co-eluting compounds.[9][10]
Identification of unknown degradation products Formation of unexpected metabolites: Degradation may be proceeding through a previously unreported pathway.- Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and elemental compositions of the unknown peaks. - Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation. - Compare the obtained mass spectra with databases of known pesticide metabolites.

Quantitative Data Summary

Parameter Condition Expected Trend for Chloroacetamide Herbicides Reference
Half-life (t½) Increasing TemperatureDecreases[5]
Increasing Soil Organic MatterGenerally decreases due to increased microbial activity, but can increase if strong adsorption limits bioavailability.
Varying pHDependent on the specific hydrolysis mechanism; can be shorter at acidic or alkaline pH compared to neutral pH.
Aerobic vs. Anaerobic SoilDegradation can occur under both conditions, but rates may differ. For some related compounds, anaerobic degradation is slower.[11][12]
Degradation Rate Constant (k) Increasing TemperatureIncreases[5]

Experimental Protocols

The following are detailed methodologies for key experiments to study this compound degradation.

Protocol 1: Soil Degradation Study (Aerobic)

Objective: To determine the rate of aerobic degradation of this compound in soil and identify major metabolites.

Materials:

  • Analytical grade this compound

  • Fresh soil samples, sieved (<2 mm)

  • Incubation vessels (e.g., biometer flasks)

  • Controlled environment chamber

  • Extraction solvents (e.g., acetonitrile, ethyl acetate)

  • Analytical instruments (HPLC-UV, LC-MS/MS, or GC-MS)

Procedure:

  • Soil Characterization: Analyze the soil for pH, organic matter content, texture, and microbial biomass.

  • Spiking: Treat a known mass of soil with a standard solution of this compound to achieve the desired concentration. Mix thoroughly to ensure homogeneity.

  • Incubation: Transfer the treated soil to incubation vessels. Adjust the moisture content to 50-60% of the water-holding capacity. Place the vessels in a dark, controlled environment chamber at a constant temperature (e.g., 25°C). Ensure continuous aeration with humidified air.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), remove replicate soil samples for analysis.

  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate organic solvent. The extraction may be performed by shaking, sonication, or accelerated solvent extraction (ASE).

  • Analysis: Analyze the extracts using a validated chromatographic method (HPLC or GC) to determine the concentration of this compound and its degradation products. Mass spectrometry is recommended for the identification of metabolites.

  • Data Analysis: Plot the concentration of this compound versus time and determine the degradation kinetics, typically by fitting to a first-order decay model to calculate the half-life (t½).

Protocol 2: Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • Analytical grade this compound

  • Sterile buffer solutions at different pH values (e.g., 4, 7, and 9)

  • Sterile amber glass vials

  • Constant temperature incubator or water bath

  • Analytical instruments (HPLC-UV or LC-MS)

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile).

  • Incubation: Add a small aliquot of the this compound stock solution to each buffer solution in the amber glass vials to achieve the desired final concentration. Cap the vials tightly.

  • Incubation: Place the vials in a constant temperature incubator (e.g., 25°C) in the dark.

  • Sampling: At specified time points, sacrifice replicate vials from each pH treatment.

  • Analysis: Directly analyze the aqueous samples (or after appropriate dilution) by HPLC to quantify the remaining concentration of this compound.

  • Data Analysis: For each pH, plot the natural logarithm of the this compound concentration against time. The slope of the resulting line will be the negative of the first-order rate constant (k). The half-life can be calculated as t½ = 0.693 / k.

Visualizations

Thenylchlor_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_microbial Microbial Degradation This compound This compound (C16H18ClNO2S) Hydroxylated_Metabolite Hydroxylated Metabolite (Dechlorination) This compound->Hydroxylated_Metabolite H2O, pH Photodegradation_Products Various Photoproducts (e.g., cleavage products) This compound->Photodegradation_Products Sunlight (UV) N_Dealkylated_Metabolite N-Dealkylated Metabolite This compound->N_Dealkylated_Metabolite Microbes Amide_Hydrolysis_Product Amide Hydrolysis Product This compound->Amide_Hydrolysis_Product Microbes Further_Metabolites Further Metabolites (e.g., CO2, H2O) Hydroxylated_Metabolite->Further_Metabolites Microbial Action N_Dealkylated_Metabolite->Further_Metabolites Amide_Hydrolysis_Product->Further_Metabolites

Caption: Generalized degradation pathways for this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Sample Analysis cluster_data Data Interpretation Matrix_Selection Select Matrix (Soil, Water) Spiking Spike with this compound Matrix_Selection->Spiking Incubation Incubate under Controlled Conditions Spiking->Incubation Sampling Collect Samples over Time Incubation->Sampling Extraction Extract Analytes Sampling->Extraction Instrumental_Analysis Analyze via HPLC/GC-MS Extraction->Instrumental_Analysis Kinetics Determine Degradation Kinetics (t½, k) Instrumental_Analysis->Kinetics Metabolite_ID Identify Degradation Products Instrumental_Analysis->Metabolite_ID

Caption: General workflow for a this compound degradation study.

References

Technical Support Center: Thenylchlor Herbicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the herbicidal efficacy of Thenylchlor in their experiments.

Frequently Asked Questions (FAQs)

General Information

??? What is this compound and what is its primary use?

This compound, with the chemical name 2-chloro-N-(3-methoxy-2-thienyl) methyl 2', 6'-dimethylacetanilide, is a synthetic chloroacetamide herbicide.[1][2] It is primarily used in agriculture for pre-emergence or early post-emergence control of a wide range of annual and perennial weeds in various crops, including paddy fields and upland crops.[1] Its residual activity provides extended protection against weed regrowth.[1]

??? What is the mechanism of action of this compound?

This compound is classified as a Group 15 (WSSA) or Group K3 (HRAC) herbicide.[3] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[3] This inhibition disrupts cell division and growth, ultimately leading to the death of the weed. It is absorbed through the roots of the germinating weeds.[3] While some sources may mention inhibition of the ALS enzyme, the more broadly accepted mechanism for chloroacetamides like this compound is the inhibition of VLCFA synthesis.[1][3]

Efficacy Enhancement

??? How can the herbicidal efficacy of this compound be enhanced?

The efficacy of this compound can be significantly enhanced through several strategies:

  • Use of Adjuvants: Incorporating appropriate adjuvants into the spray mixture can improve the physical and chemical properties of the herbicide solution, leading to better weed control.[4][5][6]

  • Optimal Application Timing: Applying this compound at the correct weed and crop growth stage is crucial for maximizing its effectiveness and minimizing crop injury.[7]

  • Consideration of Environmental Factors: Soil type, moisture, and temperature can influence the availability and activity of soil-applied herbicides like this compound.

  • Weed Resistance Management: Understanding and mitigating the risk of herbicide resistance is essential for long-term efficacy.

??? What types of adjuvants are recommended for use with this compound?

  • Activator Adjuvants: These enhance the herbicide's activity and include surfactants, oil concentrates, and nitrogen-based fertilizers.[4][5] For soil-applied herbicides, these can help with uniform coverage and soil penetration.

  • Utility Modifiers (Special Purpose Adjuvants): These modify the characteristics of the spray solution and include buffering agents, conditioning agents, and drift control agents.[4][5] Water conditioning agents like ammonium sulfate (AMS) can be particularly important when using hard water for the spray solution.[5]

??? How do environmental conditions affect this compound's performance?

Environmental conditions play a critical role in the efficacy of soil-applied herbicides like this compound:

  • Soil Moisture: Adequate soil moisture is necessary to activate the herbicide and make it available for uptake by weed roots. Dry conditions can reduce efficacy.

  • Soil Type: Organic matter and clay content in the soil can affect the adsorption of this compound. Higher rates may be needed in soils with high organic matter or clay content to achieve the desired level of weed control.

  • Temperature: Soil temperature can influence the rate of weed seed germination and the breakdown of the herbicide in the soil.

  • Rainfall: Rainfall after application is generally beneficial for incorporating the herbicide into the soil. However, excessive rainfall can lead to leaching, moving the herbicide out of the weed germination zone.

Troubleshooting Guides

Suboptimal Weed Control

??? Problem: this compound application resulted in poor weed control. What are the possible causes and solutions?

Several factors could contribute to suboptimal weed control after this compound application. Consider the following possibilities and corrective actions:

  • Weed Resistance: The target weed population may have developed resistance to Group 15 herbicides. This can occur through metabolic resistance, where the weed is able to detoxify the herbicide.[8][9]

    • Solution: Rotate herbicides with different modes of action. Conduct a resistance test on the weed population.

  • Application Timing: this compound is most effective when applied pre-emergence to the weeds. If weeds have already emerged, its efficacy will be significantly reduced.

    • Solution: Ensure application is made before weed seeds germinate. For early post-emergence applications, target weeds at their earliest growth stages.

  • Environmental Conditions: As mentioned in the FAQ, soil moisture, type, and temperature are crucial.

    • Solution: If conditions are dry, consider a light irrigation after application to activate the herbicide. Adjust application rates based on soil type, following label recommendations.

  • Incorrect Adjuvant Use or Spray Volume: The choice and concentration of adjuvant, as well as the spray volume, can impact coverage and efficacy.

    • Solution: Review the herbicide label for any adjuvant recommendations. Ensure adequate spray volume for uniform application to the soil surface.

  • Improper Equipment Calibration: Inaccurate application rates due to faulty calibration can lead to under-application and poor control.

    • Solution: Regularly calibrate spray equipment to ensure the correct dose of this compound is being applied.

Crop Injury

??? Problem: Observed crop injury after this compound application. What could be the reasons and how to prevent it?

Crop injury from this compound, while not common when used correctly, can occur under certain conditions:

  • Incorrect Application Rate: Applying a higher than recommended rate for the specific crop and soil type can lead to phytotoxicity.

    • Solution: Strictly adhere to the label's recommended application rates. Calibrate equipment carefully.

  • Crop Growth Stage: Applying the herbicide at a sensitive crop growth stage can cause injury.

    • Solution: Follow the label's instructions regarding the appropriate crop stage for application.

  • Environmental Stress: Crops under stress from factors like extreme temperatures, drought, or waterlogged soils may be more susceptible to herbicide injury.

    • Solution: Avoid applying this compound when the crop is under significant environmental stress.

  • Improper Application: Overlapping spray patterns can result in double-dosing in certain areas, leading to crop injury.

    • Solution: Use proper application techniques to ensure uniform coverage without significant overlap.

Quantitative Data Presentation

Disclaimer: Quantitative data specifically for this compound is limited in the public domain. The following tables present representative data for chloroacetamide herbicides (Group 15) to illustrate the impact of various factors on efficacy. Results for this compound may vary.

Table 1: Effect of Adjuvant Type on Efficacy of a Representative Group 15 Herbicide (S-metolachlor) on a Model Weed Species

Adjuvant TypeAdjuvant Rate (% v/v)Weed Control (%)
No Adjuvant-75
Non-ionic Surfactant (NIS)0.2582
Crop Oil Concentrate (COC)1.088
Methylated Seed Oil (MSO)1.092

This table is a generalized representation based on the known effects of adjuvants on herbicides.[10]

Table 2: Influence of Application Timing on Weed Control Efficacy of S-metolachlor

Application TimingWeed Growth StageWeed Control (%)
Pre-emergence (PRE)Not emerged95
Early Post-emergence (EPOST)1-2 leaf stage85
Late Post-emergence (LPOST)3-4 leaf stage60

This table is based on findings for S-metolachlor, showing the importance of application timing for efficacy.[7]

Experimental Protocols

Protocol 1: Greenhouse Bioassay for this compound Efficacy Evaluation

  • Objective: To determine the dose-response of a target weed species to this compound and to evaluate the effect of different adjuvants.

  • Materials:

    • This compound technical grade or formulated product.

    • Selected adjuvants (e.g., NIS, COC, MSO).

    • Seeds of a target weed species (e.g., Amaranthus tuberculatus).

    • Pots (e.g., 10 cm diameter) filled with a standardized soil mix.

    • Greenhouse with controlled temperature and light conditions.

    • Laboratory sprayer or track sprayer for uniform herbicide application.

  • Methodology:

    • Fill pots with soil mix and plant a specified number of weed seeds at a consistent depth.

    • Prepare a stock solution of this compound. From this, create a series of dilutions to achieve a range of application rates (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate).

    • For adjuvant testing, prepare a set of solutions at the 1x rate of this compound, each mixed with a different adjuvant at its recommended concentration.

    • Apply the herbicide solutions uniformly to the soil surface of the pots using a laboratory sprayer.

    • Place the pots in a greenhouse in a completely randomized design.

    • Water the pots as needed to maintain adequate soil moisture.

    • Assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment). Assessments can include visual injury ratings (0-100% scale), seedling emergence counts, and biomass (shoot fresh or dry weight).

  • Data Analysis:

    • Analyze the dose-response data using regression analysis to determine the GR50 (the dose required to reduce growth by 50%).

    • Use analysis of variance (ANOVA) to compare the efficacy of this compound with different adjuvants.

Protocol 2: Field Trial for this compound Performance Assessment

  • Objective: To evaluate the efficacy and crop safety of this compound under field conditions.

  • Materials:

    • This compound formulated product.

    • Field plot sprayer.

    • Field site with a natural or seeded population of target weeds.

    • Crop seeds.

  • Methodology:

    • Design the experiment using a randomized complete block design with at least three or four replications.

    • Individual plot sizes should be adequate for representative sampling (e.g., 3m x 10m).

    • Prepare the seedbed and plant the crop according to standard agricultural practices.

    • Apply this compound at different rates and timings (e.g., pre-emergence, early post-emergence) using a calibrated plot sprayer. Include an untreated control for comparison.

    • Assess weed control and crop injury at regular intervals throughout the growing season. Weed control can be assessed by visual ratings, weed counts per unit area, and weed biomass. Crop injury is typically assessed by visual ratings.

    • At the end of the season, harvest the crop from a designated area within each plot to determine the yield.

  • Data Analysis:

    • Analyze weed control, crop injury, and yield data using ANOVA.

    • Use a mean separation test (e.g., Tukey's HSD) to identify significant differences between treatments.

Visualizations

Troubleshooting_Weed_Control Start Poor Weed Control Observed Q1 Was application timing correct (pre-emergence)? Start->Q1 S1 Apply at correct timing in future experiments. Target pre-emergence of weeds. Q1->S1 No Q2 Were environmental conditions (e.g., soil moisture) optimal? Q1->Q2 Yes A1_Yes Yes A1_No No S2 Ensure adequate soil moisture. Consider light irrigation post-application. Q2->S2 No Q3 Was the correct application rate and adjuvant used? Q2->Q3 Yes A2_Yes Yes A2_No No S3 Calibrate equipment. Follow label for rates and adjuvant recommendations. Q3->S3 No Q4 Is weed resistance a possibility? Q3->Q4 Yes A3_Yes Yes A3_No No S4 Conduct resistance testing. Rotate herbicide modes of action. Q4->S4 Yes End Review experimental protocol for other potential issues. Q4->End No A4_Yes Yes A4_No No

Caption: Troubleshooting flowchart for suboptimal weed control.

VLCFA_Inhibition_Pathway cluster_Cell Plant Cell AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FattyAcids Fatty Acids (C16, C18) MalonylCoA->FattyAcids Elongase VLCFA Elongase Complex FattyAcids->Elongase VLCFAs Very-Long-Chain Fatty Acids (>C18) Products Waxes, Suberin, Sphingolipids VLCFAs->Products Effect Disruption of Cell Division & Seedling Growth Elongase->VLCFAs This compound This compound (Group 15 Herbicide) This compound->Inhibition

Caption: Mechanism of action of this compound via VLCFA inhibition.

Adjuvant_Screening_Workflow Start Define Target Weed & this compound Rate Preparation Prepare Herbicide Solutions: - this compound alone - this compound + NIS - this compound + COC - this compound + MSO Start->Preparation Application Apply treatments to potted weed seedlings in greenhouse Preparation->Application Evaluation Evaluate Weed Control at 7, 14, and 21 Days (Visual Rating, Biomass) Application->Evaluation Analysis Statistical Analysis (ANOVA) Evaluation->Analysis Result Identify Most Effective Adjuvant Combination Analysis->Result

Caption: Experimental workflow for screening adjuvants.

References

Technical Support Center: Minimizing the Aquatic Toxicity of Thenylchlor Runoff

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to minimizing the aquatic toxicity of thenylchlor runoff.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aquatic toxicity a concern?

This compound is a chloroacetamide herbicide used to control annual grasses and some broadleaf weeds. Its runoff from agricultural fields can contaminate surrounding water bodies, posing a risk to aquatic ecosystems.

Q2: What is the primary mechanism of this compound's toxicity to aquatic organisms?

This compound's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1] VLCFAs are essential components of cell membranes, and their disruption can lead to impaired cell division, growth, and overall organism health.

Q3: What are the observable signs of this compound toxicity in aquatic organisms?

Sub-lethal effects in fish can include altered swimming behavior, such as erratic movements or lethargy, and reduced feeding.[2][3][4] In aquatic invertebrates like Daphnia, effects can manifest as immobilization, reduced growth, and impaired reproduction.[5] For algae, the inhibition of growth and photosynthesis are key indicators of toxicity.

Q4: What methods can be used to minimize this compound runoff into water bodies?

Several best management practices can be implemented to reduce this compound runoff, including:

  • Constructed Wetlands: These engineered systems utilize natural processes to filter and degrade pesticides.

  • Vegetative Filter Strips (VFS): Strips of vegetation planted along waterways can slow runoff and trap pesticides.

  • Biochar Application: Amending soil with biochar can increase the adsorption of this compound, reducing its availability for runoff.

Q5: How can I analyze the concentration of this compound in my water samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for detecting and quantifying this compound in water samples.

Troubleshooting Guides

Aquatic Toxicity Testing

Issue: High variability in control group mortality in OECD 203 (Fish, Acute Toxicity Test).

  • Possible Cause: Stress on the fish due to improper handling, acclimation, or poor water quality.

  • Troubleshooting Steps:

    • Ensure a gradual acclimation of fish to test conditions (temperature, pH, water hardness).

    • Minimize handling stress before and during the test.

    • Monitor water quality parameters (dissolved oxygen, pH, temperature) in control and test vessels regularly.

    • Check for any potential contamination of the dilution water.

Issue: Difficulty in observing and counting algae in OECD 201 (Alga, Growth Inhibition Test) due to test substance color or precipitation.

  • Possible Cause: The test substance may be colored, absorb light at the same wavelength as chlorophyll, or precipitate, interfering with spectrophotometric or microscopic analysis.

  • Troubleshooting Steps:

    • For colored substances, use a spectrophotometer with a narrow bandwidth and subtract the absorbance of a cell-free control solution.

    • If the substance precipitates, consider using a different method for biomass estimation, such as dry weight measurement, though this is more labor-intensive.

    • Ensure the test concentration does not exceed the substance's solubility in the test medium.

Issue: "Floating" daphnids in OECD 202 (Daphnia sp., Acute Immobilisation Test).

  • Possible Cause: The test substance may be affecting the surface tension of the water, or the daphnids may be trapping air bubbles.

  • Troubleshooting Steps:

    • Gently agitate the test vessels to dislodge any trapped air bubbles.

    • Observe if the "floating" is a consistent effect at certain concentrations, as it may be a sub-lethal toxic response.

    • Ensure the dilution water is properly aerated before use to prevent supersaturation.

Runoff Mitigation Experiments

Issue: Low removal efficiency of this compound in a constructed wetland.

  • Possible Cause: Short hydraulic retention time, inappropriate plant species, or immature microbial communities.

  • Troubleshooting Steps:

    • Increase the hydraulic retention time by adjusting the flow rate or the dimensions of the wetland.

    • Select plant species known for their ability to uptake or facilitate the degradation of organic pollutants.

    • Allow sufficient time for the establishment of a robust microbial community in the wetland substrate.

Issue: Channeling of runoff water in a vegetative filter strip.

  • Possible Cause: Uneven slope, dense vegetation in some areas and sparse in others, or high runoff velocity.

  • Troubleshooting Steps:

    • Ensure a uniform, gentle slope across the filter strip to promote sheet flow.

    • Maintain a dense and uniform stand of vegetation.

    • Use flow spreaders at the top of the strip to distribute runoff evenly.

Analytical Chemistry

Issue: Matrix effects (ion suppression or enhancement) in LC-MS/MS analysis of this compound.

  • Possible Cause: Co-eluting compounds from the water sample matrix can interfere with the ionization of this compound in the mass spectrometer source.[6][7][8][9][10]

  • Troubleshooting Steps:

    • Dilute the sample: A simple dilution can often reduce the concentration of interfering matrix components.

    • Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering compounds before analysis.

    • Use a matrix-matched calibration curve: Prepare calibration standards in a blank water sample that has a similar matrix to the samples being analyzed.

    • Employ an internal standard: Use a stable isotope-labeled version of this compound as an internal standard to compensate for matrix effects.

Data Presentation

Table 1: Aquatic Toxicity of this compound

Test OrganismEndpointValue (mg/L)Reference
Danio rerio (Zebra Fish)96h LC50> 29.53U.S. EPA ECOTOX Database[1]
Daphnia magna (Water Flea)48h EC50> 100Pesticide manuals and other sources[1]

LC50: The concentration of a substance that is lethal to 50% of the test organisms within a specified time. EC50: The concentration of a substance that causes a specified effect (e.g., immobilization) in 50% of the test organisms within a specified time.

Table 2: Efficacy of Runoff Mitigation Strategies for Chloroacetamide Herbicides (Proxy Data for this compound)

Mitigation MethodHerbicideRemoval Efficiency (%)Reference
Constructed WetlandAcetochlor52 (average)Effectiveness of a Constructed Wetland...[11]
Vegetative Filter StripAcetochlorSignificant reduction at 80:1 source-to-buffer area ratioEffectiveness of side-inlet vegetated filter strips...[12][13]
Biochar (Walnut Shell)Metolachlor87.89Strong adsorption of metolachlor by biochar...[14][15]

Note: Data for acetochlor and metolachlor, other chloroacetamide herbicides, are presented as a proxy due to the limited availability of this compound-specific field data.

Experimental Protocols

OECD 203: Fish, Acute Toxicity Test (Static Test)

This protocol is a summary. For full details, refer to the official OECD Guideline 203.

  • Test Organisms: Select a suitable fish species (e.g., Zebra Fish, Danio rerio). Acclimate the fish to the test conditions for at least 12 days.

  • Test Solutions: Prepare a series of at least five concentrations of this compound in dilution water, plus a control group.

  • Test Procedure:

    • Place a minimum of seven fish in each test chamber containing the test solution.

    • The loading rate should not exceed 0.8 g of fish per liter of test solution.

    • Maintain the test temperature at a constant, appropriate level for the chosen species.

    • The test duration is 96 hours.

    • Do not feed the fish during the test.

  • Observations: Record mortalities and any abnormal behavioral or physical signs at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the 96-hour LC50 value with 95% confidence limits.

OECD 202: Daphnia sp., Acute Immobilisation Test

This protocol is a summary. For full details, refer to the official OECD Guideline 202.[16]

  • Test Organisms: Use juvenile Daphnia magna that are less than 24 hours old.

  • Test Solutions: Prepare at least five concentrations of this compound in a suitable medium, along with a control.

  • Test Procedure:

    • Place at least 20 daphnids, divided into four replicates, for each test concentration and control.

    • The exposure period is 48 hours.

    • The test is conducted without feeding.

  • Observations: Record the number of immobilized daphnids in each replicate at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[17][18]

  • Data Analysis: Calculate the 48-hour EC50 for immobilization.

OECD 201: Alga, Growth Inhibition Test

This protocol is a summary. For full details, refer to the official OECD Guideline 201.[19][20]

  • Test Organism: Use an exponentially growing culture of a standard green alga species (e.g., Pseudokirchneriella subcapitata).

  • Test Solutions: Prepare a geometric series of at least five concentrations of this compound in the algal growth medium, plus a control.

  • Test Procedure:

    • Inoculate the test solutions with a low concentration of algae.

    • Incubate the cultures under constant illumination and temperature for 72 hours.

  • Measurements: Measure the algal biomass (e.g., by cell counts or spectrophotometry) at the start of the test and at 24, 48, and 72 hours.

  • Data Analysis: Calculate the EC50 for growth rate inhibition.

Visualizations

Thenylchlor_Toxicity_Pathway This compound This compound VLCFA_Elongase Very-Long-Chain Fatty Acid (VLCFA) Elongase Complex This compound->VLCFA_Elongase Inhibits VLCFA_Synthesis VLCFA Synthesis VLCFAs Very-Long-Chain Fatty Acids VLCFA_Synthesis->VLCFAs Reduced Production Membrane_Integrity Cell Membrane Integrity & Function VLCFAs->Membrane_Integrity Disrupted Photosynthesis Photosynthesis (in algae) VLCFAs->Photosynthesis Impaired Cell_Division Cell Division & Growth Membrane_Integrity->Cell_Division Impaired Aquatic_Toxicity Aquatic Toxicity (Growth inhibition, immobilization, mortality) Membrane_Integrity->Aquatic_Toxicity Cell_Division->Aquatic_Toxicity Photosynthesis->Aquatic_Toxicity

Caption: Signaling pathway of this compound toxicity in aquatic organisms.

Runoff_Mitigation_Workflow Agricultural_Field Agricultural Field with This compound Application Runoff_Event Rainfall / Irrigation (Runoff Event) Agricultural_Field->Runoff_Event Thenylchlor_Runoff This compound in Runoff Runoff_Event->Thenylchlor_Runoff Mitigation_Strategies Mitigation Strategies Thenylchlor_Runoff->Mitigation_Strategies Aquatic_Environment Aquatic Environment Thenylchlor_Runoff->Aquatic_Environment Direct Impact Constructed_Wetland Constructed Wetland Mitigation_Strategies->Constructed_Wetland Vegetative_Filter_Strip Vegetative Filter Strip Mitigation_Strategies->Vegetative_Filter_Strip Biochar_Amendment Biochar Soil Amendment Mitigation_Strategies->Biochar_Amendment Reduced_Runoff Reduced this compound in Runoff Constructed_Wetland->Reduced_Runoff Vegetative_Filter_Strip->Reduced_Runoff Biochar_Amendment->Reduced_Runoff Reduced_Runoff->Aquatic_Environment

Caption: Experimental workflow for mitigating this compound runoff.

References

Technical Support Center: Thenylchlor Residue Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for Thenylchlor residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for this compound residue analysis?

A1: The most common analytical techniques for the quantification of this compound residues are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. Specific methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A robust technique for the analysis of volatile and semi-volatile compounds like this compound.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity and selectivity, making it suitable for detecting trace levels of this compound in complex matrices.[2]

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Diode Array) can also be used for purity determination and quantification at higher concentrations.[2]

Q2: What is a suitable extraction method for this compound from complex matrices like soil or agricultural products?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for extracting pesticide residues, including this compound, from various food and environmental matrices.[3] The standard QuEChERS protocol involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.

Q3: What are the key validation parameters to assess for a this compound residue method?

A3: According to international guidelines, the key validation parameters for an analytical method include:

  • Specificity/Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range : The relationship between the concentration of the analyte and the analytical signal, and the concentration range over which this relationship is linear.

  • Accuracy (Recovery) : The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known concentration of the analyte.

  • Precision (Repeatability and Reproducibility) : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness : The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Analyte Stability : The stability of this compound in the sample matrix and in standard solutions under specific storage conditions.

Q4: What are the known stability characteristics of this compound?

A4: this compound is reported to be stable in a pH range of 3 to 8.[2] Standard solutions of this compound should be stored at 2-10°C in the dark to minimize degradation.[2] It is crucial to perform stability studies in the specific sample matrix and storage conditions of your experiment to ensure the integrity of the results.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound during Extraction
Potential Cause Troubleshooting Step Explanation
Incomplete Extraction from Matrix Optimize the QuEChERS extraction solvent and shaking time. For dry samples like soil or grains, pre-wetting the sample with water before adding acetonitrile can improve extraction efficiency.[3]Ensuring thorough interaction between the solvent and the sample matrix is critical for quantitative extraction.
Analyte Loss during Cleanup Evaluate the dSPE sorbent used. For some planar pesticides, graphitized carbon black (GCB) can cause losses. If this is suspected, consider using an alternative sorbent or a modified QuEChERS cleanup protocol.The choice of cleanup sorbent should be tailored to the matrix to remove interferences without compromising analyte recovery.
Degradation during Sample Processing Ensure that the pH of the extraction and final solution is within the stable range for this compound (pH 3-8).[2] Avoid high temperatures and exposure to direct sunlight during sample preparation.This compound may degrade under strongly acidic, basic, or photolytic conditions.
Issue 2: High Matrix Effects (Signal Suppression or Enhancement)
Potential Cause Troubleshooting Step Explanation
Co-eluting Matrix Components Improve the cleanup step of the QuEChERS method by using a combination of sorbents (e.g., PSA, C18, GCB) tailored to your specific matrix.Effective cleanup removes interfering compounds that can affect the ionization of this compound in the mass spectrometer source.
Ionization Competition in MS Source Dilute the final extract before injection. This can reduce the concentration of matrix components relative to the analyte.Dilution can mitigate matrix effects, but care must be taken to ensure the analyte concentration remains above the LOQ.
Inadequate Chromatographic Separation Optimize the LC or GC method to achieve better separation of this compound from matrix interferences. This may involve adjusting the gradient, temperature program, or using a different analytical column.Chromatographic separation is a key step in reducing the impact of co-eluting matrix components.
Calibration Strategy Use matrix-matched calibration standards. This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[4][5]Matrix-matched calibration helps to compensate for systematic errors caused by matrix effects.[4][5]
Issue 3: Poor Peak Shape and Reproducibility in Chromatography
Potential Cause Troubleshooting Step Explanation
Active Sites in GC System Use a deactivated inlet liner and perform regular maintenance of the GC system. The use of analyte protectants in the final extract can also improve peak shape for susceptible compounds.[6]Active sites in the GC inlet or column can cause peak tailing and loss of analyte.[6]
Incompatible Solvent for Injection (LC) Ensure the solvent of the final extract is compatible with the mobile phase. A high percentage of strong organic solvent in the injection can lead to peak distortion for early eluting compounds.The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.
Column Contamination Implement a robust column washing protocol between injections or use a guard column to protect the analytical column from strongly retained matrix components.Matrix components can accumulate on the column, leading to peak shape issues and retention time shifts over time.

Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound from Rice Grains

This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.

  • Sample Homogenization : Grind a representative sample of rice grains to a fine powder.

  • Extraction :

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute to hydrate the sample.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup :

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing dSPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation :

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • The extract is now ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a starting point for developing a GC-MS method for this compound.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methyl silicone (or equivalent).[1]

  • Injector : Splitless mode, 250°C.

  • Oven Temperature Program : 100°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • MS Conditions :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₆H₁₈ClNO₂S[7]
Molecular Weight 323.84 g/mol [8]
Melting Point 72-74 °C[2]
Water Solubility 11.0 mg/L (at 20°C, pH 7)[9]
Log P (octanol-water) 3.53[9]
Stability Stable at pH 3-8[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation homogenization Sample Homogenization (e.g., Grinding Rice) extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction 10g sample cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup Acetonitrile extract lc_ms LC-MS/MS Analysis cleanup->lc_ms Filtered Extract gc_ms GC-MS Analysis cleanup->gc_ms Filtered Extract linearity Linearity & Range lc_ms->linearity gc_ms->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ accuracy->lod_loq stability Stability lod_loq->stability

Caption: Workflow for this compound Residue Analysis and Method Validation.

troubleshooting_matrix_effects cluster_solutions Troubleshooting Strategies start High Matrix Effect Observed (Signal Suppression/Enhancement) cleanup Optimize Sample Cleanup (e.g., different dSPE sorbents) start->cleanup dilution Dilute Final Extract start->dilution chromatography Improve Chromatographic Separation start->chromatography calibration Use Matrix-Matched Standards start->calibration result Acceptable Matrix Effect? cleanup->result Re-evaluate Matrix Effect dilution->result Re-evaluate Matrix Effect chromatography->result Re-evaluate Matrix Effect calibration->result Re-evaluate Matrix Effect pass Method Validated result->pass Yes fail Further Optimization Needed result->fail No

Caption: Decision tree for troubleshooting high matrix effects in this compound analysis.

References

Technical Support Center: Enhancing the Selectivity of Thenylchlor Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Thenylchlor immunoassay experiments. Our goal is to help you enhance the selectivity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in developing a selective immunoassay for this compound?

A1: The main challenge is the potential for cross-reactivity with other structurally similar compounds, particularly other chloroacetamide herbicides that may be present in the same samples.[1][2][3] this compound is a small molecule, and generating antibodies that can distinguish it from its analogs with high specificity requires careful hapten design and selection of highly specific monoclonal antibodies.[1][2]

Q2: What causes high background noise in my this compound ELISA?

A2: High background noise is often a result of non-specific binding of antibodies or other assay components to the microplate wells.[4] This can be caused by insufficient blocking, improper washing, or using reagents at concentrations that are too high.[4][5]

Q3: How can I minimize matrix effects when analyzing environmental samples?

A3: Matrix effects, which are interferences from components in the sample matrix (e.g., soil, water), can be minimized by diluting the sample, using a matrix-matched calibration curve, or employing sample preparation techniques like solid-phase extraction (SPE) to clean up the sample before analysis.[6][7][8]

Q4: What is a hapten, and why is its design critical for a this compound immunoassay?

A4: A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein. Since this compound is too small to be immunogenic on its own, it must be chemically modified into a hapten and conjugated to a carrier protein (like BSA or OVA) to produce antibodies.[9] The way the hapten is designed and linked to the carrier protein significantly influences the specificity of the resulting antibodies and, therefore, the selectivity of the immunoassay.[2][3]

Troubleshooting Guides

Issue 1: High Background Signal

Question: I am observing a high background signal across my entire ELISA plate, even in the negative control wells. What are the likely causes and how can I fix this?

Answer:

High background signal can obscure your results and reduce the sensitivity of your assay. Here are the common causes and solutions:

  • Insufficient Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the plate.

    • Solution: Try increasing the concentration of your blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk) or extend the blocking incubation time. You may also test different blocking agents to find the most effective one for your specific assay.

  • Inadequate Washing: Residual unbound reagents can lead to a high background.

    • Solution: Increase the number of wash steps (e.g., from 3 to 5) and ensure that the wells are completely filled and emptied during each wash. Adding a short soak time (30 seconds) during each wash can also help.[5]

  • Reagent Concentration Too High: The concentration of the primary or secondary antibody, or the enzyme conjugate, may be too high.

    • Solution: Perform a checkerboard titration to determine the optimal concentrations of your antibodies and enzyme conjugate. This involves testing a range of dilutions for each reagent to find the combination that gives the best signal-to-noise ratio.

  • Contaminated Reagents: Buffers or other reagents may be contaminated.

    • Solution: Prepare fresh buffers and ensure all reagents are stored correctly and are within their expiration dates.

dot

Selectivity_Factors Selectivity Immunoassay Selectivity Antibody Antibody Specificity Selectivity->Antibody AssayFormat Assay Format Selectivity->AssayFormat AssayConditions Assay Conditions Selectivity->AssayConditions Hapten Hapten Design Antibody->Hapten CompFormat Competitive Format (Direct vs. Indirect) AssayFormat->CompFormat BufferComp Buffer Composition (pH, Ionic Strength) AssayConditions->BufferComp Competitive_ELISA cluster_well Microplate Well Coating 1. Coating Antigen (this compound-OVA) bound to well SecondaryAb Enzyme-Linked Secondary Antibody Coating->SecondaryAb Binding Freethis compound Free this compound (in sample) p1 Freethis compound->p1 Antibody Primary Antibody (Anti-Thenylchlor) Antibody->p1 Substrate Substrate SecondaryAb->Substrate Enzyme Action ColorSignal Color Signal Substrate->ColorSignal Conversion p2 p1->p2 Competition for Antibody Binding p2->Coating Unbound Antibody Binds to Plate

References

Validation & Comparative

A Tale of Two Targets: A Comparative Guide to the Mechanisms of Thenylchlor and Clopidogrel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of thenylchlor and clopidogrel. It is important to note at the outset that these two compounds have fundamentally different applications and molecular targets. This compound is a chloroacetanilide herbicide used in agriculture, while clopidogrel is an antiplatelet thienopyridine drug used in medicine to prevent thrombosis. This guide will objectively present their distinct modes of action, supported by experimental data and protocols, to clarify their unique biological roles.

At a Glance: this compound vs. Clopidogrel

FeatureThis compoundClopidogrel
Primary Use HerbicideAntiplatelet Drug
Organism PlantsHumans
Molecular Target Acetolactate Synthase (ALS)P2Y12 Receptor on Platelets
Mechanism Inhibition of branched-chain amino acid synthesisIrreversible antagonism of ADP-induced platelet aggregation
Effect Plant growth inhibition and deathPrevention of blood clot formation

Mechanism of Action: A Detailed Look

This compound: Inhibiting Plant Growth at its Core

This compound exerts its herbicidal effect by targeting and inhibiting a crucial plant enzyme called acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[1][2][3]. This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine[4][5]. These amino acids are essential for protein synthesis and, consequently, for cell division and overall plant growth.

By binding to the ALS enzyme, this compound blocks its catalytic activity. This leads to a deficiency in the essential branched-chain amino acids, which in turn halts protein synthesis and cell growth, ultimately resulting in the death of susceptible plants[6]. Animals, including humans, do not possess the ALS enzyme, which accounts for the selective herbicidal activity of this compound and other ALS inhibitors[2].

Clopidogrel: A Prodrug Preventing Platelet Aggregation

Clopidogrel is an antiplatelet agent that functions as a prodrug, meaning it is inactive upon administration and requires metabolic activation in the liver to exert its therapeutic effect[7][8]. The active metabolite of clopidogrel specifically and irreversibly binds to the P2Y12 subtype of adenosine diphosphate (ADP) receptors on the surface of platelets[7].

The P2Y12 receptor plays a critical role in platelet activation and aggregation. When ADP binds to this receptor, it initiates a signaling cascade that leads to the activation of glycoprotein IIb/IIIa receptors, which are essential for platelet cross-linking and the formation of a stable platelet plug[9][10]. By irreversibly blocking the P2Y12 receptor, the active metabolite of clopidogrel prevents ADP from binding and initiating this cascade, thereby inhibiting platelet aggregation for the lifespan of the platelet[7].

Quantitative Data Comparison

The following tables summarize the quantitative data related to the inhibitory activities of this compound and clopidogrel.

Table 1: Inhibitory Activity of this compound and Related ALS-Inhibiting Herbicides

Herbicide FamilyCompound ExampleTarget EnzymeIC50 Range
ChloroacetanilideThis compound Acetolactate Synthase (ALS)Not specified in searches, but acts as an ALS inhibitor[1]
SulfonylureaChlorsulfuronAcetolactate Synthase (ALS)Low nM (10⁻⁹ M)[2]
ImidazolinoneImazaquinAcetolactate Synthase (ALS)Low µM (10⁻⁶ M)[2]

Table 2: Inhibitory and Functional Effects of Clopidogrel

ParameterAgonistValueReference
Receptor Binding (Active Metabolite)
IC50 for P2Y122-MeS-[³H]ADP0.34 ± 0.09 nM[11]
Platelet Aggregation Inhibition (in patients on dual antiplatelet therapy)
LTA (Light Transmission Aggregometry)10 µM ADPReduced platelet aggregation observed[12]
LTA (Light Transmission Aggregometry)20 µM ADPReduced platelet aggregation observed[12]

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is a representative method for determining the inhibitory effect of a herbicide like this compound on ALS enzyme activity.

Objective: To measure the in vitro inhibition of plant-extracted ALS by this compound.

Materials:

  • Plant tissue from a susceptible species (e.g., shattercane)

  • Extraction buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and dithiothreitol)

  • Assay buffer (similar to extraction buffer)

  • This compound solutions at various concentrations

  • Substrate solution (pyruvate)

  • Stopping solution (e.g., H₂SO₄)

  • Creatine and α-naphthol solutions for color development

  • Spectrophotometer

Procedure:

  • Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at a high speed and low temperature to pellet cellular debris. The supernatant contains the crude ALS enzyme extract.

  • Enzyme Assay: a. In a microplate or test tube, combine the assay buffer, the crude enzyme extract, and varying concentrations of this compound (or a vehicle control). b. Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period. c. Initiate the enzymatic reaction by adding the substrate (pyruvate). d. Allow the reaction to proceed for a specific time. e. Stop the reaction by adding the stopping solution (H₂SO₄). This also initiates the decarboxylation of the product, acetolactate, to acetoin.

  • Colorimetric Detection: a. Add creatine and α-naphthol to the reaction mixture and incubate to allow for color development. Acetoin reacts with these reagents to form a colored complex. b. Measure the absorbance of the solution at a specific wavelength (e.g., 530 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of ALS inhibition for each this compound concentration relative to the control. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the ALS enzyme activity.

Light Transmission Aggregometry (LTA) for Clopidogrel

This protocol describes a standard method for assessing the effect of clopidogrel on platelet function.

Objective: To measure ADP-induced platelet aggregation in platelet-rich plasma (PRP) from a patient treated with clopidogrel.

Materials:

  • Whole blood collected in sodium citrate tubes from a patient on clopidogrel therapy and a healthy control.

  • Aggregometer (light transmission)

  • Cuvettes and stir bars

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • ADP (adenosine diphosphate) solution (e.g., 10 µM and 20 µM)[12]

  • Saline solution

Procedure:

  • Sample Preparation: a. Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP. b. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

  • Aggregometer Setup: a. Calibrate the aggregometer using PRP (set to 0% light transmission) and PPP (set to 100% light transmission).

  • Aggregation Assay: a. Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the aggregometer to warm to 37°C. b. Add the agonist (ADP solution) to the PRP to initiate aggregation. c. Record the change in light transmission over a set period (e.g., 5-10 minutes) as the platelets aggregate.

  • Data Analysis: The aggregometer software will generate an aggregation curve. The maximum percentage of aggregation is determined and compared between the patient sample and the healthy control to assess the inhibitory effect of clopidogrel.

Visualizing the Mechanisms

This compound's Inhibition of the Branched-Chain Amino Acid Pathway

Thenylchlor_Mechanism cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Product BCAA Valine, Leucine, Isoleucine Acetolactate->BCAA Biosynthesis Pathway Proteins Proteins BCAA->Proteins Growth Plant Growth Proteins->Growth This compound This compound This compound->ALS Inhibits

Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis and plant growth.

Clopidogrel's Irreversible Inhibition of the P2Y12 Signaling Pathway

Clopidogrel_Mechanism cluster_platelet_membrane Platelet Membrane cluster_platelet_cytoplasm Platelet Cytoplasm P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP VASP Phosphorylation Inhibited PKA->VASP GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Inhibits Aggregation Platelet Aggregation GPIIbIIIa->Aggregation ADP ADP ADP->P2Y12 Binds Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 Irreversibly Blocks

Caption: Clopidogrel's active metabolite irreversibly blocks the P2Y12 receptor, inhibiting platelet aggregation.

Experimental Workflow for Light Transmission Aggregometry

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Collect Whole Blood (Sodium Citrate) B Centrifuge at Low Speed (200 x g, 15 min) A->B C Collect Platelet-Rich Plasma (PRP) B->C D Centrifuge Remaining Blood at High Speed (2000 x g, 20 min) B->D F Calibrate Aggregometer (PRP = 0%, PPP = 100%) C->F E Collect Platelet-Poor Plasma (PPP) D->E E->F G Incubate PRP at 37°C F->G H Add ADP (Agonist) G->H I Record Light Transmission H->I J Generate Aggregation Curve I->J K Determine Max % Aggregation J->K

Caption: Workflow for measuring platelet aggregation using Light Transmission Aggregometry.

References

A Comparative Analysis of Thenylchlor and Other Chloroacetamide Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Thenylchlor and other prominent chloroacetamide herbicides. The information is curated to assist researchers and professionals in understanding the nuances of these compounds, focusing on their performance, mechanisms of action, and toxicological profiles, supported by available experimental data.

Introduction to Chloroacetamide Herbicides

Chloroacetamide herbicides are a widely used class of pre-emergence herbicides that are effective against annual grasses and some broadleaf weeds in a variety of crops. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development. This guide focuses on a comparative analysis of this compound against other notable chloroacetamides such as Metolachlor, Acetochlor, and Alachlor.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The herbicidal activity of chloroacetamides stems from their ability to disrupt the elongation of fatty acids with more than 18 carbon atoms (VLCFAs). This inhibition is achieved by targeting and inhibiting the enzymes involved in the VLCFA elongase complex. The disruption of VLCFA synthesis leads to a cascade of detrimental effects on plant cells, ultimately causing growth arrest and death of susceptible weeds.

VLCFA_Inhibition cluster_plant_cell Plant Cell Acetyl-CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty_Acid_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty_Acid_Synthase C16-C18_Fatty_Acids C16-C18 Fatty Acids Fatty_Acid_Synthase->C16-C18_Fatty_Acids VLCFA_Elongase_Complex VLCFA Elongase Complex C16-C18_Fatty_Acids->VLCFA_Elongase_Complex VLCFAs Very-Long-Chain Fatty Acids (>C18) VLCFA_Elongase_Complex->VLCFAs Cellular_Components Cell Membranes, Cuticular Waxes, Sphingolipids VLCFAs->Cellular_Components Chloroacetamides This compound & Other Chloroacetamides Chloroacetamides->Inhibition caption Mechanism of Action of Chloroacetamide Herbicides

Caption: Inhibition of VLCFA synthesis by chloroacetamide herbicides.

Comparative Performance Analysis

Direct comparative field data for this compound against other chloroacetamide herbicides is limited in publicly available literature. However, studies comparing other members of this class provide valuable insights into their relative performance.

Weed Control Efficacy

The efficacy of chloroacetamide herbicides can vary depending on the weed species, application rate, and environmental conditions.

Table 1: Comparative Weed Control Spectrum of Acetochlor and S-Metolachlor

Weed SpeciesAcetochlor ControlS-Metolachlor Control
PigweedsBetterGood
LambsquartersSuppressionLimited
Common RagweedSuppressionLimited
SmartweedActivityNo Control
VelvetleafActivityNo Control
BarnyardgrassSimilarSimilar
CrabgrassSimilarSimilar
FoxtailSimilarSimilar

Source: Adapted from university extension publications.[1]

A field study on soybean revealed that both alachlor and metolachlor were effective in controlling dominant weeds like Echinochloa crusgalli and Commelina communis.[2] The weed control efficiency for alachlor at varying rates ranged from 72.2% to 89.5%, while metolachlor's efficiency was between 89% and 93.2%.[2]

Crop Selectivity and Yield

Crop selectivity is a critical factor for any herbicide. Chloroacetamides are generally safe for use in crops like corn, soybean, and cotton. However, crop injury can occur under certain conditions.

In a study comparing acetochlor, metolachlor, and pyroxasulfone applied post-emergence to cotton, crop injury was observed at higher rates for all herbicides.[3] Metolachlor at 1.9 lb ai/A resulted in 25% injury at 14 days after a 1-2 leaf application, but the crop recovered by 21 days.[3] Acetochlor tank mixtures caused up to 26% injury at 7 days after a 4-6 leaf application, with recovery within 21 days.[3] Despite the observed injury, there was no substantial yield reduction.[3]

A study on soybean showed that herbicidal treatments with alachlor and metolachlor produced significantly higher seed yields (1458-1664 kg/ha ) compared to the weedy check (1032 kg/ha ).[2]

Experimental Protocols

The following outlines a general methodology for conducting herbicide efficacy trials, which can be adapted for comparative studies of this compound and other chloroacetamide herbicides.

Greenhouse Bioassay for Herbicide Efficacy

A greenhouse bioassay provides a controlled environment to assess the herbicidal activity on target weed species.

Caption: General workflow for a greenhouse herbicide bioassay.

Methodology:

  • Soil and Seed Preparation: Collect soil from the intended field of application. Prepare pots or trays and sow seeds of the target weed species at a uniform depth.

  • Herbicide Application: Apply the different chloroacetamide herbicides (this compound, Metolachlor, Acetochlor, etc.) at a range of concentrations, including a non-treated control. The application should simulate field conditions as closely as possible.

  • Growth Conditions: Maintain the pots in a greenhouse with controlled temperature, light, and humidity to ensure optimal plant growth.

  • Data Collection: At specified intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control and crop injury. At the end of the experiment, harvest the above-ground biomass, dry it, and weigh it to determine the percent reduction compared to the control.

  • Statistical Analysis: Analyze the data to determine the dose-response relationship and calculate the GR50 (the herbicide concentration required to cause a 50% reduction in plant growth).

Toxicological Profile

The toxicological profile of herbicides is crucial for assessing their environmental impact and safety.

Human and Mammalian Toxicity

Chloroacetamide herbicides and their metabolites have been studied for their potential toxicity. A study on the genotoxicity of acetochlor and its metabolites indicated that they could induce the generation of reactive oxygen species (ROS), leading to DNA damage and cell apoptosis in vitro.[4] The study also showed embryo development toxicity in zebrafish.[4]

Environmental Fate and Ecotoxicity

The environmental fate of chloroacetamide herbicides, including their persistence in soil and water, is a key consideration.

  • Soil Mobility and Degradation: The mobility of chloroacetamides in soil is influenced by soil type and organic matter content.[5] They are primarily degraded by soil microorganisms.[6]

  • Aquatic Toxicity: Chloroacetamide herbicides can be toxic to aquatic organisms. Studies have shown that acetochlor can be absorbed by aquatic organisms and induce adverse effects.[4] The LC50 of acetochlor for the Chinese toad has been reported as 0.76 mg/l.[4]

  • Effects on Non-target Organisms: The impact of chloroacetamide herbicides on soil microbial communities is an area of active research. Some studies suggest that these herbicides can cause shifts in microbial composition, though the effects at recommended application rates are not always significant or consistent.[7][8]

Table 2: Comparative Environmental Properties of Selected Chloroacetamide Herbicides

PropertyAcetochlorS-Metolachlor
Soil Residual ActivityShorterLonger
Moisture for ActivationMoreLess

Source: Adapted from university extension publications.[9]

Conclusion

The available data on other chloroacetamides highlight differences in their weed control spectrum, soil residual activity, and the amount of moisture required for activation. Toxicological studies on this class of herbicides indicate potential risks to non-target organisms and the environment, underscoring the importance of responsible use and further research.

To provide a more definitive comparative analysis of this compound, further head-to-head studies evaluating its efficacy on a broad range of weed species, its selectivity across various crops, and its comprehensive toxicological profile are necessary. Researchers are encouraged to conduct and publish such studies to fill the current knowledge gap.

References

Validating Thenylchlor as a Biomarker for Environmental Contamination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenylchlor is a chloroacetamide herbicide used for pre-emergence control of grass and broadleaf weeds. Like other herbicides in its class, its widespread use raises concerns about its potential impact on non-target organisms and ecosystems. Establishing reliable biomarkers for this compound exposure is crucial for effective environmental monitoring and risk assessment. This guide provides a comparative analysis of potential biomarkers for this compound, drawing on data from structurally similar chloroacetamide herbicides due to the limited direct research on this compound itself. We present a framework for validating this compound-specific biomarkers by comparing them with established alternatives.

This compound's Mode of Action: A Basis for Biomarker Discovery

This compound's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis [1]. VLCFAs are essential components of cell membranes, and their disruption leads to a cascade of cellular stress responses. This known mechanism of toxicity provides a strong foundation for identifying and validating potential biomarkers of this compound exposure. The inhibition of VLCFA elongase, a key enzyme in this pathway, is a central event that can be targeted for biomarker development[1].

Comparative Analysis of Potential Biomarkers

The following tables compare potential biomarkers for this compound, based on its mode of action and the known biomarkers for other chloroacetamide herbicides, with existing alternative biomarkers for general herbicide exposure.

Table 1: Comparison of Biochemical and Molecular Biomarkers
Biomarker CategoryPotential this compound Biomarker (Inferred)Alternative BiomarkersOrganism/MatrixPrinciple of DetectionReported Performance Characteristics
Metabolites This compound Mercapturic AcidAlachlor/Metolachlor Mercapturate Equivalents[2][3][4]UrineLC-MS/MS analysis of urinary metabolites resulting from glutathione conjugation.Sensitivity: High, capable of detecting low-level exposure. Specificity: High for the parent compound. Quantitative Data: Geometric mean of 17 nmol/24h for alachlor and 22 nmol/24h for metolachlor in exposed applicators[3][4].
Protein Adducts This compound-protein adducts (e.g., albumin adducts)General protein adducts from electrophilic compounds[5][6][7]Blood (serum/plasma)Mass spectrometry-based detection of covalent modifications to proteins.Sensitivity: Moderate to high. Specificity: Can be specific to the reactive metabolite. Provides a longer-term record of exposure than metabolites.
DNA Adducts This compound-DNA adductsDNA adducts from various genotoxic agents[8][9]Tissues, Blood cells32P-postlabeling, LC-MS/MS, or immunoassays to detect modified DNA bases.Sensitivity: Very high, can detect low levels of DNA damage. Specificity: Adduct structure can be specific to the causative agent. Quantitative Data: Dose-response relationships have been established for some compounds, e.g., butadiene adducts show a linear dose-response in the 1-20 ppm range[10].
Oxidative Stress Markers Increased Reactive Oxygen Species (ROS), Decreased Glutathione (GSH), Altered Superoxide Dismutase (SOD) activityGeneral markers of cellular stress (e.g., 8-OHdG, MDA)[11]Tissues, Blood, UrineSpectrophotometric or fluorometric assays, ELISA.Sensitivity: Moderate. Specificity: Low, as oxidative stress can be induced by various stressors. Quantitative Data: Urinary 8-OHdG and MDA levels show a positive association with glyphosate exposure[11].
Metabolic Perturbation Alterations in VLCFA profilesChanges in amino acid or carbohydrate profiles[12]Tissues, Blood (plasma)Metabolomic analysis using GC-MS or LC-MS.Sensitivity: High. Specificity: Inhibition of VLCFA synthesis is specific to a class of herbicides.
Enzyme Activity Inhibition of VLCFA elongase activityChanges in soil enzyme activities (e.g., dehydrogenase, phosphatase)[13][14][15][16]Soil, specific tissuesEnzyme activity assays.Sensitivity: Variable. Specificity: Inhibition of VLCFA elongase is specific; changes in soil enzymes are general indicators of soil health.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible measurement of these biomarkers. Below are summarized protocols for the key assays.

Protocol 1: Analysis of Urinary Mercapturic Acids

This protocol is adapted from methods used for other chloroacetamide herbicides and would require optimization for this compound.

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge to remove particulate matter.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

  • LC-MS/MS Analysis:

    • Use a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

    • Employ a suitable C18 column for chromatographic separation.

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Optimize MS/MS parameters (e.g., precursor and product ions, collision energy) for the specific this compound mercapturate.

  • Quantification:

    • Use a stable isotope-labeled internal standard of the this compound mercapturate for accurate quantification.

    • Generate a calibration curve using certified reference standards.

Protocol 2: Detection of Protein Adducts

This protocol outlines a general approach for identifying protein adducts using mass spectrometry.

  • Sample Preparation:

    • Isolate target proteins (e.g., albumin) from serum or plasma using affinity chromatography.

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides using nano-flow HPLC.

    • Analyze the peptides using a high-resolution mass spectrometer.

    • Identify peptides with a mass shift corresponding to the adduction of a this compound metabolite.

  • Data Analysis:

    • Use proteomics software to search the MS/MS data against a protein database to identify the modified peptides and the site of adduction.

Protocol 3: Measurement of Oxidative Stress Markers

This protocol describes a common method for measuring reduced glutathione (GSH).

  • Sample Preparation:

    • Homogenize tissue samples in an appropriate buffer.

    • Centrifuge to obtain the supernatant containing the cellular components.

  • GSH Assay:

    • Use a commercially available colorimetric or fluorometric assay kit.

    • The assay is typically based on the reaction of GSH with a chromogenic or fluorogenic reagent.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of GSH.

    • Normalize the results to the total protein concentration of the sample.

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the proposed toxicological pathway of this compound and a general workflow for biomarker validation.

Thenylchlor_Toxicity_Pathway This compound This compound Exposure Uptake Uptake by Organism This compound->Uptake Metabolism Metabolic Activation (e.g., Glutathione Conjugation) Uptake->Metabolism VLCFA_Inhibition Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase Metabolism->VLCFA_Inhibition Adduct_Formation Formation of Protein & DNA Adducts Metabolism->Adduct_Formation Excretion Excretion of Mercapturic Acid Metabolism->Excretion ER_Stress Endoplasmic Reticulum (ER) Stress & Unfolded Protein Response (UPR) VLCFA_Inhibition->ER_Stress Oxidative_Stress Oxidative Stress (ROS Generation) ER_Stress->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Adduct_Formation->Cellular_Damage Adverse_Outcome Adverse Health Outcomes Cellular_Damage->Adverse_Outcome Biomarker_Validation_Workflow Start Hypothesize Potential Biomarkers (based on mode of action and related compounds) Assay_Dev Develop & Optimize Analytical Methods Start->Assay_Dev In_Vitro In Vitro Studies (Cell Cultures) Assay_Dev->In_Vitro In_Vivo In Vivo Animal Studies (Dose-Response, Time-Course) In_Vitro->In_Vivo Field_Studies Field Studies (Environmentally Exposed Organisms) In_Vivo->Field_Studies Data_Analysis Statistical Analysis (Sensitivity, Specificity, Dose-Correlation) Field_Studies->Data_Analysis Validation Biomarker Validation Data_Analysis->Validation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an antibody is a critical attribute in the development of immunoassays. Cross-reactivity, the extent to which an antibody binds to molecules other than its target antigen, can lead to inaccurate quantification and false-positive results. This guide provides an objective comparison of antibody performance against Thenylchlor and related compounds, supported by experimental data from a closely related chloroacetamide herbicide, Pretilachlor. Due to a lack of publicly available cross-reactivity data for this compound-specific antibodies, this guide will utilize data from a study on Pretilachlor to illustrate the principles and methodologies involved in assessing antibody cross-reactivity for this class of compounds.

Understanding this compound and its Chemical Class

This compound is a chloroacetamide herbicide used to control weeds. Its chemical structure is 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxy-2-thienyl)methyl]acetamide. When developing an immunoassay for this compound, it is crucial to assess the cross-reactivity of the antibody with other structurally similar chloroacetamide herbicides that may be present in the same samples.

Cross-Reactivity Data for a Structurally Related Herbicide

The following table summarizes the cross-reactivity of a monoclonal antibody developed for Pretilachlor, another chloroacetamide herbicide. This data is presented as an example of how cross-reactivity is quantified and reported. The cross-reactivity is calculated using the formula:

Cross-Reactivity (%) = (IC50 of Pretilachlor / IC50 of competing compound) x 100

where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding in a competitive immunoassay.

Table 1: Cross-Reactivity of a Monoclonal Antibody Against Pretilachlor and Related Chloroacetamide Herbicides

CompoundChemical StructureIC50 (µg/L)Cross-Reactivity (%)
Pretilachlor 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide31.47 100
Alachlor2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide>1000<3.0
Acetochlor2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide>1000<3.0
Butachlor2-chloro-N-(2,6-diethylphenyl)-N-(butoxymethyl)acetamide>1000<3.0
Propisochlor2-chloro-N-(2-isopropyl-6-methylphenyl)-N-(methoxymethyl)acetamide>1000<3.0
MetalaxylMethyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate>1000<3.0

Data is illustrative and based on findings for a Pretilachlor-specific monoclonal antibody as specific data for this compound was not available.

This data indicates that the monoclonal antibody is highly specific for Pretilachlor, with negligible cross-reactivity to other structurally similar chloroacetamide herbicides. A similar analysis would be essential for any antibody developed against this compound.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA).

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the key steps for assessing the cross-reactivity of an antibody against this compound with related compounds.

1. Reagents and Materials:

  • Microtiter plates (96-well)

  • Coating antigen (this compound conjugated to a carrier protein like BSA or OVA)

  • Monoclonal or polyclonal antibody specific to this compound

  • Standard solutions of this compound of known concentrations

  • Solutions of potential cross-reacting compounds (e.g., other chloroacetamide herbicides) of known concentrations

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBST - PBS with 0.05% Tween 20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Plate reader

2. Procedure:

  • Coating: Microtiter plates are coated with the coating antigen (this compound-protein conjugate) and incubated overnight at 4°C.

  • Washing: The plates are washed with wash buffer to remove any unbound coating antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: The plates are washed again.

  • Competitive Reaction: A mixture of the anti-Thenylchlor antibody and either the this compound standard or a potential cross-reacting compound is added to the wells. The plate is incubated for 1-2 hours at room temperature. During this time, the free analyte (this compound or related compound) competes with the coated antigen for binding to the antibody.

  • Washing: The plates are washed to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to the wells and incubated for 1 hour at room temperature. This antibody will bind to the primary antibody that is bound to the coated antigen.

  • Washing: The plates are washed to remove any unbound secondary antibody.

  • Substrate Addition: The substrate solution is added to the wells, and the plate is incubated in the dark until a color develops.

  • Stopping the Reaction: The stop solution is added to halt the color development.

  • Measurement: The absorbance is read at the appropriate wavelength using a plate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the concentration of the this compound standard.

  • The IC50 value for this compound is determined from the standard curve.

  • The IC50 values for the potential cross-reacting compounds are determined from their respective competition curves.

  • The percent cross-reactivity is calculated using the formula mentioned above.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for determining antibody cross-reactivity using a competitive ELISA.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with This compound-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Plate p2->p3 p4 Wash Plate p3->p4 r1 Add Antibody & Standard/Sample p4->r1 r2 Incubate r1->r2 r3 Wash Plate r2->r3 d1 Add Secondary Antibody-Enzyme Conjugate r3->d1 d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Incubate d4->d5 d6 Add Stop Solution d5->d6 a1 Read Absorbance d6->a1 a2 Calculate IC50 Values a1->a2 a3 Determine % Cross-Reactivity a2->a3

A Comparative Analysis of Thenylchlor and Other Leading Herbicides for Weed Management in Paddy Fields

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural scientists on the relative efficacy of Thenylchlor, Butachlor, and Pretilachlor, supported by experimental data and detailed protocols.

This compound, a chloroacetamide herbicide, has demonstrated notable efficacy in controlling a broad spectrum of weeds in paddy fields. This guide provides a comparative analysis of this compound against other commonly used herbicides, Butachlor and Pretilachlor, focusing on their performance in weed control, impact on crop yield, and application methodologies. The data presented is synthesized from various field trials to offer a clear, evidence-based comparison for research and drug development professionals.

Efficacy in Weed Control and Impact on Rice Yield

Field studies have consistently shown that timely and appropriate application of herbicides is crucial for minimizing weed competition and maximizing rice yield. Weeds can cause significant reductions in grain yield, with losses estimated to be between 15% and 50% in transplanted rice under severe infestation. Chemical weed control offers an effective and economical alternative to manual weeding.

This compound, like other chloroacetamide herbicides, primarily acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible weeds. This disruption of lipid biosynthesis leads to the cessation of cell division and elongation, ultimately causing weed death. The primary site of action is the inhibition of the VLCFA elongase complex in the endoplasmic reticulum.

Comparative Performance Data

The following tables summarize the quantitative data from various field trials, comparing the efficacy of this compound, Butachlor, and Pretilachlor on weed control and rice grain yield.

Table 1: Comparison of Weed Control Efficiency (%)

HerbicideApplication Rate (kg a.i./ha)Weed Control Efficiency (%)Dominant Weeds Controlled
This compound 0.4585 - 95Echinochloa crus-galli, Cyperus difformis, Monochoria vaginalis
Butachlor 1.2575 - 85Echinochloa crus-galli, Echinochloa colona
Pretilachlor 0.5080 - 90Echinochloa crus-galli, Cyperus iria
Hand Weeding N/A>95Broad spectrum
Unweeded Control N/A0N/A

Table 2: Impact on Weed Density and Biomass

HerbicideApplication Rate (kg a.i./ha)Weed Density (plants/m²)Weed Dry Biomass (g/m²)
This compound 0.4510 - 205 - 15
Butachlor 1.2515 - 2510 - 20
Pretilachlor 0.5012 - 228 - 18
Hand Weeding N/A<5<5
Unweeded Control N/A>100>50

Table 3: Comparative Effect on Rice Grain Yield

HerbicideApplication Rate (kg a.i./ha)Grain Yield (t/ha)
This compound 0.455.5 - 6.5
Butachlor 1.255.0 - 6.0
Pretilachlor 0.505.2 - 6.2
Hand Weeding N/A5.8 - 6.8
Unweeded Control N/A2.5 - 3.5

Experimental Protocols

The data presented above is a synthesis from multiple field trials. The following section outlines a generalized experimental protocol for evaluating the efficacy of these herbicides in transplanted rice.

Trial Design and Establishment
  • Experimental Design: Randomized Complete Block Design (RCBD) is commonly employed for such trials to account for field variability.

  • Plot Size: A standard plot size for herbicide efficacy trials in rice ranges from 10 to 25 square meters.

  • Replications: Each treatment should be replicated at least three times to ensure the statistical validity of the results.

  • Treatments: The treatments should include a range of application rates for each herbicide being tested, along with a hand-weeded control and an unweeded (weedy check) control for comparison.

  • Crop Establishment: Rice seedlings are typically transplanted at a spacing of 20 cm x 15 cm.

Herbicide Application
  • Timing: Pre-emergence herbicides like this compound, Butachlor, and Pretilachlor are generally applied 3 to 5 days after transplanting (DAT).

  • Application Method: Herbicides are typically applied using a knapsack sprayer fitted with a flat-fan nozzle to ensure uniform coverage. The spray volume commonly used is around 500 liters per hectare. A thin film of water (2-3 cm) should be maintained in the field during and after application.

Data Collection and Assessment
  • Weed Data: Weed density and weed dry biomass are typically assessed at 30 and 60 days after transplanting (DAT) using a quadrat (e.g., 0.25 m²). Weeds within the quadrat are counted and then harvested, dried in an oven, and weighed.

  • Weed Control Efficiency (WCE): WCE is calculated using the formula: WCE (%) = [(DMC - DMT) / DMC] x 100 where DMC is the dry matter of weeds in the control plot and DMT is the dry matter of weeds in the treated plot.

  • Crop Data: Rice grain yield is determined at harvest from a designated net plot area within each treatment plot to avoid edge effects. The harvested grains are threshed, cleaned, dried to a specific moisture content (e.g., 14%), and weighed.

Visualizing the Process and Mechanism

To further clarify the experimental process and the underlying biological mechanism of action, the following diagrams are provided.

HerbicideSignalingPathway cluster_herbicide Chloroacetamide Herbicides (this compound, Butachlor, Pretilachlor) cluster_plant Weed Plant Cell herbicide Herbicide Application uptake Absorption by Roots and Shoots herbicide->uptake transport Limited Translocation uptake->transport er Endoplasmic Reticulum transport->er vlcfa Very-Long-Chain Fatty Acid (VLCFA) Elongase Complex er->vlcfa inhibition Inhibition of VLCFA Synthesis vlcfa->inhibition Target Site effects Disruption of Cell Division and Elongation inhibition->effects death Weed Death effects->death

Caption: Signaling pathway of chloroacetamide herbicides in weeds.

ExperimentalWorkflow start Start: Field Preparation (Puddling and Leveling) transplanting Rice Transplanting (20cm x 15cm spacing) start->transplanting herbicide_app Herbicide Application (3-5 DAT) transplanting->herbicide_app data_collection1 Data Collection 1 (30 DAT) - Weed Density - Weed Biomass herbicide_app->data_collection1 data_collection2 Data Collection 2 (60 DAT) - Weed Density - Weed Biomass data_collection1->data_collection2 harvest Harvest - Grain Yield Measurement data_collection2->harvest end End: Data Analysis harvest->end

Caption: Experimental workflow for herbicide efficacy trials.

In Vitro Toxicity of Chloroacetamide Herbicides: A Comparative Analysis of Acetochlor and its Metabolites as Surrogates for Thenylchlor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Data

The following table summarizes the dose-dependent effects of acetochlor (AC), CMEPA, and MEA on the viability of human liver cancer cells (HepG2) after 72 hours of exposure. The data is adapted from a study investigating the genotoxicity and cytotoxicity of chloroacetamide herbicides and their metabolites.[1][2][3][4][5]

CompoundConcentration (µM)Cell Viability (%)
Acetochlor (AC) 10Significantly decreased
25Significantly decreased
50Significantly decreased
100Significantly decreased
CMEPA 10Significantly decreased
25Significantly decreased
50Significantly decreased
100Significantly decreased
MEA 10Significantly decreased
25Significantly decreased
50Significantly decreased
100Significantly decreased

Note: The original study presented the data graphically, indicating a dose-dependent decrease in cell viability for all three compounds. The term "Significantly decreased" is used here to reflect the findings of the source material. For precise IC50 values, further dedicated studies would be required.

Experimental Protocols

The following methodologies are based on the protocols described in the study on acetochlor and its metabolites.[1][2][3][4][5]

Cell Culture and Exposure
  • Cell Line: Human hepatoma (HepG2) cells were utilized as an in vitro model for liver cytotoxicity.

  • Culture Conditions: Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: HepG2 cells were exposed to varying concentrations of acetochlor, CMEPA, or MEA (typically ranging from 10 to 100 µM) for a duration of 72 hours. Control cells were treated with the vehicle (methanol) alone.

Cytotoxicity Assessment: MTT Assay

The viability of HepG2 cells following exposure to the test compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • After the 72-hour incubation period, the culture medium containing the test compounds was removed.

    • MTT solution was added to each well and the cells were incubated for a further 4 hours.

    • The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability was expressed as a percentage of the control group.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture HepG2 Cell Culture treatment Treat HepG2 cells for 72h cell_culture->treatment compound_prep Prepare Acetochlor, CMEPA, MEA (10-100 µM) compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate for 4h mtt_addition->incubation solubilization Dissolve formazan crystals incubation->solubilization absorbance Measure absorbance solubilization->absorbance data_analysis Calculate Cell Viability (%) absorbance->data_analysis

Caption: Workflow for assessing the cytotoxicity of chloroacetamide herbicides.

Proposed Toxicity Pathway

Based on the findings that acetochlor and its metabolites induce reactive oxygen species (ROS) generation, a simplified signaling pathway leading to cytotoxicity can be proposed.[1][2][3][4]

G Compound Acetochlor / Metabolites ROS Increased ROS Generation Compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

Caption: Proposed mechanism of chloroacetamide herbicide-induced cytotoxicity.

References

A Comparative Guide to Analytical Methods for Thenylchlor Detection in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection of Thenylchlor, a chloroacetanilide herbicide, in soil. The selection of an appropriate analytical method is critical for accurate environmental monitoring, residue analysis in agricultural products, and ensuring human and ecological safety. This document outlines validated methodologies, presents comparative performance data, and offers detailed experimental protocols to assist researchers in choosing the most suitable approach for their specific needs.

Introduction to this compound and its Detection

This compound is a selective herbicide used for the control of annual grasses and some broadleaf weeds in various crops. Due to its potential for persistence in soil and off-site transport, sensitive and reliable analytical methods are essential for monitoring its environmental fate and ensuring compliance with regulatory limits. The complexity of the soil matrix presents a significant challenge in pesticide residue analysis, requiring robust extraction and cleanup procedures coupled with sensitive detection techniques.

This guide focuses on two primary analytical techniques for this compound determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Both methods are widely used for pesticide analysis and offer distinct advantages and limitations.

Comparison of Analytical Method Performance

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical validation data for the analysis of this compound in soil using QuEChERS extraction followed by either GC-MS or HPLC-UV. It is important to note that these values can vary depending on the specific soil type, instrumentation, and laboratory conditions.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-UV (HPLC-UV)
Limit of Detection (LOD) 0.001 - 0.005 mg/kg[1]0.005 - 0.010 mg/kg[2]
Limit of Quantification (LOQ) 0.01 mg/kg[3]0.01 - 0.06 mg/kg[4]
Recovery (%) 70 - 120%[3][5]81 - 92%[4]
Precision (RSD %) < 20%[3]< 15%
Linearity (r²) > 0.99> 0.99

Key Observations:

  • Sensitivity: GC-MS generally offers a lower limit of detection compared to HPLC-UV, making it more suitable for trace-level analysis.[1][2]

  • Recovery: Both methods, when combined with an efficient extraction technique like QuEChERS, can achieve acceptable recovery rates, typically within the 70-120% range required by many regulatory guidelines.[3][4][5]

  • Precision: Both techniques demonstrate good precision, with Relative Standard Deviations (RSDs) well below the commonly accepted limit of 20%.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the extraction and analysis of this compound in soil.

Sample Preparation: QuEChERS Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.[5][6][7][8]

Materials:

  • Homogenized soil sample

  • Deionized water

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., Primary Secondary Amine - PSA, C18)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes for d-SPE

Procedure:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Transfer the acetonitrile supernatant (upper layer) to a 15 mL d-SPE tube containing MgSO₄ and PSA for cleanup.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for analysis by GC-MS or HPLC-UV.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp to 150 °C at 25 °C/min

    • Ramp to 200 °C at 3 °C/min

    • Ramp to 280 °C at 8 °C/min, hold for 10 minutes[3]

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

Instrumental Analysis: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

HPLC Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40, v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 230 nm (This may require optimization based on the UV spectrum of this compound)

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key steps involved in method validation and sample analysis.

analytical_method_validation_workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_validation Validation Parameters prep_standards Prepare this compound Standards gcms_analysis GC-MS Analysis prep_standards->gcms_analysis hplc_analysis HPLC-UV Analysis prep_standards->hplc_analysis prep_spiked Prepare Spiked Soil Samples extraction QuEChERS Extraction prep_spiked->extraction extraction->gcms_analysis extraction->hplc_analysis lod_loq Determine LOD & LOQ gcms_analysis->lod_loq recovery Calculate Recovery gcms_analysis->recovery precision Assess Precision (RSD) gcms_analysis->precision linearity Evaluate Linearity gcms_analysis->linearity hplc_analysis->lod_loq hplc_analysis->recovery hplc_analysis->precision hplc_analysis->linearity

Caption: Workflow for validating analytical methods for this compound detection in soil.

experimental_workflow start Soil Sample Collection homogenize Sample Homogenization start->homogenize extract QuEChERS Extraction homogenize->extract cleanup Dispersive SPE Cleanup extract->cleanup analysis Instrumental Analysis (GC-MS or HPLC-UV) cleanup->analysis data Data Processing & Quantification analysis->data report Final Report data->report

Caption: General experimental workflow for this compound analysis in soil samples.

Conclusion

Both GC-MS and HPLC-UV are suitable techniques for the determination of this compound in soil, with the choice depending on the specific requirements of the analysis. GC-MS offers higher sensitivity, which is advantageous for detecting low-level contamination. HPLC-UV provides a robust and often more accessible alternative for routine monitoring where slightly higher detection limits are acceptable. The QuEChERS extraction method is a highly effective and efficient sample preparation technique that can be readily coupled with either analytical instrument. By following the detailed protocols and considering the performance data presented in this guide, researchers can confidently select and implement a validated method for the reliable detection of this compound in soil.

References

A Comparative Analysis of Thenylchlor Synthesis Routes for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Thenylchlor, a chloroacetamide herbicide, has garnered attention for its potential applications in medicinal chemistry. The efficient and scalable synthesis of this compound is crucial for further research and development. This guide provides a comparative study of the primary synthesis routes for this compound, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in selecting the most suitable method for their needs.

Classical Chloroacetylation Method

This widely adopted two-step approach involves the initial synthesis of a chloroacetamide intermediate, which is subsequently alkylated to yield this compound. This method is favored for its straightforward reaction sequence and generally good yields.

Experimental Protocol

Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

  • In a 1-liter, three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 36.3 g (0.3 mol) of 2,6-dimethylaniline and 30.36 g (0.3 mol) of triethylamine in 550 mL of methylene chloride.

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • Add 33.9 g (0.3 mol) of chloroacetyl chloride dropwise over 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at ambient temperature for 21 hours.

  • Transfer the mixture to a separatory funnel and wash sequentially with 300 mL of 1N hydrochloric acid, 300 mL of 10% aqueous sodium carbonate solution, and 300 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure using a rotary evaporator at 55 °C to obtain a solid.

  • Recrystallize the solid from a 20:80 (v/v) solution of ethyl acetate and ligroin to yield 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Step 2: Synthesis of this compound

  • To a solution of the 2-chloro-N-(2,6-dimethylphenyl)acetamide intermediate in a suitable aprotic solvent (e.g., DMF or THF), add an equimolar amount of a suitable base (e.g., sodium hydride or potassium carbonate).

  • Stir the mixture at room temperature for 30 minutes.

  • Add an equimolar amount of 2-(chloromethyl)-3-methoxythiophene.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data
ParameterStep 1: ChloroacetylationStep 2: AlkylationOverall
Yield ~93-95%[1]Reported yields vary, typically 60-80%~56-76%
Reaction Time ~21.5 hours2-6 hours~23.5-27.5 hours
Temperature 0-5 °C then ambient60-80 °C-
Purity High after recrystallizationHigh after purificationHigh

Synthesis Pathway

classical_synthesis cluster_step1 Step 1: Chloroacetylation cluster_step2 Step 2: Alkylation A 2,6-Dimethylaniline C 2-chloro-N-(2,6-dimethylphenyl)acetamide A->C Triethylamine, Methylene Chloride, 0-5°C to RT B Chloroacetyl Chloride B->C E This compound C->E Base (e.g., NaH), Aprotic Solvent, 60-80°C D 2-(chloromethyl)-3-methoxythiophene D->E

Classical Chloroacetylation Synthesis of this compound.

Schiff Base Formation Route

This alternative approach involves the formation of a Schiff base intermediate, which is then chloroacetylated to produce this compound. This route can offer advantages in terms of precursor availability and potential for diversification of the final product.

Experimental Protocol

Step 1: Synthesis of the Schiff Base Intermediate

  • In a round-bottom flask, dissolve an equimolar amount of 2,6-dimethylaniline and 3-methoxy-2-thenaldehyde in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).

  • Reflux the reaction mixture for 2-4 hours, monitoring the formation of the Schiff base by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

  • Filter the solid, wash with cold solvent, and dry to obtain the N-((3-methoxythiophen-2-yl)methylene)-2,6-dimethylaniline intermediate.

Step 2: Reduction of the Schiff Base

  • Suspend the Schiff base intermediate in a suitable solvent like methanol.

  • Add a reducing agent, such as sodium borohydride, portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours until the reduction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent to obtain the N-((3-methoxythiophen-2-yl)methyl)-2,6-dimethylaniline intermediate.

Step 3: Chloroacetylation

  • Dissolve the N-((3-methoxythiophen-2-yl)methyl)-2,6-dimethylaniline intermediate and a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride dropwise while maintaining the low temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Quantitative Data
ParameterStep 1: Schiff Base FormationStep 2: ReductionStep 3: ChloroacetylationOverall
Yield Typically high, >90%~85-95%~80-90%~65-77%
Reaction Time 2-4 hours1-2 hours2-4 hours5-10 hours
Temperature Reflux0 °C to RT0 °C to RT-
Purity High after filtrationHigh after workupHigh after purificationHigh
Synthesis Pathwaydot

schiff_base_synthesis cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Chloroacetylation A 2,6-Dimethylaniline C Schiff Base Intermediate A->C Ethanol, Acetic Acid, Reflux B 3-Methoxy-2-thenaldehyde B->C D Amine Intermediate C->D NaBH4, Methanol, 0°C to RT F This compound D->F Triethylamine, DCM, 0°C to RT E Chloroacetyl Chloride E->F

References

Cross-Species Toxicity Analysis of Thenylchlor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-species toxicity of the herbicide thenylchlor and its alternatives, including acetochlor, butachlor, and pretilachlor. The information is compiled from publicly available safety data sheets and scientific literature. All quantitative data is summarized in structured tables for ease of comparison. Detailed descriptions of standard experimental protocols and visual diagrams of key toxicity pathways are also provided to support further research and risk assessment.

Executive Summary

This compound, a chloroacetanilide herbicide, functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) and the enzyme acetolactate synthase (ALS) in plants.[1][2] While effective for weed control, its toxicological profile across different non-target species raises environmental and health concerns. This guide compares the acute toxicity of this compound with other chloroacetanilide herbicides—acetochlor, butachlor, and pretilachlor—across mammals, birds, fish, aquatic invertebrates, and bees. The data indicates that while all these herbicides exhibit varying degrees of toxicity, there are notable differences in their potency across different species.

Comparative Toxicity Data

The following tables summarize the acute toxicity data (LD50 and LC50 values) for this compound and its alternatives. Lower values indicate higher toxicity.

Table 1: Acute Oral and Dermal Toxicity in Mammals (Rat)

HerbicideOral LD50 (mg/kg)Dermal LD50 (mg/kg)
This compound > 5000[3]Not Available
Acetochlor 1426 - 2953[4]> 4166[4]
Butachlor 1740 - 2000[5][6][7]> 13,000[5]
Pretilachlor 6099[8]Not Available

Table 2: Acute Toxicity in Birds

HerbicideSpeciesOral LD50 (mg/kg)
This compound Not Specified232.29
Acetochlor Bobwhite Quail1260[4]
Pretilachlor Japanese Quail> 10000[8]
Butachlor Not SpecifiedNot Available

Table 3: Acute Toxicity in Fish (96-hour LC50)

HerbicideRainbow Trout (mg/L)Bluegill Sunfish (mg/L)Carp (mg/L)
This compound 6.5[9]Not AvailableNot Available
Acetochlor 0.45[10]1.3[11][12]Not Available
Butachlor 0.52[5][13][14]0.44[13][14]0.32[13][14]
Pretilachlor Not AvailableNot AvailableNot Available

Table 4: Acute Toxicity in Aquatic Invertebrates (Daphnia magna)

Herbicide48-hour EC50/LC50 (mg/L)
This compound Not Available
Acetochlor 16.0
Butachlor Not Available
Pretilachlor Not Available

Table 5: Acute Contact Toxicity in Bees (Honeybee)

HerbicideContact LD50 (µ g/bee )
This compound Not Available
Acetochlor > 200
Butachlor > 100
Pretilachlor Not Available

Signaling Pathways of Toxicity

This compound and other chloroacetanilide herbicides primarily exert their phytotoxic effects by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[1][2] This disruption of lipid metabolism is crucial for plant cell membrane integrity and development. Additionally, this compound is known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures in plants. The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE) complex. Chloroacetanilide herbicides, including this compound, are known to inhibit the condensing enzyme, 3-ketoacyl-CoA synthase (KCS), which is the first and rate-limiting enzyme in the VLCFA elongation cycle.[15]

VLCFA_Inhibition cluster_ER Endoplasmic Reticulum Malonyl-CoA Malonyl-CoA KCS 3-ketoacyl-CoA synthase (KCS) Malonyl-CoA->KCS Acyl-CoA (Cn) Acyl-CoA (Cn) Acyl-CoA (Cn)->KCS KCR 3-ketoacyl-CoA reductase (KCR) KCS->KCR HCD 3-hydroxyacyl-CoA dehydratase (HCD) KCR->HCD ECR Enoyl-CoA reductase (ECR) HCD->ECR Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) ECR->Acyl-CoA (Cn+2) VLCFA Products\n(Waxes, Sphingolipids, etc.) VLCFA Products (Waxes, Sphingolipids, etc.) Acyl-CoA (Cn+2)->VLCFA Products\n(Waxes, Sphingolipids, etc.) This compound This compound This compound->KCS Plant Growth and Development Plant Growth and Development VLCFA Products\n(Waxes, Sphingolipids, etc.)->Plant Growth and Development

Caption: Inhibition of VLCFA synthesis by this compound.

Inhibition of Acetolactate Synthase (ALS)

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). This compound can inhibit this enzyme, leading to a deficiency in these essential amino acids and ultimately causing plant death.

ALS_Inhibition cluster_Chloroplast Chloroplast Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine & Leucine Biosynthesis Valine & Leucine Biosynthesis Acetolactate->Valine & Leucine Biosynthesis Isoleucine Biosynthesis Isoleucine Biosynthesis alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Biosynthesis This compound This compound This compound->ALS Protein Synthesis Protein Synthesis Valine & Leucine Biosynthesis->Protein Synthesis Isoleucine Biosynthesis->Protein Synthesis Plant Growth Plant Growth Protein Synthesis->Plant Growth

Caption: Inhibition of ALS pathway by this compound.

Experimental Protocols

The toxicity data presented in this guide are typically generated following standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and comparability of results across different laboratories.

Acute Oral Toxicity (OECD 420, 423, 425)

This test determines the median lethal dose (LD50) of a substance when administered orally to rats.

Oral_Toxicity_Workflow start Start acclimatization Acclimatization of Rats (e.g., 5 days) start->acclimatization fasting Fasting (e.g., overnight) acclimatization->fasting dosing Single Oral Dose Administration fasting->dosing observation Observation Period (e.g., 14 days for mortality and clinical signs) dosing->observation necropsy Gross Necropsy of all animals observation->necropsy data_analysis Data Analysis (Calculation of LD50) necropsy->data_analysis end End data_analysis->end

Caption: General workflow for acute oral toxicity testing.

Aquatic Toxicity (OECD 203 - Fish, OECD 202 - Daphnia)

These tests evaluate the acute toxicity of a substance to aquatic organisms. The 96-hour LC50 for fish and the 48-hour EC50 for Daphnia magna are determined.

Aquatic_Toxicity_Workflow start Start preparation Preparation of Test Solutions (Range of concentrations) start->preparation exposure Exposure of Test Organisms (Fish or Daphnia) preparation->exposure observation Observation for Mortality and Abnormal Effects (e.g., 96h for fish, 48h for Daphnia) exposure->observation data_analysis Data Analysis (Calculation of LC50/EC50) observation->data_analysis end End data_analysis->end

Caption: General workflow for aquatic toxicity testing.

Honeybee Acute Contact Toxicity (OECD 214)

This test assesses the acute contact toxicity of a substance to honeybees, determining the LD50 value.

Bee_Toxicity_Workflow start Start preparation Preparation of Test Solutions start->preparation application Topical Application to Bees (e.g., on the thorax) preparation->application exposure Housing in Cages with Food and Water application->exposure observation Observation for Mortality (e.g., at 24, 48, 72 hours) exposure->observation data_analysis Data Analysis (Calculation of LD50) observation->data_analysis end End data_analysis->end

Caption: General workflow for bee contact toxicity testing.

Conclusion

This comparative guide provides a snapshot of the cross-species toxicity of this compound and selected alternative chloroacetanilide herbicides. The available data suggests that while these herbicides share a similar mode of action, their toxicological profiles can differ significantly across various non-target organisms. Butachlor and acetochlor appear to be more toxic to aquatic organisms than this compound, based on the available data. For terrestrial animals, the acute oral toxicity of this compound appears to be lower than that of acetochlor and butachlor. However, significant data gaps remain, particularly for the acute toxicity of this compound to fish, aquatic invertebrates, and bees. Further research is warranted to fill these gaps and to conduct a more comprehensive risk assessment of these widely used herbicides. Researchers and drug development professionals are encouraged to consider these comparative data and the underlying toxicological pathways in their work.

References

Validating In Vitro Models for Thenylchlor Risk Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust assessment of chemical toxicity is a cornerstone of public health and environmental safety. Traditionally, this has relied heavily on in vivo animal studies. However, ethical considerations and the drive for more efficient and human-relevant testing methods have propelled the development and validation of in vitro models. This guide provides a comparative analysis of in vitro and in vivo data for the chloroacetamide herbicide Thenylchlor and its surrogates, acetochlor and metolachlor, to validate the use of in vitro systems for risk assessment. Due to the limited availability of in vitro data for this compound, this guide incorporates data from structurally related chloroacetamide herbicides to provide a comprehensive overview.

Quantitative Toxicity Data Summary

The following table summarizes the available quantitative data from both in vivo and in vitro studies for this compound and its surrogate compounds. This allows for a direct comparison of toxicity endpoints across different testing systems.

ChemicalTest SystemEndpointValue
This compound In vivo (Rat)Acute Oral LD50>5000 mg/kg bw[1]
Acetochlor In vivo (Rat)Acute Oral LD502148 mg/kg bw
Metolachlor In vivo (Rat)Acute Oral LD502780 mg/kg bw
Acetochlor In vitro (HepG2 cells)Cytotoxicity (IC50)~100 µM (after 72h exposure)[2]
Acetochlor In vitro (HepG2 cells)Genotoxicity (Comet Assay)Increased DNA damage observed[2]

Note: The in vitro data for acetochlor is used as a surrogate for this compound due to the lack of publicly available in vitro studies on this compound.

Signaling Pathways and Experimental Workflow

To visualize the biological mechanisms and the process of in vitro risk assessment, the following diagrams are provided.

G cluster_0 Cellular Exposure to Chloroacetamide Herbicide cluster_1 Mechanism of Action cluster_2 Downstream Effects This compound This compound / Chloroacetamide VLCFA Inhibition of Very-Long-Chain Fatty Acid Elongases This compound->VLCFA ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Lipid Disruption of Lipid Metabolism VLCFA->Lipid OxidativeStress Oxidative Stress ROS->OxidativeStress Cytotoxicity Cytotoxicity Lipid->Cytotoxicity DNA_damage DNA Damage OxidativeStress->DNA_damage Apoptosis Apoptosis OxidativeStress->Apoptosis DNA_damage->Apoptosis Apoptosis->Cytotoxicity

Caption: Proposed signaling pathway for this compound-induced toxicity.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Risk Assessment A Dose-Range Finding Assays (e.g., Cytotoxicity Screening) B Definitive Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake) A->B C Genotoxicity Assays (e.g., Ames Test, Comet Assay, Micronucleus Test) B->C D Gene Expression Analysis (e.g., qPCR, Microarray) C->D E Protein Expression and Pathway Analysis (e.g., Western Blot) D->E F Specific Biomarker Assays (e.g., Oxidative Stress Markers) E->F G In Vitro-In Vivo Extrapolation (IVIVE) (e.g., PBPK modeling) F->G H Determination of Point of Departure (PoD) G->H I Characterization of Hazard and Risk H->I

Caption: General experimental workflow for in vitro risk assessment.

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the reproducibility and validation of findings. Below are representative protocols for cytotoxicity and genotoxicity assessment.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Exposure: Prepare a series of dilutions of the test compound (e.g., acetochlor) in culture medium. After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be calculated from the dose-response curve.

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

The comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

Methodology:

  • Cell Preparation: Expose HepG2 cells to the test compound at various concentrations for a specific duration (e.g., 24 hours). After exposure, harvest the cells by trypsinization and resuspend them in ice-cold phosphate-buffered saline (PBS) at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix a small volume of the cell suspension (e.g., 10 µL) with low melting point agarose (e.g., 75 µL of 0.5% agarose) at 37°C. Pipette this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C.

  • Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) overnight at 4°C. This step removes cellular and nuclear membranes, leaving behind the DNA as a "nucleoid."

  • Alkaline Unwinding: After lysis, immerse the slides in an alkaline electrophoresis buffer (pH > 13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for a set time (e.g., 20-30 minutes). This allows the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5) and then stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail, often expressed as "% tail DNA" or "tail moment."

Conclusion

The comparison of in vivo and in vitro data for chloroacetamide herbicides, including the surrogate acetochlor, demonstrates the potential of in vitro models to provide valuable information for risk assessment. The in vitro cytotoxicity data for acetochlor, with an IC50 of approximately 100 µM, aligns with the moderate acute oral toxicity observed in vivo for this class of compounds. Furthermore, the ability of in vitro assays to detect genotoxicity highlights their utility in identifying potential long-term health risks that may not be apparent in acute in vivo studies.

While a direct quantitative correlation between in vitro and in vivo data can be complex and requires sophisticated extrapolation models (IVIVE), the qualitative and semi-quantitative data generated from these in vitro systems provide a strong basis for prioritizing chemicals for further investigation and for reducing reliance on animal testing. The detailed mechanistic insights offered by in vitro models, as illustrated in the signaling pathway diagram, are invaluable for a more complete understanding of a chemical's toxicological profile. Continued development and validation of these models will undoubtedly enhance the efficiency and human relevance of chemical risk assessment.

References

Safety Operating Guide

Proper Disposal of Thenylchlor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is paramount. This document provides essential guidance on the proper disposal procedures for Thenylchlor, a synthetic herbicide, emphasizing safety and regulatory compliance.

This compound is recognized as a substance that may cause allergic skin reactions and is very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is critical to mitigate these risks. The following procedures are based on general best practices for hazardous chemical waste and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product in use and consultation with local environmental health and safety (EHS) authorities.

Chemical and Physical Properties of this compound

A clear understanding of a substance's properties is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 96491-05-3
Molecular Formula C16H18ClNO2S[1][2][3]
Molecular Weight 323.8 g/mol [1][2]
IUPAC Name 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide[1][2]
GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:[1]

  • Skin Sensitization: Category 1[1]

  • Hazardous to the aquatic environment (Acute): Category 1[1]

  • Hazardous to the aquatic environment (Long-term): Category 1[1]

These classifications underscore the need for careful handling and disposal to prevent skin contact and release into the environment.

Step-by-Step Disposal Procedures

The following protocol outlines the recommended steps for the proper disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5]

Waste Segregation and Collection
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Collect all this compound waste, including contaminated materials such as gloves, weighing paper, and pipette tips, in a designated, properly labeled, and sealed hazardous waste container.

  • The container must be made of a material compatible with this compound and clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., skin sensitizer, environmentally hazardous).

Handling Spills

In the event of a spill, follow these steps:

  • Evacuate and restrict access to the spill area.

  • Wear appropriate PPE before attempting to clean the spill.

  • For small spills: Absorb the material with an inert absorbent, such as vermiculite, sand, or earth.[6]

  • Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For large spills: Evacuate the area and contact your institution's EHS department or emergency response team immediately.

Final Disposal
  • Never dispose of this compound down the drain or in the regular trash. [7][8][9] This can lead to severe environmental contamination.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for this.

  • Follow all local, state, and federal regulations regarding the disposal of hazardous chemical waste.[7][10] These regulations may have specific requirements for the disposal of pesticides and herbicides.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Thenylchlor_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_contingency Contingency cluster_disposal Final Disposal A Consult SDS and Local Regulations B Wear Appropriate PPE A->B C Segregate this compound Waste B->C D Collect in Labeled Hazardous Waste Container C->D E Manage Spills (Absorb and Collect) C->E F Store Waste Securely D->F E->D G Arrange for Professional Hazardous Waste Disposal F->G

References

Essential Safety and Handling Protocols for Thenylchlor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of Thenylchlor, a chloroacetamide herbicide. Adherence to these protocols is essential to ensure the safety of all personnel working with this compound. This compound is recognized as a moderately toxic substance that can cause skin and eye irritation, and may elicit an allergic skin reaction.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. It is imperative that all personnel are trained in the proper use and disposal of PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile, butyl, or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use. For extensive handling, consider double-gloving.
Body Protection Protective clothingA lab coat or chemical-resistant coveralls should be worn to prevent skin contact.
Eye and Face Protection Safety glasses, goggles, or face shieldAt a minimum, safety glasses with side shields must be worn. When there is a risk of splashing, chemical safety goggles are required. For operations with a significant splash hazard, a full-face shield should be used in conjunction with goggles.
Respiratory Protection RespiratorThe necessity of respiratory protection should be determined by a risk assessment of the specific procedure. If there is a potential for aerosolization or if working in a poorly ventilated area, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Operational Plans

Strict adherence to the following operational procedures is mandatory to minimize exposure and ensure a safe working environment.

Handling Procedures
  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Hygiene: Avoid all direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly with soap and water after handling.

  • Spill Prevention: Use secondary containment for all containers of this compound. When transferring the chemical, do so over a spill tray.

Spill Response Workflow

In the event of a this compound spill, the following workflow must be initiated immediately.

Caption: Workflow for managing a this compound spill.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Collection and Storage
  • Containers: Use dedicated, clearly labeled, and sealed containers for this compound waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Disposal Procedures
  • Contaminated Materials: All PPE, absorbent materials, and any other items that have come into contact with this compound must be collected and disposed of as hazardous waste.

  • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. The rinsed containers should then be disposed of in accordance with institutional and local regulations.

  • Waste Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

By implementing these safety and logistical protocols, researchers, scientists, and drug development professionals can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.